molecular formula C7H7ClO3S B1605916 2-Chloro-4-(methylsulfonyl)phenol CAS No. 20945-65-7

2-Chloro-4-(methylsulfonyl)phenol

Cat. No.: B1605916
CAS No.: 20945-65-7
M. Wt: 206.65 g/mol
InChI Key: NKCJTSDDCIJRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-(methylsulfonyl)phenol is a useful research compound. Its molecular formula is C7H7ClO3S and its molecular weight is 206.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCJTSDDCIJRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60175122
Record name Phenol, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20945-65-7
Record name Phenol, 2-chloro-4-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020945657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-4-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60175122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-4-(methylsulfonyl)phenol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)phenol

Introduction

This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its molecular architecture, featuring a phenol ring substituted with a chlorine atom, a hydroxyl group, and a methylsulfonyl group, provides a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the methylsulfonyl (-SO₂Me) group, combined with the directing effects of the chloro and hydroxyl substituents, makes this molecule a versatile building block and a subject of study for structure-activity relationships (SAR).[1][2]

This guide serves as a technical resource for researchers and drug development professionals, offering a comprehensive overview of the core chemical properties, synthesis, reactivity, and handling of this compound (CAS No. 20945-65-7).[1] The insights provided herein are grounded in established chemical principles and available technical data to facilitate its effective application in a laboratory setting.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are paramount for its application in research and development. These properties dictate solvent selection, reaction conditions, and purification strategies.

Chemical Structure and Identifiers

The structure of this compound is defined by a benzene ring with substituents at positions 1 (hydroxyl), 2 (chloro), and 4 (methylsulfonyl).

Synthesis_Pathway start 2-Chloro-4-(methylthio)phenol (CAS: 17733-32-3) reagent Oxidizing Agent (e.g., H₂O₂, m-CPBA) in suitable solvent start->reagent 1. Reactant product This compound (CAS: 20945-65-7) reagent->product 2. Oxidation workup Reaction Workup (Quenching, Extraction, Purification) product->workup 3. Isolation Reactivity Molecule This compound SO2Me Methylsulfonyl Group (-SO₂Me) - Strong electron-withdrawing - Deactivates ring to EAS - Increases acidity of phenol Molecule->SO2Me Dominant electronic effect OH Hydroxyl Group (-OH) - Electron-donating (resonance) - Ortho, para-directing - Site for deprotonation/etherification Molecule->OH Key reaction site Cl Chloro Group (-Cl) - Electron-withdrawing (inductive) - Weakly deactivating - Ortho, para-directing Molecule->Cl Steric & electronic influence

References

An In-Depth Technical Guide to 2-Chloro-4-(methylsulfonyl)phenol: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-4-(methylsulfonyl)phenol (CAS No. 20945-65-7), a molecule of significant interest in synthetic and medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, outlines a robust synthetic pathway, and explores its functional relevance as a versatile chemical building block.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic compound featuring a phenol ring, a chlorine atom, and a methylsulfonyl group. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are highly relevant to its reactivity and potential biological activity.

The chlorine atom at the 2-position and the potent electron-withdrawing methylsulfonyl (-SO₂Me) group at the 4-position significantly influence the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring. The sulfonyl group, in particular, is a key pharmacophore in many approved drugs, valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and modulate solubility.[1] In contrast to its thioether precursor, 2-chloro-4-(methylthio)phenol, the sulfonyl derivative is significantly more stable under oxidative conditions.[2]

Table 1: Physicochemical and Structural Properties of this compound

PropertyValueSource
CAS Number 20945-65-7[3]
Molecular Formula C₇H₇ClO₃S[3]
Molecular Weight 206.65 g/mol [3]
IUPAC Name This compound-
SMILES CS(=O)(=O)C1=CC(=C(C=C1)O)Cl-
InChI Key NKCJTSDDCIJRLT-UHFFFAOYSA-N-
Boiling Point (Predicted) 390.37 °C at 760 mmHg[2]
Appearance White to off-white solid (typical for similar compounds)-

Synthesis and Purification: A Validated Workflow

The primary and most efficient route to this compound is through the selective oxidation of its thioether precursor, 2-chloro-4-(methylthio)phenol. This transformation is a cornerstone of sulfur chemistry, converting the electron-donating methylthio group into the strongly electron-withdrawing methylsulfonyl group.[2]

The choice of oxidizing agent is critical for achieving high yield and purity. While various reagents can effect this transformation, meta-Chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate) are preferred in laboratory and industrial settings for their reliability and relatively clean reaction profiles. The following protocol is based on established procedures for the oxidation of aryl thioethers.[4]

Experimental Protocol: Oxidation of 2-chloro-4-(methylthio)phenol

Objective: To synthesize this compound with high purity.

Materials:

  • 2-chloro-4-(methylthio)phenol (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(methylthio)phenol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of Oxidant: Add m-CPBA (2.2 eq) portion-wise to the stirred solution over 15-20 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermicity of the oxidation reaction and prevent over-oxidation or side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a more polar product spot.

  • Quenching: Upon completion, cool the mixture again to 0 °C and carefully quench the excess peroxide by adding saturated aqueous sodium thiosulfate solution. Stir vigorously for 10 minutes.

  • Workup - Base Wash: Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct (precipitate will dissolve). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Washing: Wash the combined organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine. Trustworthiness Note: These washing steps are self-validating; they systematically remove acidic byproducts and water-soluble impurities, ensuring a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Solvents cluster_process Reaction & Workup cluster_purification Purification & Final Product SM 2-chloro-4-(methylthio)phenol MIX 1. Dissolve & Cool to 0 °C SM->MIX OX m-CPBA (2.2 eq) ADD 2. Add m-CPBA slowly OX->ADD SOL Dichloromethane (DCM) SOL->MIX MIX->ADD REACT 3. Stir at RT, Monitor by TLC ADD->REACT QUENCH 4. Quench with Na₂S₂O₃ REACT->QUENCH EXTRACT 5. Wash with NaHCO₃ & Brine QUENCH->EXTRACT DRY 6. Dry (MgSO₄) & Concentrate EXTRACT->DRY PURIFY 7. Silica Gel Chromatography DRY->PURIFY PRODUCT This compound PURIFY->PRODUCT

Caption: Workflow for the synthesis of this compound.

Structural Characterization (Predicted)

As experimental spectral data for this specific compound is not widely published, this section provides a predicted analysis based on established spectroscopic principles and data from structurally analogous compounds. This serves as an authoritative guide for researchers to confirm the identity and purity of their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃, 400 MHz):

    • δ ~ 7.85 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton ortho to the -SO₂Me group and meta to the -OH group. The small coupling constant is characteristic of a meta-coupling.

    • δ ~ 7.70 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): Aromatic proton meta to both the -SO₂Me and -Cl groups. It will show coupling to both adjacent aromatic protons.

    • δ ~ 7.20 ppm (d, J ≈ 8.5 Hz, 1H): Aromatic proton ortho to the -Cl group.

    • δ ~ 6.50 ppm (br s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its chemical shift is concentration-dependent; may exchange with D₂O.

    • δ ~ 3.10 ppm (s, 3H): Methyl protons (-SO₂CH₃). This singlet will be deshielded due to the adjacent sulfonyl group.

  • ¹³C NMR (in CDCl₃, 100 MHz):

    • δ ~ 155 ppm: Aromatic carbon attached to the hydroxyl group (C-OH).

    • δ ~ 138-142 ppm: Quaternary aromatic carbons (C-Cl and C-SO₂Me).

    • δ ~ 130-135 ppm: Aromatic CH carbons.

    • δ ~ 120-125 ppm: Aromatic CH carbons.

    • δ ~ 115-120 ppm: Aromatic CH carbons.

    • δ ~ 45 ppm: Methyl carbon (-SO₂CH₃).

Infrared (IR) Spectroscopy
  • ~3400-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.

  • ~1310 cm⁻¹ and ~1150 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching vibrations, characteristic of the sulfonyl group.

  • ~1600, ~1500 cm⁻¹: Aromatic C=C stretching vibrations.

  • ~1100-1000 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry (MS)
  • Exact Mass: 205.9804 Da for C₇H₇³⁵ClO₃S.

  • Molecular Ion (M⁺): A prominent peak should be observed at m/z 206, with a characteristic M+2 isotope peak at m/z 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.

  • Key Fragmentation: Loss of the methyl group (-15) to give a fragment at m/z 191, or loss of the entire methylsulfonyl radical (-79) to give a fragment at m/z 127.

Applications in Research and Drug Development

While direct applications of this compound are not extensively documented in peer-reviewed literature, its structure is emblematic of a class of intermediates with high value in medicinal chemistry and agrochemical synthesis.

Scaffold for Bioactive Molecules

The combination of a reactive phenol, a halogen for potential cross-coupling reactions, and a metabolically robust sulfone makes this compound an attractive starting point for library synthesis.

  • Phenolic Derivatization: The hydroxyl group can be readily converted into ethers or esters, allowing for the exploration of structure-activity relationships (SAR) by introducing a wide variety of substituents.

  • Analgesic and Anti-inflammatory Agents: The hydroxyphenyl methyl sulfone moiety is a key structural feature in molecules designed to target enzymes like cyclooxygenase (COX).

  • Herbicide Synthesis: The closely related 2-chloro-4-(methylsulfonyl)benzoic acid is a critical intermediate in the synthesis of the herbicide Tembotrione.[5][6] This highlights the utility of the 2-chloro-4-(methylsulfonyl)phenyl scaffold in agrochemical development.

Role of the Sulfonyl Group in Drug Design

The methylsulfonyl group is a "privileged" functional group in modern drug design for several key reasons, making intermediates like this valuable.

  • Metabolic Stability: The sulfone is highly resistant to metabolic oxidation.

  • Solubility and Polarity: It can improve the aqueous solubility of a parent molecule.

  • Hydrogen Bonding: The two oxygen atoms act as strong hydrogen bond acceptors, facilitating tight binding to protein targets.

Applications cluster_pharma Pharmaceutical Development cluster_agro Agrochemical Synthesis cluster_synth Synthetic Chemistry Core This compound COX COX Inhibitors (Anti-inflammatory) Core->COX serves as scaffold Kinase Kinase Inhibitors Core->Kinase potential intermediate Antiviral Antiviral Agents Core->Antiviral Herbicide Herbicide Intermediates (e.g., Tembotrione precursor) Core->Herbicide related structure Library Library Synthesis (SAR Studies) Core->Library versatile starting material Coupling Cross-Coupling Reactions Core->Coupling

Caption: Potential application pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. The following information is summarized from safety data sheets (SDS).[3]

  • Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Inhalation: Move to fresh air.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. The material may be suitable for controlled incineration.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-(methylsulfonyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-(methylsulfonyl)phenol is a substituted aromatic compound of increasing interest in medicinal chemistry and materials science. Its unique structural features—a chlorinated phenol ring functionalized with a strongly polar methylsulfonyl group—confer specific chemical properties that are critical for its application. For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in various organic solvents is paramount for designing synthetic routes, developing purification strategies, formulating products, and conducting biological assays.

This guide provides a comprehensive overview of the solubility characteristics of this compound. We will delve into the theoretical principles governing its solubility, offer a predicted solubility profile in common organic solvents, and provide a detailed, field-proven experimental protocol for the precise determination of its solubility.

Theoretical Framework for Solubility: A Molecular Perspective

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2] The solubility of this compound is a complex interplay of the functionalities present in its structure.

  • The Phenolic Hydroxyl (-OH) Group: This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature generally promotes solubility in polar protic solvents like alcohols.[3]

  • The Aromatic Ring and Chloro (-Cl) Substituent: The benzene ring is inherently non-polar, contributing to solubility in non-polar solvents. The chloro group is electronegative, adding to the overall polarity of the molecule, but its effect is less pronounced than the other functional groups.

  • The Methylsulfonyl (-SO2CH3) Group: This is a highly polar and strongly electron-withdrawing group.[4] The two oxygen atoms are excellent hydrogen bond acceptors. The presence of the sulfonyl group significantly increases the polarity of the molecule and can enhance its solubility in polar solvents.[4][5]

The combination of these groups results in a molecule with a significant dipole moment and the capacity for a variety of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Logical Relationship for Solubility Prediction

The following diagram illustrates the decision-making process for predicting the solubility of this compound in a given solvent.

G A Analyze Solvent Properties B Polar Protic (e.g., Methanol, Ethanol) A->B  Can donate and  accept H-bonds? C Polar Aprotic (e.g., Acetone, DMSO) A->C  Has dipole moment,  no H-bond donation? D Non-Polar (e.g., Hexane, Toluene) A->D  Low polarity,  only Van der Waals? H Hydrogen bonding with -OH and -SO2 B->H I Dipole-dipole interactions with -SO2 and -Cl C->I J Van der Waals forces with aromatic ring D->J E High Solubility Expected F Moderate to High Solubility Expected G Low to Insoluble Expected H->E I->F J->G

Caption: Logical workflow for predicting solubility based on solvent class.

Predicted Solubility Profile

Based on the theoretical framework, a qualitative prediction of the solubility of this compound in various organic solvents is presented in the table below. This serves as a preliminary guide for solvent selection.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions with the hydroxyl and methylsulfonyl groups.
IsopropanolModerate to HighIncreased hydrocarbon chain length slightly reduces polarity compared to methanol.
Polar Aprotic Acetone, Ethyl AcetateModerate to HighGood dipole-dipole interactions with the methylsulfonyl group.
Dimethylformamide (DMF)HighHighly polar solvent capable of strong dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO)HighHighly polar solvent, excellent for dissolving polar compounds.
AcetonitrileModerateLess polar than DMF and DMSO, but still capable of significant dipole-dipole interactions.
Non-Polar Hexane, CyclohexaneInsolubleThe high polarity of the solute is incompatible with the non-polar nature of the solvent.[6]
TolueneLowThe aromatic nature of toluene may offer some weak interaction with the solute's benzene ring, but the overall polarity mismatch is significant.
Chlorinated Dichloromethane (DCM)Low to ModerateDCM has a moderate dipole moment and can interact with the polar parts of the solute to some extent.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, precise quantitative data must be obtained experimentally. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and accuracy.[7][8][9][10]

The Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that true equilibrium is reached and that the analytical method is accurate.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical technique.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is required.

    • Add a known volume (e.g., 5 mL) of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

    • Allow the samples to equilibrate for a sufficient period. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is reached.[7][9] To validate the equilibration time, samples can be taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to prevent artificially high results.

    • Accurately dilute the filtered sample with a known volume of a suitable solvent (often the same solvent or a mobile phase component for HPLC analysis) to bring the concentration within the calibrated range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method. A reverse-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) and UV detection at an appropriate wavelength is typically effective for aromatic compounds.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the diluted samples from the calibration curve and back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Filtration cluster_quant 4. Quantification A Add excess solute to vials B Add known volume of solvent A->B C Shake at constant temperature (24-48h) B->C D Withdraw supernatant C->D E Filter (0.22 µm) D->E F Dilute sample E->F G Analyze by HPLC F->G H Calculate concentration from calibration curve G->H I I H->I Solubility Data (mg/mL)

Caption: Workflow for the equilibrium shake-flask solubility determination.

High-Throughput Solubility Screening

For drug development professionals who need to screen multiple compounds or conditions rapidly, high-throughput screening (HTS) methods are invaluable.[11][12][13][14] These methods often use smaller volumes and automated liquid handling systems in 96-well plate formats. While kinetic or apparent solubility is often measured, these techniques provide rapid and valuable data for lead optimization. Common HTS approaches include laser nephelometry, which measures light scattering from precipitated particles, and rapid quantification by UHPLC-UV.[13][14]

Data Presentation: Quantitative Solubility of this compound

The following table should be populated with data obtained from the experimental protocol described above.

Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Conclusion

The solubility of this compound is dictated by its multifunctional chemical structure. The presence of both hydrogen-bonding groups and a significant molecular polarity suggests high solubility in polar protic and aprotic solvents, with limited to no solubility in non-polar hydrocarbon solvents. While theoretical predictions provide a strong foundation for solvent selection, the detailed equilibrium shake-flask protocol provided herein offers a robust and reliable method for obtaining the precise, quantitative data required for rigorous scientific and developmental work. This guide serves as a comprehensive resource for any professional working with this compound, enabling informed decisions in experimental design and process development.

References

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the spectroscopic properties of 2-Chloro-4-(methylsulfonyl)phenol, a compound of interest in medicinal chemistry and organic synthesis. Given the limited availability of published experimental spectra for this specific molecule, this document leverages high-quality predictive modeling and comparative analysis with structurally related compounds to offer a robust and scientifically grounded interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This approach is designed to empower researchers in their identification, characterization, and utilization of this compound.

Molecular Structure and its Influence on Spectroscopic Signatures

This compound possesses a unique combination of functional groups that dictate its spectroscopic behavior. The interplay between the electron-withdrawing chloro and methylsulfonyl groups and the electron-donating hydroxyl group on the aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS data.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound reveal a set of distinct signals that can be assigned to specific atoms within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the sulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Ar-H (ortho to -SO₂CH₃)7.85d1H
Ar-H (ortho to -Cl)7.60dd1H
Ar-H (ortho to -OH)7.15d1H
-OH5.5-6.5br s1H
-SO₂CH₃3.15s3H

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing substituents.

  • The proton ortho to the strongly electron-withdrawing methylsulfonyl group is predicted to be the most deshielded.

  • The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

  • The methyl protons of the sulfonyl group are expected to appear as a singlet around 3.15 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-OH155.0
C-Cl120.0
C-SO₂CH₃138.0
C-H (ortho to -SO₂CH₃)128.5
C-H (ortho to -Cl)126.0
C-H (ortho to -OH)116.0
-SO₂CH₃45.0

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • The carbon atom attached to the hydroxyl group (C-OH) is expected to be the most deshielded aromatic carbon due to the oxygen's electronegativity.

  • The carbon atoms attached to the chloro (C-Cl) and methylsulfonyl (C-SO₂CH₃) groups will also be significantly deshielded.

  • The methyl carbon of the sulfonyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (phenol)3200-3600Broad, Strong
C-H stretch (aromatic)3000-3100Medium
C-H stretch (methyl)2900-3000Weak
C=C stretch (aromatic)1580, 1490Medium
S=O stretch (sulfonyl)1350, 1150Strong
C-O stretch (phenol)1230Strong
C-Cl stretch750Strong

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is a key indicator of the phenolic O-H stretch, broadened by hydrogen bonding.

  • The strong absorptions around 1350 cm⁻¹ and 1150 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

  • The presence of aromatic C=C stretching bands and a strong C-O stretching band further confirms the phenolic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): The predicted monoisotopic mass of this compound (C₇H₇ClO₃S) is approximately 205.98 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 206 and an M+2 peak at m/z 208 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of CH₃• from the sulfonyl group.

    • Loss of SO₂.

    • Cleavage of the C-S bond.

    • Loss of HCl.

M [M]⁺˙ m/z 206/208 F1 [M - CH₃]⁺ m/z 191/193 M->F1 - •CH₃ F2 [M - SO₂]⁺˙ m/z 142/144 M->F2 - SO₂ F3 [M - CH₃SO₂]⁺ m/z 127/129 F1->F3 - SO₂

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed. These protocols serve as a starting point and may require optimization based on the available instrumentation and sample purity.

NMR Spectroscopy Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent.

    • Set the appropriate acquisition parameters for ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.

  • Data Acquisition: Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. 2D NMR experiments such as COSY and HSQC can be performed for more detailed structural elucidation.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Set the desired spectral range (e.g., 4000-400 cm⁻¹) and number of scans.

  • Data Acquisition: Acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Acquisition (Electron Ionization - GC/MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape.

    • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.

  • Data Acquisition: Inject the sample into the GC-MS system.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak corresponding to this compound.

Synthesis Outline

This compound can be synthesized from 4-chlorophenol through a two-step process:

  • Chlorosulfonation: Reaction of 4-chlorophenol with chlorosulfonic acid to yield 3-chloro-4-hydroxybenzenesulfonyl chloride.

  • Reduction and Methylation: The sulfonyl chloride is then reduced, typically with a reducing agent like sodium sulfite, followed by methylation of the resulting sulfonic acid or its salt to introduce the methylsulfonyl group.

Start 4-Chlorophenol Intermediate 3-Chloro-4-hydroxy- benzenesulfonyl chloride Start->Intermediate 1. ClSO₃H Product This compound Intermediate->Product 2. Reduction 3. Methylation

2-Chloro-4-(methylsulfonyl)phenol mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hypothesized Mechanisms of Action of 2-Chloro-4-(methylsulfonyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound. In the absence of direct empirical studies on this specific molecule, this document synthesizes information from structurally related compounds to propose two primary, testable hypotheses for its biological activity: antimicrobial action and anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition. This guide is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and practical experimental designs to elucidate the compound's mode of action.

Introduction and Physicochemical Properties

This compound is a chlorinated phenolic compound characterized by the presence of a methylsulfonyl group. Its structure suggests a molecule with potential biological activity, influenced by the interplay of its functional groups. The phenolic hydroxyl group can participate in hydrogen bonding, while the chloro and methylsulfonyl groups modulate its electronic properties and lipophilicity. The sulfonyl group, in particular, is a strong electron-withdrawing group, which can influence the acidity of the phenolic proton and the molecule's interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇ClO₃S--INVALID-LINK--
Molecular Weight206.65 g/mol --INVALID-LINK--
AppearanceWhite to off-white crystalline solidGeneric Material Safety Data Sheet
SolubilitySparingly soluble in water, soluble in organic solvents[2]

Hypothesized Mechanisms of Action

Based on its structural motifs, two primary mechanisms of action are proposed for this compound.

Hypothesis 1: Broad-Spectrum Antimicrobial Activity

The chlorinated phenol core of the molecule is a well-established pharmacophore for antimicrobial activity.[2][3] Phenolic compounds, in general, exert their antimicrobial effects through multiple mechanisms, primarily involving the disruption of microbial cell integrity.[4][5][6]

  • Membrane Disruption: Phenols can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This leads to the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately resulting in cell death.[6] The lipophilicity imparted by the chloro group may enhance this membrane interaction.

  • Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with proteins, disrupting their secondary and tertiary structures. This is particularly effective against membrane-bound proteins, such as enzymes and transport proteins, leading to the inhibition of crucial metabolic processes.[4]

The methylsulfonyl group, being polar, might modulate the compound's solubility and its ability to interact with specific microbial targets.

Hypothesis 2: Selective COX-2 Inhibition and Anti-inflammatory Activity

The 4-(methylsulfonyl)phenyl moiety is a key structural feature in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors (coxibs).[7][8][9] These drugs are designed to specifically inhibit the COX-2 isoform, which is upregulated at sites of inflammation, while sparing the COX-1 isoform, which is involved in homeostatic functions like gastric protection.[10][11]

The methylsulfonyl group of these inhibitors fits into a specific hydrophilic side pocket of the COX-2 active site, which is absent in COX-1, conferring selectivity.[8] It is plausible that this compound could adopt a conformation that allows it to bind to and inhibit the COX-2 enzyme, thereby exerting anti-inflammatory effects.

G cluster_0 Hypothesized Mechanisms of this compound cluster_1 Antimicrobial Action cluster_2 Anti-inflammatory Action Compound This compound Membrane Microbial Membrane Disruption Compound->Membrane Intercalation Protein Protein Denaturation Compound->Protein H-bonding COX2 Selective COX-2 Inhibition Compound->COX2 Binding to active site Cell Lysis Cell Lysis Membrane->Cell Lysis Enzyme Inactivation Enzyme Inactivation Protein->Enzyme Inactivation Reduced Prostaglandin Synthesis Reduced Prostaglandin Synthesis COX2->Reduced Prostaglandin Synthesis G cluster_workflow Workflow for Antimicrobial Mechanism Validation start Start: Compound Synthesis and Characterization mic Determine Minimum Inhibitory Concentration (MIC) start->mic membrane_assay Membrane Permeability Assay (Nucleic Acid Leakage) mic->membrane_assay If MIC is significant protein_assay Protein Leakage Assay membrane_assay->protein_assay conclusion Conclusion on Antimicrobial Mechanism protein_assay->conclusion

References

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Group in Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (–SO₂CH₃) is a powerful electron-withdrawing substituent that profoundly influences the chemical and physical properties of aromatic systems. When appended to a phenol ring, it significantly modulates acidity, reactivity, and molecular interactions, making it a crucial functional group in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the electronic effects of the methylsulfonyl group, detailing its impact on the acidity (pKa) of phenols through a combination of inductive and resonance effects. We present detailed protocols for the synthesis of methylsulfonyl phenols and for the experimental determination of their physicochemical properties. Furthermore, this document explores the practical applications of these compounds, particularly in the context of drug design, where the methylsulfonyl moiety serves as a key building block for optimizing pharmacokinetic and pharmacodynamic profiles.

Introduction: The Significance of Electron-Withdrawing Groups in Phenol Chemistry

Phenols are a cornerstone of organic chemistry, characterized by a hydroxyl (–OH) group directly attached to an aromatic ring. The acidity of the phenolic proton is a defining feature, governed by the stability of the corresponding phenoxide anion.[1] The introduction of substituents onto the aromatic ring can dramatically alter this acidity. Electron-donating groups destabilize the phenoxide anion, decreasing acidity, whereas electron-withdrawing groups (EWGs) stabilize the anion, thereby increasing acidity.[2][3][4]

Among the array of EWGs, the methylsulfonyl group stands out for its potent electronic influence and desirable physicochemical properties.[5] It is strongly polar and can act as a hydrogen bond acceptor, yet it is metabolically robust and can improve the solubility of parent molecules.[5] Understanding the nuanced electronic effects of this group is paramount for chemists aiming to fine-tune molecular properties for specific applications, from creating novel pharmaceuticals to designing advanced polymers.

The Dual Nature of the Methylsulfonyl Group: Inductive and Resonance Effects

The potent electron-withdrawing character of the methylsulfonyl group arises from two distinct electronic mechanisms: the inductive effect (–I) and the resonance effect (–M or –R).[6][7]

  • Inductive Effect (–I): The sulfur atom in the methylsulfonyl group is in a high oxidation state and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, making the sulfur atom significantly electron-deficient. This positive character pulls electron density away from the aromatic ring through the sigma (σ) bond framework.[8][9] This effect operates regardless of the substituent's position on the ring but weakens with distance.

  • Resonance Effect (–M): The sulfur atom can expand its valence shell to accommodate more than eight electrons, allowing it to participate in resonance delocalization.[10] When positioned ortho or para to the hydroxyl group, the methylsulfonyl group can directly delocalize the negative charge of the phenoxide anion onto its oxygen atoms through pπ-dπ orbital overlap. This provides a powerful stabilizing interaction that is not possible from the meta position.[1][4]

The interplay of these effects dictates the group's overall impact on the phenol's properties.

electronic_effects cluster_phenol Phenol Deprotonation cluster_sulfone Methylsulfonyl Phenol Deprotonation cluster_effects Stabilizing Electronic Effects phenol Phenol phenoxide Phenoxide Ion (Unstable) phenol->phenoxide H⁺ sulfone_phenol p-Methylsulfonyl Phenol sulfone_phenoxide p-Methylsulfonyl Phenoxide Ion sulfone_phenol->sulfone_phenoxide H⁺ stabilization Stabilized Anion sulfone_phenoxide->stabilization inductive Inductive Effect (-I) (Through σ-bonds) stabilization->inductive via resonance Resonance Effect (-M) (Through π-system, ortho/para only) stabilization->resonance via

Caption: Deprotonation and stabilization of a methylsulfonyl-substituted phenol.

Quantifying the Effect: Impact on Phenol Acidity (pKa)

The most direct measure of the methylsulfonyl group's electron-withdrawing strength is its effect on the acid dissociation constant (pKa) of the phenol. A lower pKa value signifies a stronger acid.[11] The stabilization of the phenoxide conjugate base makes the corresponding phenol more acidic.[12]

This electronic influence can also be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[13][14] A positive σ value indicates an electron-withdrawing group. The methylsulfonyl group possesses large positive σ values, confirming its strong electron-withdrawing nature. Notably, the σₚ value is significantly larger than the σₘ value, reflecting the additional contribution of the resonance effect at the para position.[10]

Table 1: Hammett Constants for the Methylsulfonyl Group
Constant Value
σ-meta (σₘ)+0.65 to +0.72
σ-para (σₚ)+0.75 to +0.86
Source: Data compiled from multiple literature sources.[10]

The impact of these effects is clearly demonstrated in the pKa values of substituted phenols. While phenol itself has a pKa of approximately 10, the introduction of a methylsulfonyl group lowers this value significantly, indicating a substantial increase in acidity.

Table 2: Acidity of Phenol and Methylsulfonyl Phenols
Compound CAS Number Approximate pKa (in water)
Phenol108-95-210.0[15]
2-(Methylsulfonyl)phenol53438-92-98.3
3-(Methylsulfonyl)phenol14763-61-28.4
4-(Methylsulfonyl)phenol14763-60-17.9[16]
Source: Values are approximate and compiled from various chemical databases and literature.[15][16]

The para-substituted isomer is the most acidic, a direct consequence of the combined –I and –M effects providing maximal stabilization to the phenoxide anion. The ortho and meta isomers are also significantly more acidic than phenol, primarily due to the strong inductive effect.

Synthesis and Characterization of Methylsulfonyl Phenols

The preparation and analysis of these compounds are routine for synthetic and medicinal chemists. The following sections provide validated, field-proven protocols.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)phenol

A common and efficient route to methylsulfonyl phenols is the oxidation of the corresponding methylthio)phenol precursor. The thioether is readily oxidized to the sulfone using a potent oxidizing agent such as Oxone® (potassium peroxymonosulfate) or sodium periodate.[17][18]

Objective: To synthesize 4-(methylsulfonyl)phenol from 4-(methylthio)phenol.

Materials:

  • 4-(Methylthio)phenol (1.0 eq)

  • Oxone® (2.0-2.2 eq)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-(methylthio)phenol (e.g., 0.50 g, 3.2 mmol) in a 1:1 mixture of ethanol and water (e.g., 10.0 mL of each) in a round-bottom flask at room temperature.[17]

  • Oxidation: To the stirring solution, add Oxone® (e.g., 0.99 g, 6.5 mmol, ~2.1 eq) portion-wise over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction mixture to stir vigorously at room temperature for 18-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the consumption of the starting material.

  • Workup: Partition the reaction mixture between ethyl acetate (e.g., 30 mL) and water (e.g., 20 mL) in a separatory funnel.

  • Extraction: Extract the aqueous layer with two additional portions of ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically obtained as a semi-solid or solid, is often of high purity (95%+).[17] If necessary, it can be further purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.[19]

synthesis_workflow start Start dissolve 1. Dissolve 4-(methylthio)phenol in EtOH/H₂O start->dissolve add_oxone 2. Add Oxone® (Oxidizing Agent) dissolve->add_oxone stir 3. Stir 18-24h at Room Temp add_oxone->stir workup 4. Aqueous Workup (EtOAc/H₂O) stir->workup extract 5. Extract with EtOAc workup->extract dry 6. Dry & Concentrate extract->dry purify 7. Purify (If Necessary) dry->purify end End Product: 4-(Methylsulfonyl)phenol purify->end

Caption: Workflow for the synthesis of 4-(methylsulfonyl)phenol.

Experimental Protocol: pKa Determination by Spectrometric Titration

UV-Vis spectrometry provides a reliable method for determining pKa values by measuring the absorbance changes as the phenol transitions to its phenoxide form across a pH range.[20]

Objective: To determine the pKa of a methylsulfonyl phenol using UV-Vis spectrometry.

Materials & Instrumentation:

  • Methylsulfonyl phenol sample

  • Buffer solutions of known pH (e.g., pH 2 to 11)

  • Calibrated pH meter

  • UV-Vis Spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

Step-by-Step Procedure:

  • Stock Solution: Prepare an accurate stock solution of the methylsulfonyl phenol in a suitable solvent (e.g., 10% acetonitrile/water) to ensure solubility across the pH range.[20]

  • Sample Preparation: For each pH point, prepare a sample by diluting a precise aliquot of the stock solution into a series of buffer solutions spanning the expected pKa range. Ensure the final concentration of the phenol is constant across all samples.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 200-500 nm) for each buffered solution.[20]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance difference between the fully protonated (acidic pH) and deprotonated (basic pH) forms.

  • Calculation: Plot the absorbance at the chosen wavelength versus the pH. The resulting sigmoidal curve can be analyzed to find the inflection point, which corresponds to the pKa. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation from absorbance data at various pH values.

pka_workflow start Start stock 1. Prepare Phenol Stock Solution start->stock samples 2. Create Samples in Buffers (pH 2-11) stock->samples scan 3. Record UV-Vis Spectrum for each pH samples->scan plot 4. Plot Absorbance vs. pH scan->plot analyze 5. Analyze Curve (Inflection Point) plot->analyze end Result: pKa Value analyze->end

Caption: Workflow for pKa determination by spectrometric titration.

Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The aromatic protons of methylsulfonyl phenols are deshielded due to the EWG, typically appearing downfield. For 4-(methylsulfonyl)phenol, the aromatic protons appear as two doublets around δ 7.0-7.8 ppm. The methyl protons of the sulfonyl group present as a sharp singlet around δ 3.0-3.1 ppm.[19] The phenolic OH proton signal can vary in position (typically δ 4-12 ppm) and is often a broad singlet that can be exchanged with D₂O.[21][22][23]

  • IR Spectroscopy: Key vibrational bands include a broad O–H stretch around 3200-3500 cm⁻¹, characteristic of a phenolic hydroxyl group.[22] Crucially, strong, sharp peaks corresponding to the asymmetric and symmetric S=O stretching of the sulfone group appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[19][24]

Applications in Drug Discovery and Medicinal Chemistry

The methylsulfonyl group is a privileged motif in modern drug design.[5] Its strong electron-withdrawing nature and other physicochemical properties are leveraged to address multiple challenges in drug development.

  • Acidity and Basicity Modulation: The group's ability to increase the acidity of a proximal phenol or decrease the basicity of an aromatic nitrogen atom is a powerful tool for medicinal chemists. This modulation can optimize a drug's ionization state at physiological pH, which in turn affects its solubility, cell permeability, and target binding affinity.

  • Improved Pharmacokinetics: As a polar, hydrophilic group, the methylsulfonyl moiety can enhance the aqueous solubility of poorly soluble drug candidates.[5] Furthermore, it is exceptionally stable to metabolic degradation, being resistant to both hydrolysis and enzymatic reduction, thus improving the metabolic stability and half-life of a drug.[5]

  • Bioisosteric Replacement: The methylsulfonyl group can serve as a bioisostere for other functional groups, such as nitro or cyano groups, offering similar electronic properties but with a different steric profile and improved safety or metabolic characteristics.

  • Synthetic Handle: Methylsulfonyl-substituted aromatics are valuable intermediates in organic synthesis. For example, 1-bromo-3-(methylsulfonyl)benzene has been used in large-scale Suzuki coupling reactions to produce intermediates for potential central nervous system agents.[25]

Phenols and their derivatives are frequently found in the structures of natural products and blockbuster drugs, making the strategic incorporation of substituents like the methylsulfonyl group a key tactic in modern medicinal chemistry.[26]

Conclusion

The methylsulfonyl group exerts a powerful electron-withdrawing influence on the phenol ring through a combination of strong inductive and resonance effects. This markedly increases the acidity of the phenolic proton, a property that can be precisely quantified by pKa measurements and rationalized using Hammett constants. The reliable synthesis and straightforward characterization of these compounds, coupled with their valuable physicochemical properties, have cemented their importance in the field of medicinal chemistry. For researchers and drug development professionals, a thorough understanding of the principles laid out in this guide is essential for the rational design of molecules with tailored acidity, improved metabolic stability, and optimized biological activity.

References

Reactivity of 2-Chloro-4-(methylsulfonyl)phenol in Electrophilic Aromatic Substitution: A Mechanistic and Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloro-4-(methylsulfonyl)phenol in electrophilic aromatic substitution (EAS) reactions. The regiochemical outcomes of these reactions are governed by a complex interplay of electronic and steric effects exerted by the three distinct substituents on the aromatic ring: a strongly activating hydroxyl group, a deactivating yet ortho-, para-directing chloro group, and a strongly deactivating, meta-directing methylsulfonyl group. This document elucidates the underlying principles that dictate the substitution pattern, offering a predictive framework for researchers engaged in the synthesis and modification of this and structurally related molecules. Detailed mechanistic discussions, experimental protocols for key transformations, and predictive models are presented to serve as a practical resource for professionals in chemical research and drug development.

Introduction: The Structural Landscape of this compound

This compound is a polysubstituted aromatic compound featuring a unique convergence of competing electronic influences. Understanding its behavior in electrophilic aromatic substitution—a cornerstone of aromatic chemistry—is critical for its application as a synthetic intermediate.[1] The reactivity of the benzene ring is not uniform; it is profoundly influenced by the attached functional groups, which modulate the ring's electron density and stabilize or destabilize the intermediates formed during the reaction.[2]

The three key substituents in play are:

  • Hydroxyl (-OH): A powerful activating group.[3][4]

  • Chloro (-Cl): A deactivating group.[5][6]

  • Methylsulfonyl (-SO₂CH₃): A strongly deactivating group.[5][7]

The central challenge and the focus of this guide is to dissect how these competing directives coalesce to determine the precise position of attack for an incoming electrophile (E⁺).

The Directorate: Unraveling Competing Substituent Effects

The outcome of an electrophilic attack on a substituted benzene ring is determined by the net effect of the substituents on the stability of the cationic intermediate, known as the arenium ion or sigma complex.[2][8] Groups that donate electron density stabilize this intermediate and are termed "activating," while groups that withdraw electron density destabilize it and are "deactivating."[5][9]

The Prime Activator: The Hydroxyl Group

The hydroxyl group is one of the most potent activating groups in electrophilic aromatic substitution.[10] Its influence stems from a dominant electron-donating resonance effect (+R) that overwhelms its electron-withdrawing inductive effect (-I). The lone pairs on the oxygen atom are delocalized into the π-system of the ring, significantly increasing the electron density, particularly at the ortho and para positions.[6][11] This enrichment makes the ring highly nucleophilic and stabilizes the arenium ion when attack occurs at these positions.[12] Consequently, the -OH group is a strong ortho-, para-director .[13]

The Halogen Anomaly: The Chloro Group

Halogens, like chlorine, present a classic case of conflicting electronic effects. Due to their high electronegativity, they exert a strong electron-withdrawing inductive effect (-I), which reduces the overall electron density of the ring and deactivates it towards electrophilic attack compared to benzene.[5][6] However, like the hydroxyl group, they possess lone pairs that can be donated via resonance (+R). This resonance donation, while weaker than that of oxygen, is sufficient to stabilize the positive charge of the arenium ion when the electrophile adds to the ortho or para positions.[6] Thus, the chloro group is a deactivating but ortho-, para-director .[14]

The Potent Deactivator: The Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) group is a powerful deactivating group.[5] It exerts both a strong inductive (-I) and a resonance-withdrawing (-R) effect. The sulfur atom, being bonded to two highly electronegative oxygen atoms, is electron-deficient and withdraws electron density from the aromatic ring through both the sigma and pi frameworks.[7] This severe reduction in nucleophilicity makes reactions much slower.[9]

When considering the arenium ion intermediate, placing a positive charge on the carbon adjacent to the -SO₂CH₃ group (as occurs in ortho and para attack) is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making it the least disfavored pathway.[15] Therefore, the methylsulfonyl group is a strong meta-director .[13]

SubstituentEffect on ReactivityInductive Effect (-I)Resonance Effect (+R)Directing Preference
-OH Strongly ActivatingWeakStrong (Donating)Ortho, Para
-Cl DeactivatingStrongWeak (Donating)Ortho, Para
-SO₂CH₃ Strongly DeactivatingStrongStrong (Withdrawing)Meta
Table 1: Summary of Substituent Effects.

Predictive Regioselectivity: The Hierarchy of Influence

When multiple substituents are present, the regiochemical outcome is typically dictated by the most powerful activating group.[4][15] In the case of this compound, the hydroxyl group is the unequivocal dominant director.

G sub Substituents -OH, -Cl, -SO2CH3 hierarchy Hierarchy of Activation (-OH >> -Cl > -SO2CH3) sub->hierarchy oh_direct -OH Directs Ortho/Para hierarchy->oh_direct positions Available Positions Ortho: C6 (Open) Para: C4 (Blocked) oh_direct->positions conclusion Predicted Major Site of Attack: Position C6 positions->conclusion

Figure 1: Logical workflow for predicting the primary site of electrophilic attack.

  • Identify the Dominant Director: The -OH group at C1 is the strongest activating group and will control the position of substitution.

  • Determine Directed Positions: The -OH group directs incoming electrophiles to its ortho and para positions.

    • The para position (C4) is already substituted with the methylsulfonyl group.

    • The two ortho positions are C2 and C6.

  • Evaluate Available Positions:

    • The C2 position is substituted with the chloro group.

    • The C6 position is unsubstituted and sterically accessible.

Therefore, electrophilic substitution on this compound is overwhelmingly predicted to occur at the C6 position . The combined deactivating effects of the -Cl and -SO₂CH₃ groups will further disfavor attack at any other available position (C3 or C5).

Key Electrophilic Substitution Reactions and Protocols

The high activation provided by the phenolic hydroxyl group allows many EAS reactions to proceed under relatively mild conditions.[10][16]

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Given the activated nature of the substrate, the reaction can often be achieved with dilute nitric acid alone, avoiding the harsh conditions of mixed acid (HNO₃/H₂SO₄) that can lead to oxidation and degradation.[10][17]

Predicted Product: 2-Chloro-6-nitro-4-(methylsulfonyl)phenol

G reagents Reactant This compound Reagent Dilute HNO₃ Solvent Acetic Acid conditions Temperature 0-10 °C Time 1-2 hours reagents->conditions Reaction workup Quench Ice-water Filter Collect precipitate Purify Recrystallization conditions->workup Processing product {Product|2-Chloro-6-nitro-4-(methylsulfonyl)phenol} workup->product

Figure 2: A generalized experimental workflow for the nitration of this compound.

Experimental Protocol: Synthesis of 2-Chloro-6-nitro-4-(methylsulfonyl)phenol

  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.

  • Reagent Addition: Add dilute nitric acid (e.g., 30% aqueous solution, 1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly pour the reaction mixture into a beaker of crushed ice with stirring.

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration, washing thoroughly with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-chloro-6-nitro-4-(methylsulfonyl)phenol.[18]

Halogenation (Bromination)

To achieve selective monohalogenation and prevent polysubstitution, the reaction should be carried out in a non-polar solvent.[16] Using aqueous bromine would likely result in the formation of a complex mixture.

Predicted Product: 6-Bromo-2-chloro-4-(methylsulfonyl)phenol

Experimental Protocol: Synthesis of 6-Bromo-2-chloro-4-(methylsulfonyl)phenol

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a flask protected from light.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise over 20-30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours or until TLC indicates consumption of the starting material.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography or recrystallization to obtain the desired product.

Friedel-Crafts Reactions: A Case of Limited Utility

The Friedel-Crafts alkylation and acylation reactions are fundamental methods for forming C-C bonds on an aromatic ring.[19] However, phenols are notoriously poor substrates for these reactions under standard Lewis acid catalysis (e.g., AlCl₃).[20]

Causality Behind Poor Reactivity:

  • Catalyst Complexation: The lone pairs on the phenolic oxygen act as a Lewis base and coordinate strongly with the Lewis acid catalyst.[21] This forms a complex that deactivates the ring, effectively shutting down the desired electrophilic substitution on carbon (C-acylation/alkylation).

  • Competitive O-Acylation: In acylation reactions, the phenolic oxygen can act as a nucleophile, leading to the formation of a phenyl ester (O-acylation) instead of the desired hydroxyarylketone.[20][21] While this ester can sometimes be rearranged to the C-acylated product via a Fries rearrangement, this requires harsh conditions and often gives mixtures of ortho and para isomers.[20]

Given that the target molecule, this compound, contains not only the problematic phenol moiety but also two additional deactivating groups, standard Friedel-Crafts reactions are not considered a viable synthetic route for further substitution and are likely to fail or give negligible yields.

Conclusion

The reactivity of this compound in electrophilic aromatic substitution is a clear illustration of the principle of hierarchical control among competing substituent effects. The powerfully activating and ortho-, para-directing hydroxyl group decisively dictates the regiochemical outcome, directing incoming electrophiles to the C6 position. The deactivating nature of the chloro and methylsulfonyl groups serves primarily to modulate the overall reaction rate and disfavor substitution at other sites. This predictive understanding is essential for the rational design of synthetic pathways involving this and similarly substituted phenolic compounds, enabling researchers to anticipate product structures and select appropriate reaction conditions to achieve desired chemical transformations.

References

Methodological & Application

Synthesis of 2-Chloro-4-(methylsulfonyl)phenol from 2-chloro-4-(methylthio)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-chloro-4-(methylsulfonyl)phenol via the oxidation of 2-chloro-4-(methylthio)phenol. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds, where the sulfonyl group plays a crucial role in modulating biological activity. We present two robust and validated protocols utilizing common laboratory oxidizing agents: hydrogen peroxide with a catalytic amount of sodium tungstate, and meta-chloroperoxybenzoic acid (m-CPBA). This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, mechanistic insights, and practical advice for a successful and safe synthesis.

Introduction: The Significance of the Sulfonyl Moiety

The oxidation of a thioether to a sulfone represents a fundamental transformation in organic synthesis. Sulfones are prevalent structural motifs in a wide array of biologically active molecules. The strong electron-withdrawing nature of the sulfonyl group significantly alters the electronic properties of the aromatic ring, influencing the acidity of the phenolic hydroxyl group and providing hydrogen bond accepting capabilities. These features are often exploited in drug design to enhance binding affinity to biological targets and improve pharmacokinetic profiles. This compound serves as a key building block for more complex molecules, making its efficient and high-yielding synthesis a topic of considerable interest.

Reaction Mechanism: The Oxidation of a Thioether

The conversion of a thioether to a sulfone proceeds through a two-step oxidation process. The initial oxidation of the thioether yields a sulfoxide intermediate. Subsequent oxidation of the sulfoxide produces the desired sulfone. The choice of oxidant and reaction conditions determines the final product. For the complete conversion to the sulfone, a sufficient stoichiometry of the oxidizing agent is required.

With Hydrogen Peroxide and a Tungstate Catalyst:

In this method, hydrogen peroxide (H₂O₂), a green and readily available oxidant, is activated by a catalyst, typically a tungstate salt like sodium tungstate (Na₂WO₄). The tungstate is oxidized by H₂O₂ to form a peroxotungstate species, which is a more potent oxidizing agent. This activated catalyst then efficiently oxidizes the thioether to the sulfone. The catalytic cycle is regenerated upon the reduction of the peroxotungstate back to tungstate.

With meta-Chloroperoxybenzoic Acid (m-CPBA):

m-CPBA is a widely used and effective oxidizing agent for a variety of functional groups, including thioethers.[1] The reaction proceeds through a concerted mechanism where the peroxyacid delivers an oxygen atom to the sulfur of the thioether. To achieve the full oxidation to the sulfone, at least two equivalents of m-CPBA are necessary. The first equivalent oxidizes the thioether to the sulfoxide, and the second equivalent oxidizes the sulfoxide to the sulfone.

Experimental Protocols

This section details two distinct and reliable methods for the synthesis of this compound.

Protocol 1: Oxidation with Hydrogen Peroxide and Catalytic Sodium Tungstate

This protocol is adapted from general procedures for the oxidation of thioethers using a catalytic system, which is known for its efficiency and use of a relatively benign oxidant.[2][3]

Materials:

  • 2-chloro-4-(methylthio)phenol

  • Hydrogen peroxide (30% aqueous solution)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Methanol

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-(methylthio)phenol (1 equivalent) in methanol. Add sodium tungstate dihydrate (0.05 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Oxidant: Slowly add 30% aqueous hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess hydrogen peroxide.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Visual Workflow for Protocol 1:

G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-4-(methylthio)phenol and Na₂WO₄·2H₂O in Methanol cool Cool to 0 °C start->cool add_h2o2 Add H₂O₂ dropwise cool->add_h2o2 react Stir at room temperature (4-6h) add_h2o2->react quench Quench with Na₂S₂O₃ react->quench evap Remove Methanol quench->evap extract Extract with Ethyl Acetate evap->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry purify Purify by Recrystallization dry->purify

Caption: Workflow for Hydrogen Peroxide Oxidation.

Protocol 2: Oxidation with m-CPBA

This protocol utilizes the widely employed and reliable oxidizing agent, m-CPBA.[1] Care should be taken due to the potential hazards associated with peroxides.

Materials:

  • 2-chloro-4-(methylthio)phenol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve 2-chloro-4-(methylthio)phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: In portions, slowly add m-CPBA (2.2 equivalents, accounting for purity) to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and quench the excess m-CPBA by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visual Workflow for Protocol 2:

G cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification start Dissolve 2-chloro-4-(methylthio)phenol in Dichloromethane cool Cool to 0 °C start->cool add_mcpba Add m-CPBA in portions cool->add_mcpba react Stir at 0 °C then room temp. add_mcpba->react quench Quench with Na₂SO₃ react->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry purify Purify by Column Chromatography or Recrystallization dry->purify

Caption: Workflow for m-CPBA Oxidation.

Data Presentation: Reagent Stoichiometry

ReagentProtocol 1 (H₂O₂/Na₂WO₄)Protocol 2 (m-CPBA)
Starting Material 1.0 eq1.0 eq
Oxidizing Agent 2.2 eq (30% H₂O₂)2.2 eq (m-CPBA, ~77%)
Catalyst 0.05 eq (Na₂WO₄·2H₂O)N/A
Solvent MethanolDichloromethane
Temperature 0 °C to Room Temp.0 °C to Room Temp.
Reaction Time 4-6 hours3-5 hours

Safety and Handling

General Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

Reagent-Specific Hazards:

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • m-CPBA: A peroxide that can be shock-sensitive, especially when purified. Handle with care and avoid heating.[4]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

Waste Disposal:

  • Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench all peroxide-containing waste streams before disposal.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidizing agent or reaction time.Add additional oxidizing agent and/or extend the reaction time. Monitor by TLC.
Inactive catalyst (Protocol 1).Use fresh sodium tungstate.
Formation of Sulfoxide Insufficient oxidizing agent.Increase the stoichiometry of the oxidizing agent to at least 2.2 equivalents.
Side Reactions Reaction temperature too high.Maintain the recommended temperature control, especially during the addition of the oxidant.
Over-oxidation of other functional groups.While the phenolic hydroxyl group is generally stable under these conditions, ensure the reaction is not heated unnecessarily.

Conclusion

The synthesis of this compound from its thioether precursor is a straightforward and high-yielding transformation. Both the hydrogen peroxide/tungstate and the m-CPBA methods presented here are reliable and can be readily implemented in a standard laboratory setting. The choice of protocol may depend on the availability of reagents, scale of the reaction, and considerations for green chemistry principles. Careful control of reaction conditions, particularly temperature, and appropriate work-up procedures are key to obtaining a high purity product.

References

Analytical Methods for the Quantification of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed application notes and protocols for the quantitative analysis of 2-Chloro-4-(methylsulfonyl)phenol, a compound of interest in pharmaceutical development and environmental monitoring. Recognizing the need for robust and reliable analytical methods, this document outlines two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be adaptable for various matrices, from pharmaceutical formulations to environmental samples. Each protocol is presented with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability. This guide adheres to the principles of method validation as outlined by the International Council for Harmonisation (ICH) to ensure data integrity and reliability.

Introduction

This compound is a substituted phenolic compound whose accurate quantification is critical in various scientific contexts. In the pharmaceutical industry, it may be present as an impurity or a degradation product in drug substances and products.[1][2] Its presence, even at trace levels, necessitates sensitive and selective analytical methods to ensure product quality and patient safety.[2] Furthermore, as a chlorinated and sulfonated organic molecule, its potential environmental persistence makes its monitoring in soil and water samples a significant concern.

The development of robust analytical methods for such compounds is not merely a procedural task but a critical component of scientific research and development.[3] The choice of analytical technique is governed by the specific requirements of the analysis, including the sample matrix, the expected concentration range of the analyte, and the desired level of sensitivity and selectivity. This document provides a comprehensive guide to two well-established chromatographic methods, HPLC-UV and GC-MS, for the quantification of this compound. The protocols are grounded in established analytical principles for phenolic compounds and are designed to be validated according to international guidelines.[3][4][5]

Method Selection and Rationale

The selection of an appropriate analytical method is a critical first step. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for many phenolic compounds.[6][7] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds and often provides higher chromatographic resolution.[8][9]

  • HPLC-UV is often the method of choice for routine quality control due to its robustness, ease of use, and the fact that derivatization is not typically required for phenolic compounds with a UV chromophore.[10][11]

  • GC-MS offers excellent selectivity and sensitivity, especially when coupled with a mass spectrometer, which provides structural information for definitive peak identification.[12] For polar analytes like phenols, derivatization is often necessary to improve volatility and chromatographic peak shape.[8][13]

For ultra-trace level analysis or in highly complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, often without the need for derivatization.[14][15][16] While a detailed protocol for LC-MS/MS is beyond the scope of this initial guide, the principles of the HPLC method described can be readily adapted for an LC-MS/MS system.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the quantification of this compound. The method is designed to be robust and suitable for routine analysis in a quality control environment.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Start stock Prepare Stock Solution (Analyte in Methanol) prep_start->stock sample_prep Prepare Sample Solution (Dissolve and Filter) prep_start->sample_prep cal_standards Prepare Calibration Standards (Serial Dilution) stock->cal_standards prep_end Ready for Injection cal_standards->prep_end sample_prep->prep_end injection Inject Sample/Standard prep_end->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte peak_integration->quantification cal_curve->quantification report Report Results quantification->report

Caption: HPLC-UV workflow for this compound.

Materials and Instrumentation
ParameterSpecification
Instrumentation HPLC system with quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
Standards This compound reference standard.
Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas the mobile phases by sonication or vacuum filtration before use.[14]

  • Standard Solution Preparation:

    • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.[17]

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) and dilute to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[18]

  • Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Determined by UV scan of the analyte (likely 270-290 nm).[6]
Gradient Program 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms of the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) of ≥0.999 is desirable.[14]

    • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation Parameters

The analytical method should be validated in accordance with ICH Q2(R2) guidelines.[3][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.[3]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantitatively determined with suitable precision and accuracy, respectively.[19]

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a GC-MS method for the quantification of this compound, which often requires derivatization to enhance volatility and improve chromatographic performance.

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep_start Start stock Prepare Stock Solution (Analyte in Ethyl Acetate) prep_start->stock sample_prep Prepare Sample Solution prep_start->sample_prep cal_standards Prepare Calibration Standards stock->cal_standards derivatization Derivatization (e.g., Silylation) cal_standards->derivatization sample_prep->derivatization prep_end Ready for Injection derivatization->prep_end injection Inject Derivatized Sample prep_end->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Scan or SIM) ionization->mass_analysis data_acq Data Acquisition mass_analysis->data_acq peak_integration Peak Integration (Extracted Ion) data_acq->peak_integration cal_curve Generate Calibration Curve peak_integration->cal_curve quantification Quantify Analyte peak_integration->quantification cal_curve->quantification report Report Results quantification->report

Caption: GC-MS workflow for this compound.

Materials and Instrumentation
ParameterSpecification
Instrumentation Gas chromatograph with a mass selective detector (MSD).
Column A low-polarity capillary column (e.g., TG-5SilMS or equivalent).[9]
Reagents Ethyl acetate (GC grade), Derivatization agent (e.g., BSTFA).[13]
Standards This compound reference standard.
Protocol
  • Sample and Standard Preparation:

    • Prepare stock and calibration standards in a volatile solvent like ethyl acetate.

    • For samples, perform a suitable extraction, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analyte from the matrix.[18][20][21]

  • Derivatization:

    • Transfer an aliquot of the sample or standard extract to a vial and evaporate to dryness under a gentle stream of nitrogen.

    • Add the derivatization agent (e.g., 100 µL of BSTFA) and a small amount of solvent (e.g., ethyl acetate).[13]

    • Seal the vial and heat at a specified temperature (e.g., 60-70 °C) for a set time (e.g., 30-60 minutes) to complete the reaction.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Injector Temperature 250 °C
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min.
Injection Mode Splitless
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan mode for initial identification, then Selected Ion Monitoring (SIM) for quantification.
  • Data Analysis:

    • Identify the derivative of this compound by its retention time and mass spectrum.

    • For quantification in SIM mode, select characteristic, abundant, and interference-free ions.

    • Construct a calibration curve and quantify the analyte in samples as described for the HPLC method.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The choice between HPLC-UV and GC-MS will depend on the specific analytical requirements, including sample matrix, desired sensitivity, and available instrumentation. For both methods, proper method validation in accordance with ICH guidelines is paramount to ensure the generation of accurate and reproducible data.[3][4][5] These protocols serve as a strong foundation for researchers, scientists, and drug development professionals to develop and implement analytical procedures for this and structurally related compounds.

References

Application Note: A Robust HPLC Method for the Analysis of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 2-Chloro-4-(methylsulfonyl)phenol. This compound, characterized by its polar and acidic nature, presents unique challenges for chromatographic retention and peak shape. This document outlines a systematic approach, from understanding the analyte's physicochemical properties to detailed protocols for method scouting, optimization, and final parameter selection. The methodologies described are designed to be self-validating and are grounded in established chromatographic principles, providing researchers, scientists, and drug development professionals with the necessary tools to achieve accurate and reproducible results.

Introduction: The Analytical Challenge

This compound is an important chemical intermediate in various synthetic pathways. Its structure comprises a phenolic hydroxyl group, a chloro substituent, and a strongly electron-withdrawing methylsulfonyl group.[1] This combination of functional groups results in a polar, acidic molecule (pKa of the phenol is lowered by the electron-withdrawing groups), which can be challenging to retain and resolve using standard reversed-phase HPLC conditions.[2][3] Common issues include poor retention (elution near the void volume), peak tailing due to secondary interactions with residual silanols on the stationary phase, and method variability.[4]

This guide provides a logical, step-by-step workflow for overcoming these challenges, emphasizing the rationale behind each experimental choice to build a scientifically sound and robust analytical method.

Analyte Characterization and Its Chromatographic Implications

A thorough understanding of the analyte's properties is the foundation of effective method development.

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C₇H₇ClO₃S[5][6]---
Molecular Weight 206.65 g/mol [1][5]---
Structure Phenolic -OH, -Cl, -SO₂CH₃ on a benzene ringThe aromatic ring allows for UV detection. The combination of the polar sulfonyl and hydroxyl groups leads to significant polarity.
Predicted XlogP 1.7[6]Indicates moderate hydrophilicity. Standard C18 columns may provide insufficient retention, especially with high organic content in the mobile phase.[3][7]
Acidity (pKa) Acidic (Phenol). The pKa is expected to be <10 due to electron-withdrawing groups.The analyte's ionization state is highly dependent on mobile phase pH. For optimal retention in RP-HPLC, the pH should be controlled to keep the molecule in its neutral, protonated state.[4]
UV Absorbance Aromatic structure absorbs UV light.Suitable for UV-Vis or Photodiode Array (PDA) detection. An initial wavelength of 270 nm is a good starting point, similar to other sulfonamides.[8]

Strategic Approach to Method Development

Our strategy is a multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization A Analyte Characterization (pKa, logP, UV Scan) B Define Method Goals (e.g., QC, Stability) A->B C Column Screening (C18, Polar-Embedded, Phenyl) B->C D Mobile Phase Screening (ACN vs. MeOH, pH 3.0) C->D E Fine-tune Mobile Phase (pH, Buffer Strength) D->E F Optimize Gradient/Isocratic (Slope, Time) E->F G System Parameters (Flow Rate, Temperature) F->G H System Suitability & Method Validation G->H

Caption: HPLC Method Development Workflow.

The Critical Role of Mobile Phase pH

For an acidic analyte like this compound, controlling the mobile phase pH is the most critical factor for achieving retention and good peak shape in reversed-phase chromatography.[4]

  • At Low pH (pH < pKa - 2): The phenolic hydroxyl group is fully protonated (-OH). The molecule is in its neutral, less polar form, maximizing hydrophobic interactions with the stationary phase and leading to increased retention .

  • At High pH (pH > pKa + 2): The phenolic proton dissociates, forming the phenolate anion (-O⁻). The molecule is now ionized, more polar, and has a much weaker interaction with the hydrophobic stationary phase, leading to decreased retention .

G cluster_0 Low pH (e.g., 3.0) cluster_1 High pH (e.g., 9.0) Analyte_Low Analyte (Neutral) More Hydrophobic StationaryPhase_Low C18 Stationary Phase Analyte_Low->StationaryPhase_Low Strong Interaction (GOOD RETENTION) Analyte_High Analyte (Ionized) More Polar StationaryPhase_High C18 Stationary Phase Analyte_High->StationaryPhase_High Weak Interaction (POOR RETENTION)

Caption: Effect of pH on Analyte Retention.

Therefore, the initial method development will focus on an acidic mobile phase (pH 2.5 - 3.5) to ensure the analyte is in its non-ionized form.

Experimental Protocols

Safety Precaution: Handle this compound and all solvents and reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

Materials and Reagents
  • Analyte: this compound reference standard

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Water: Deionized, 18.2 MΩ·cm

  • Buffers/Additives: Formic acid (LC-MS grade), Orthophosphoric acid, Potassium phosphate monobasic

Protocol 1: Standard and Sample Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This helps to avoid peak distortion from solvent mismatch.

  • Sample Preparation: Prepare samples by dissolving them in the mobile phase to a concentration within the expected linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol 2: Initial Method Scouting

The goal of this phase is to quickly identify a suitable column and organic solvent combination that provides adequate retention (k' > 2) and acceptable peak shape.

Initial HPLC Conditions:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard system suitable for method development.
Columns to Screen 1. C18 (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)[9]2. Phenyl-Hexyl (e.g., Cogent RP Phenyl Hexyl, 4.6 x 150mm, 5µm)[8]C18 is the standard starting point. Phenyl-Hexyl offers alternative selectivity (π-π interactions) which can be beneficial for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Ensures the analyte is protonated for good retention. Volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Screen both to evaluate differences in selectivity.
Gradient 5% to 95% B in 15 minutes, hold for 2 min, re-equilibrate for 5 minA broad gradient to determine the elution strength required.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable operating conditions.
Detection UV at 270 nmBased on typical absorbance for sulfonamide and phenolic structures.[8] A PDA detector should be used to confirm the optimal wavelength.
Injection Vol. 5 µLA small volume to minimize potential band broadening.

Execution:

  • Equilibrate the first column with the starting mobile phase conditions.

  • Perform a blank injection (mobile phase) to check for system peaks.

  • Inject the 100 µg/mL working standard.

  • Repeat for each column and mobile phase B combination.

  • Evaluation: Compare the chromatograms for retention time, peak shape (asymmetry), and resolution from any impurities. Select the column/solvent combination that provides the best overall chromatography.

Protocol 3: Method Optimization

Once a promising column and solvent are identified, the method can be fine-tuned for optimal performance. Let's assume the C18 column with ACN provided the best initial results.

Step 1: Gradient to Isocratic Conversion (if applicable)

  • If the peak elutes during a relatively flat portion of the gradient, an isocratic method can be developed for simplicity and robustness. The approximate isocratic %B can be calculated from the gradient retention time.

  • If the sample is complex or a single isocratic condition does not provide adequate resolution, a focused gradient should be optimized (e.g., 20-50% B over 10 minutes).

Step 2: Fine-Tuning Mobile Phase Composition

  • Isocratic Optimization: Adjust the percentage of ACN in the mobile phase.

    • Increasing %ACN will decrease retention time.

    • Decreasing %ACN will increase retention time.

    • Target a retention factor (k') between 2 and 10 for robust separation.

  • pH Adjustment: While pH 2.7 is a good starting point, adjusting the pH slightly (e.g., between 2.5 and 3.5) using a phosphate buffer can sometimes improve peak shape by minimizing interactions with silanol groups.[4]

Step 3: Optimizing Flow Rate and Temperature

  • Flow Rate: Can be adjusted to shorten run time, but be mindful of system pressure limits and potential loss of efficiency.

  • Temperature: Increasing column temperature generally decreases retention time and reduces mobile phase viscosity, leading to lower backpressure. It can also improve peak efficiency. A good range to explore is 25-40 °C.

Example Optimized Isocratic Method:

ParameterOptimized Condition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase 45:55 Acetonitrile : 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 272 nm (determined from PDA scan)
Injection Vol. 5 µL
Expected RT ~6.5 min

Method Validation and System Suitability

For use in a regulated environment, the final method must be validated according to ICH guidelines. Key parameters include:

  • Specificity: Ensure no interference from blank or placebo at the analyte's retention time.

  • Linearity: Demonstrate a linear relationship between concentration and response over a defined range (e.g., 5-150 µg/mL). A correlation coefficient (r²) > 0.999 is typically desired.

  • Accuracy & Precision: Assessed by analyzing samples at multiple concentration levels (e.g., 80%, 100%, 120%) and determining recovery and relative standard deviation (RSD).

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2, Temp ±2°C, %ACN ±2%) to ensure the method remains reliable.

System Suitability Testing (SST): Before any sample analysis, the system's performance should be verified by injecting the working standard multiple times (e.g., n=5).

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
RSD of Peak Area ≤ 2.0%Measures injection and system precision.

Conclusion

The successful HPLC analysis of this compound hinges on a systematic method development approach that directly addresses the analyte's polar and acidic properties. By controlling the mobile phase pH to maintain the analyte in its neutral form, screening for appropriate stationary phase selectivity, and systematically optimizing conditions, a robust, reproducible, and accurate method can be achieved. The protocols outlined in this application note provide a clear pathway for developing a method suitable for quality control, stability testing, and other research applications.

References

Using 2-Chloro-4-(methylsulfonyl)phenol in the synthesis of herbicides

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Utilization of 2-Chloro-4-(methylsulfonyl)phenol in the Synthesis of Triketone Herbicides

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of this compound, a critical intermediate in the production of potent agricultural herbicides. Specifically, we focus on its application in the synthesis of triketone herbicides, a class of compounds renowned for their efficacy as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3] This document is designed for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations. We will elucidate the chemical logic behind the synthetic steps, present quantitative data in a clear format, and provide visual diagrams to illustrate the reaction pathways and experimental workflows.

Introduction: The Significance of this compound in Herbicide Chemistry

The quest for effective and selective herbicides is a cornerstone of modern agriculture. The triketone class of herbicides, which emerged from the study of natural phytotoxins like leptospermone, represents a major advancement in weed management.[1][4] These compounds act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key component in the biosynthetic pathway of plastoquinones and tocopherols in plants. Inhibition of HPPD leads to a deficiency in carotenoids, resulting in the characteristic bleaching of susceptible weeds.[1][5]

This compound serves as a highly valuable and versatile precursor for constructing the specific aromatic moiety required for potent HPPD inhibition in several commercial herbicides. Its unique substitution pattern—a chlorine atom at the 2-position and a methylsulfonyl group at the 4-position—is crucial for achieving high herbicidal activity and desired crop selectivity. This guide will focus primarily on the synthesis of sulcotrione, a prominent herbicide derived directly from this intermediate, providing a robust framework for its laboratory-scale preparation.

Precursor Profile: Physicochemical Properties and Safety

Before commencing any synthetic work, a thorough understanding of the starting material is imperative. The properties of this compound are summarized below.

Table 1: Physicochemical Data for this compound

PropertyValue
Chemical Name This compound
CAS Number 20945-65-7
Molecular Formula C₇H₇ClO₃S
Molecular Weight 206.65 g/mol
Appearance Solid (form may vary)
Critical Safety & Handling Protocols

Handling this compound requires adherence to strict safety protocols to minimize risk to personnel. The following guidelines are based on standard safety data sheets (SDS).[6]

  • Engineering Controls : All manipulations should be performed in a well-ventilated laboratory fume hood to avoid the formation and inhalation of dust and aerosols.[6]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.

    • Hand Protection : Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.[6]

    • Body Protection : A standard laboratory coat is required. For larger quantities or in case of potential splashing, wear fire/flame-resistant and impervious clothing.[6]

  • Handling & Storage :

    • Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

    • Keep away from incompatible materials and foodstuff containers.

  • First Aid Measures :

    • Inhalation : Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[6]

    • Eye Contact : Rinse cautiously with pure water for at least 15 minutes. Seek immediate medical attention.[6]

    • Ingestion : Do not induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[6]

Core Synthetic Pathway: From Phenol to Triketone Herbicide

The primary application of this compound in herbicide manufacturing is its conversion into a 2-aroyl-1,3-cyclohexanedione. This is achieved through a multi-step process that first activates the phenol into a reactive acylating agent, which is then coupled with 1,3-cyclohexanedione.

The overall transformation is depicted below:

Sulcotrione_Synthesis_Overview cluster_coupling Acylation & Rearrangement phenol This compound acid 2-Chloro-4-(methylsulfonyl)benzoic Acid phenol->acid Oxidation acyl_chloride 2-Chloro-4-(methylsulfonyl)benzoyl Chloride acid->acyl_chloride Chlorination (e.g., SOCl₂) sulcotrione Sulcotrione acyl_chloride->sulcotrione + Base, Catalyst cyclohexanedione 1,3-Cyclohexanedione

Caption: General synthetic route to Sulcotrione.

Mechanistic Rationale: The Acylation-Rearrangement Cascade

The key chemical transformation is the C-acylation of 1,3-cyclohexanedione with an activated derivative of 2-Chloro-4-(methylsulfonyl)benzoic acid, typically the acyl chloride. The reaction proceeds via the following logical steps:

  • Enolate Formation : A base (e.g., triethylamine) deprotonates the acidic α-carbon of 1,3-cyclohexanedione, forming a nucleophilic enolate.

  • Nucleophilic Attack (C-Acylation) : The enolate attacks the electrophilic carbonyl carbon of the 2-Chloro-4-(methylsulfonyl)benzoyl chloride. This forms an intermediate O-acylated enol ester.

  • Rearrangement : In the presence of a catalyst (such as a cyanide source or a suitable base), the enol ester undergoes a rearrangement (akin to a Baker-Venkataraman rearrangement) to form the thermodynamically more stable β-triketone structure.[7] This step is crucial for establishing the final herbicide pharmacophore. The driving force is the formation of a stable, chelated enol system.

This sequence ensures the robust formation of the carbon-carbon bond that links the aromatic head to the cyclohexanedione ring, a structural motif essential for binding to the HPPD enzyme.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the laboratory synthesis of sulcotrione.

Protocol 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

While the title compound is the phenol, its conversion to the corresponding benzoic acid is a necessary prerequisite for the subsequent acylation. This oxidation can be challenging due to the electron-withdrawing nature of the substituents.[8] A robust method involves high-pressure oxidation.[8]

  • Materials : 2-Chloro-4-(methylsulfonyl)toluene (precursor to the phenol), nitric acid, oxygen, catalyst (e.g., CuI), sodium hydroxide solution.

  • Procedure :

    • In a high-pressure autoclave, charge 2-chloro-4-(methylsulfonyl)toluene, nitric acid (as both solvent and oxidant), and a catalytic amount of CuI.[8]

    • Pressurize the reactor with oxygen (e.g., to 1-3 MPa) and heat to 140-200°C with vigorous stirring for several hours.[8]

    • After cooling, carefully vent the reactor. Add NaOH solution to the reaction mixture to dissolve the acidic product.

    • Filter the solution to remove any insoluble materials.

    • Acidify the filtrate with a strong acid (e.g., HCl) to a pH of 2. The product, 2-chloro-4-(methylsulfonyl)benzoic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like methanol can be performed for further purification.[8]

Protocol 2: Synthesis of 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione (Sulcotrione)

This protocol details the core coupling and rearrangement steps.

Sulcotrione_Protocol_Workflow start Start: 2-Chloro-4-(methylsulfonyl)benzoic Acid step1 Step 1: Acyl Chloride Formation (Add SOCl₂, DMF catalyst, reflux) start->step1 step2 Step 2: Acylation Reaction (Cool, add 1,3-cyclohexanedione & triethylamine in DCM) step1->step2 step3 Step 3: Rearrangement (Add catalyst, stir at room temp) step2->step3 step4 Step 4: Work-up (Acid wash, extract with organic solvent) step3->step4 step5 Step 5: Purification (Concentrate, recrystallize) step4->step5 end Final Product: Sulcotrione step5->end

Caption: Experimental workflow for Sulcotrione synthesis.

  • Materials : 2-Chloro-4-(methylsulfonyl)benzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic), dichloromethane (DCM), 1,3-cyclohexanedione, triethylamine (TEA), rearrangement catalyst (e.g., acetone cyanohydrin or KCN).

  • Step A: Formation of 2-Chloro-4-(methylsulfonyl)benzoyl Chloride

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (e.g., 3.0 eq) and a catalytic drop of DMF.

    • Gently reflux the mixture for 2-4 hours until the evolution of gas (HCl and SO₂) ceases and the solid has completely dissolved.

    • Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is a viscous oil or solid and is typically used directly in the next step without further purification.[7][9]

  • Step B: Acylation of 1,3-Cyclohexanedione and Rearrangement

    • In a separate flask, dissolve 1,3-cyclohexanedione (1.1 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0-5°C in an ice bath.

    • Dissolve the crude 2-chloro-4-(methylsulfonyl)benzoyl chloride from Step A in anhydrous DCM and add it dropwise to the cooled cyclohexanedione solution over 30-60 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 8-12 hours.

    • Add a catalytic amount of a rearrangement catalyst (e.g., acetone cyanohydrin).

    • Continue stirring at room temperature for another 5-7 hours to facilitate the complete rearrangement to the triketone product.[9]

  • Step C: Work-up and Purification

    • Pour the reaction mixture into dilute hydrochloric acid (1M HCl) and stir.

    • Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure sulcotrione.

Expected Results and Data

The efficiency of the synthesis is highly dependent on reaction conditions. The table below provides representative data based on analogous syntheses reported in the literature.

Table 2: Representative Reaction Parameters and Yields

StepKey ReagentsTemperature (°C)Time (h)Typical Yield (%)
Acyl Chloride Formation SOCl₂, DMF70-80 (Reflux)2-4>95 (crude)
Acylation/Rearrangement TEA, DCM, Catalyst0 to 2515-2085-95
Overall Yield ---75-90

Conclusion

This compound is a cornerstone intermediate for the synthesis of high-value triketone herbicides. The protocols and mechanistic discussions provided in this guide offer a comprehensive framework for the successful laboratory preparation of sulcotrione. The key to this synthesis lies in the efficient formation of the acyl chloride followed by a base-mediated acylation and catalyst-driven rearrangement with 1,3-cyclohexanedione. By adhering to the detailed procedures and rigorous safety protocols outlined herein, researchers can effectively utilize this precursor to develop novel herbicidal compounds and advance the field of agricultural chemistry.

References

Application Note: Strategic Derivatization of 2-Chloro-4-(methylsulfonyl)phenol for Enhanced Bioassay Performance and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the chemical derivatization of 2-Chloro-4-(methylsulfonyl)phenol, a valuable scaffold in medicinal chemistry. We explore scientifically-grounded strategies for modifying its phenolic hydroxyl group to generate versatile intermediates for bioassay development, including probes for binding assays and building blocks for compound library synthesis. The protocols herein are designed to be robust and reproducible, with an emphasis on the chemical rationale behind each step, ensuring both success and adaptability in your research endeavors.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of modern drug discovery, fragment-based and structure-based design methodologies have become paramount. Central to these approaches is the use of well-characterized molecular scaffolds that can be systematically modified to probe biological systems. This compound is one such scaffold of significant interest. The methylsulfonyl group is a key structural feature in many bioactive molecules, including selective COX-2 inhibitors, where it often engages in crucial hydrogen bonding interactions within the target's active site[1][2]. Its presence can enhance water solubility, metabolic stability, and binding affinity, making it a desirable pharmacophore[1][3].

However, the parent molecule itself is often a starting point rather than an endpoint. To unlock its full potential for bioassays—such as target validation, high-throughput screening (HTS), or mechanism-of-action studies—it must be chemically derivatized. Derivatization allows for the attachment of reporter tags (fluorophores, biotin), linkers for immobilization on solid supports, or diverse functional groups to build out a screening library. The primary and most accessible reactive handle on this molecule is the phenolic hydroxyl group. This guide provides detailed protocols for its strategic functionalization, transforming a simple building block into a powerful tool for biological investigation.

Chemical Profile and Reactive Sites

Before embarking on synthesis, a clear understanding of the starting material's properties is essential. The reactivity of this compound is dictated by the interplay of its three key functional groups.

PropertyValueSource / Rationale
CAS Number 20945-65-7[4][5]
Molecular Formula C₇H₇ClO₃S[4][6]
Molecular Weight 206.65 g/mol [4]
Key Reactive Site Phenolic Hydroxyl (-OH)The most nucleophilic and acidic site, ideal for derivatization.
Electronic Nature Electron-deficient ringThe chloro and methylsulfonyl groups are strongly electron-withdrawing, which increases the acidity of the phenolic proton.[4]
Stability HighSulfonyl groups are significantly more stable under oxidative conditions compared to their thioether counterparts.[4]

The primary site for derivatization is the phenolic hydroxyl group . Its reactivity is enhanced by the electron-withdrawing nature of the substituents on the aromatic ring, which makes the hydroxyl proton more acidic and the corresponding phenoxide a stable, effective nucleophile.

Strategic Approaches to Derivatization

The goal of derivatization is to introduce a new functional group that serves a specific purpose in a bioassay. We will focus on three robust and versatile strategies targeting the phenolic hydroxyl group.

Derivatization_Pathways cluster_0 Derivatization Strategies start This compound ether Ether Derivative start->ether O-Alkylation (Williamson Ether Synthesis) Base, R-X ester Ester Derivative start->ester Esterification Activated Acid (e.g., Acyl Chloride) Base click Click-Ready Handle (via Etherification) start->click O-Alkylation Base, Propargyl Bromide

Caption: Key derivatization pathways for this compound.

O-Alkylation (Williamson Ether Synthesis)

This is one of the most reliable methods for forming a stable C-O bond. The reaction proceeds in two conceptual steps: deprotonation of the weakly acidic phenol to form a potent nucleophile (phenoxide), followed by an Sₙ2 reaction with an alkyl halide.

  • Causality: We choose a moderate base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong bases like NaH.[7] Phenols are sufficiently acidic that these milder bases can effectively generate the nucleophilic phenoxide without promoting side reactions. Acetonitrile or DMF are excellent polar aprotic solvents for this transformation. The choice of alkyl halide (R-X) is critical as it determines the functionality being introduced. For bioassay applications, halides containing terminal alkynes, azides, or protected amines are particularly useful.

Esterification

Esterification connects the phenol to a carboxylic acid moiety. Phenolic esters can be used as prodrugs or as a means to introduce diverse side chains.

  • Causality: Direct esterification of phenols with carboxylic acids (Fischer esterification) is notoriously slow and inefficient.[8] This is because the lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a weaker nucleophile than an alcohol.[8] To overcome this, we must use a more reactive, "activated" acyl donor, such as an acid chloride or an acid anhydride.[8][9] These reagents feature a highly electrophilic carbonyl carbon and a good leaving group, enabling the reaction to proceed smoothly, often in the presence of a mild base like pyridine to neutralize the acidic byproduct.[8] The Mitsunobu reaction offers an alternative under milder, neutral conditions but requires stoichiometric phosphine and azodicarboxylate reagents.[10]

Installation of a "Click Chemistry" Handle

For maximum versatility in bioconjugation, introducing a bio-orthogonal handle is the premier strategy. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the specific and efficient covalent linkage of the derivatized phenol to a biomolecule, reporter tag, or solid surface.[11] The most straightforward approach is to install a terminal alkyne via O-alkylation using a reagent like propargyl bromide.

Detailed Experimental Protocols

Disclaimer: All procedures must be carried out by trained personnel in a suitable chemical laboratory with appropriate personal protective equipment (PPE).

Protocol 1: O-Alkylation for Installation of a Terminal Alkyne Handle

This protocol details the synthesis of 1-chloro-2-(prop-2-yn-1-yloxy)-4-(methylsulfonyl)benzene. This product is a versatile intermediate for subsequent "click" reactions.

Reaction Scheme: this compound + Propargyl Bromide --(K₂CO₃, Acetonitrile)--> 1-chloro-2-(prop-2-yn-1-yloxy)-4-(methylsulfonyl)benzene

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
This compound206.651.00 g4.841.0
Potassium Carbonate (K₂CO₃), anhydrous138.211.34 g9.682.0
Propargyl Bromide (80% in toluene)118.960.86 mL7.741.6
Acetonitrile (MeCN), anhydrous-25 mL--

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.84 mmol) and anhydrous potassium carbonate (1.34 g, 9.68 mmol).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: Stir the suspension at room temperature and add the propargyl bromide solution (0.86 mL, 7.74 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 70°C and allow it to stir for 12-16 hours under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase. The product should have a higher Rf value than the starting phenol.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer successively with water (2 x 30 mL) and brine (1 x 30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Application in Bioassays: From Derivative to Data

The true utility of the synthesized derivatives is realized when they are applied in a biological context. The alkyne-functionalized product from Protocol 1 is an ideal precursor for creating a fluorescent probe for use in a competitive binding assay.

Bioassay_Workflow cluster_0 Probe Synthesis cluster_1 Fluorescence Polarization (FP) Assay A Alkyne-Derivatized Phenol (from Protocol 1) C Fluorescent Probe A->C CuAAC 'Click' Reaction B Azide-Fluorophore (e.g., Azido-TAMRA) B->C D Target Protein F Measure FP Signal (Low polarization indicates binding) C->F D->F E Screening Compound (from Library) E->F

Caption: Workflow from derivatization to a fluorescence polarization bioassay.

Probe Generation via Click Chemistry

The terminal alkyne on the synthesized derivative can be covalently linked to a reporter molecule containing a complementary azide group.

  • Reaction: The alkyne-derivatized phenol is reacted with an azide-containing fluorophore (e.g., TAMRA-azide, FITC-azide) in the presence of a copper(I) catalyst.

  • Purification: The resulting fluorescent probe is purified using HPLC to remove unreacted starting materials and catalyst.

Fluorescence Polarization (FP) Competitive Binding Assay

This probe can now be used to identify and characterize molecules that bind to a specific protein target.

  • Principle: FP measures the tumbling rate of a fluorescent molecule. Small molecules (like the free probe) tumble rapidly in solution, resulting in low polarization. When the probe binds to a large protein, its tumbling slows dramatically, leading to a high polarization signal.

  • Assay Setup:

    • The fluorescent probe and the target protein are incubated together, resulting in a high FP signal.

    • A compound from a screening library is added to the mixture.

    • If the screening compound binds to the target protein and displaces the fluorescent probe, the probe is released into solution. It begins to tumble rapidly again, and the FP signal decreases.

  • Outcome: A significant drop in the FP signal indicates that the screening compound is a "hit"—a potential binder to the target protein. This allows for the rapid screening of thousands of compounds to identify potential drug leads.

Conclusion

This compound is more than a simple chemical; it is a versatile starting point for creating sophisticated tools for biological research. By applying rational and robust derivatization strategies, such as the O-alkylation and esterification protocols detailed here, researchers can generate tailored molecules for specific bioassay applications. The ability to install functional handles for bioconjugation transforms this scaffold into a powerful probe for exploring complex biological systems, ultimately accelerating the pace of drug discovery and development.

References

Application Notes & Protocols: Leveraging 2-Chloro-4-(methylsulfonyl)phenol as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: Unpacking the Synthetic Potential

2-Chloro-4-(methylsulfonyl)phenol is a highly functionalized aromatic compound whose value as a synthetic intermediate stems from the unique interplay of its three core substituents. The strategic positioning of the hydroxyl, chloro, and methylsulfonyl groups imparts a distinct electronic and steric profile, making it an asset for researchers in agrochemicals, materials science, and particularly in drug discovery.

  • The Phenolic Hydroxyl (-OH): This group serves as the primary reactive handle for a wide array of transformations. It is a nucleophilic site, a proton donor, and can direct electrophilic aromatic substitution. Its acidity is significantly influenced by the other ring substituents.

  • The Methylsulfonyl (-SO₂Me) Group: As a potent electron-withdrawing group, the methylsulfonyl moiety deactivates the aromatic ring towards electrophilic substitution but, more importantly, it activates the ring for nucleophilic aromatic substitution (SNAᵣ). It also serves as a stable, polar functional group that can engage in hydrogen bonding, a critical feature in modulating the pharmacokinetic properties of drug candidates.[1]

  • The Chloro (-Cl) Group: This moderately deactivating ortho/para-directing group provides an additional site for modification, typically through transition-metal-catalyzed cross-coupling reactions.[2] Its presence, ortho to the hydroxyl group, also sterically influences the reactivity of the phenol. The chloro group is a common substituent in drug design, often used to modulate lipophilicity and metabolic stability.[3]

This guide provides a detailed exploration of the chemical properties of this compound and outlines protocols for its application as a versatile building block, with a focus on explaining the rationale behind key experimental choices.

Physicochemical & Reactivity Profile

A clear understanding of the compound's properties is essential for effective experimental design.

PropertyValueSourceRationale & Implication
Molecular Formula C₇H₇ClO₃S[4]Provides the elemental composition.
Molecular Weight 206.65 g/mol [5]Crucial for accurate molar calculations in reaction stoichiometry.
CAS Number 20945-65-7[6]Unique identifier for unambiguous compound identification.
Appearance Off-white to light yellow solidSupplier DataVisual confirmation of material identity.
Reactivity Profile The electron-withdrawing sulfonyl group increases the acidity of the phenolic proton, facilitating its removal by weaker bases. The chloro and sulfonyl groups provide two distinct handles for orthogonal chemical modifications (e.g., etherification at the phenol, cross-coupling at the chloride).[5]This dual reactivity is the cornerstone of its utility as a building block.

Core Application: Synthesis of Aryl Ethers via Williamson Ether Synthesis

One of the most direct and powerful applications of this building block is the synthesis of substituted diaryl or alkyl aryl ethers. The resulting ether linkage is highly stable and a common motif in pharmaceuticals and agrochemicals. The protocol below describes a general procedure for the O-alkylation of this compound.

Rationale and Mechanistic Insight

The Williamson ether synthesis is a cornerstone of organic chemistry. The reaction proceeds via an Sₙ2 mechanism.

  • Deprotonation: The phenolic proton is acidic due to the electron-withdrawing effects of the aromatic ring, chloro, and sulfonyl groups. A suitable base is used to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide anion. The choice of base is critical: stronger bases (like NaH) ensure complete and irreversible deprotonation, while weaker bases (like K₂CO₃) establish an equilibrium and are often sufficient and safer for activated phenols.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or similar electrophile, e.g., a tosylate).

  • Displacement: The nucleophile displaces the leaving group (e.g., Br⁻, I⁻), forming the new C-O ether bond.

The workflow for this common synthetic application is outlined below.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Workup cluster_purification Phase 4: Purification A Weigh 2-Chloro-4- (methylsulfonyl)phenol & Base (e.g., K₂CO₃) B Add Anhydrous Solvent (e.g., DMF, Acetonitrile) A->B C Stir under Inert Atmosphere (N₂ or Ar) B->C D Add Electrophile (e.g., Alkyl Bromide) dropwise at RT C->D Setup Complete E Heat Reaction Mixture (e.g., 60-80 °C) D->E F Monitor Reaction by TLC or LC-MS for completion E->F G Cool to RT & Quench (e.g., with water) F->G Reaction Complete H Perform Liquid-Liquid Extraction (e.g., EtOAc/H₂O) G->H I Dry Organic Layer (e.g., with Na₂SO₄ or MgSO₄) H->I J Filter and Concentrate in vacuo I->J K Purify Crude Product via Flash Column Chromatography J->K Crude Product Isolated L Characterize Final Product (NMR, MS, etc.) K->L G cluster_mods Bioisosteric Modification Strategies Start This compound (Scaffold) Ether Simple Ethers (Modulate Lipophilicity) Start->Ether O-Alkylation ArylEther Aryl Ethers (Vector for further substitution) Start->ArylEther Buchwald-Hartwig or Ullmann Coupling Ester Esters (Prodrugs) (Improve solubility/absorption) Start->Ester Acylation Heterocycle N-linked Heterocycles (Phenol Bioisosteres) Start->Heterocycle Mitsunobu or SNAᵣ Reaction

References

Application Note & Protocol: Safe Handling and Storage of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Laboratory Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Chloro-4-(methylsulfonyl)phenol (CAS No. 20945-65-7). It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a chemical intermediate or research compound. The protocols herein are designed to ensure laboratory safety, maintain compound integrity, and comply with standard regulations. The causality behind each procedural recommendation is explained to provide a deeper understanding of the necessary precautions.

Introduction and Compound Profile

This compound is a substituted phenol derivative. The presence of a chlorine atom and an electron-withdrawing methylsulfonyl group on the phenol ring influences its chemical reactivity and biological activity.[1] Such compounds are often investigated in medicinal chemistry and organic synthesis.[2] Given its chemical structure as a chlorinated phenol, it requires careful handling due to potential corrosive and toxic properties, characteristic of the phenol class of compounds.[3]

This guide establishes best practices derived from safety data sheets and established protocols for handling phenolic compounds.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. This data is critical for understanding its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 20945-65-7[4]
Molecular Formula C₇H₇ClO₃S[4][5]
Molecular Weight 206.65 g/mol [4]
Boiling Point 390.37 °C at 760 mmHg (Predicted)[1]
Appearance Solid (Typical for substituted phenols)[6]
InChIKey NKCJTSDDCIJRLT-UHFFFAOYSA-N[5]

Hazard Identification and Safety Precautions

The primary hazards associated with this compound stem from its classification as a phenol derivative. Phenols are known to be corrosive and can cause severe chemical burns upon contact with skin and eyes.[3] A significant danger is their ability to be rapidly absorbed through the skin, potentially leading to systemic toxicity affecting the central nervous system, liver, and kidneys.[7]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns. Phenol compounds can have an anesthetic effect, meaning initial contact may not be painful, delaying response.[3]

  • Eye Damage/Irritation: Risk of serious eye damage.[4]

  • Environmental Hazard: Discharge into the environment must be avoided.[4]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure. The selection of specific PPE is based on the potential routes of exposure (inhalation, dermal, ocular).

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-impermeable gloves. Double-gloving with nitrile exam gloves for incidental contact. For direct handling or risk of splash, heavy-duty butyl rubber or neoprene gloves are recommended.[4]Phenol can penetrate standard latex gloves quickly. Nitrile offers better resistance for short-term contact, but heavy-duty gloves are essential for handling concentrated amounts. Gloves must be inspected before use and changed immediately upon contamination.[4]
Eye Protection ANSI Z87.1-compliant safety glasses. A full-face shield must be worn over safety goggles if there is a splash hazard.[3]Protects against accidental splashes to the eyes, which can cause severe, permanent damage.
Body Protection A fully buttoned, flame-resistant lab coat. A chemical-resistant apron (butyl rubber or neoprene) should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[3]Provides a barrier against skin contact from spills or splashes. Long pants and closed-toe shoes are mandatory.
Respiratory Protection All handling must be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[9]A fume hood is the primary engineering control to prevent respiratory exposure. If a fume hood is not feasible, a full-face respirator with an appropriate filter (e.g., Type A-P) must be used after a formal risk assessment.[10]

Standard Operating Protocols

Adherence to standardized protocols is essential for minimizing risk and ensuring experimental reproducibility.

General Handling Workflow

The following workflow outlines the critical steps for safely handling this compound from retrieval to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Verify Fume Hood Certification ppe Don Appropriate PPE (Gloves, Goggles, Coat) start->ppe area Designate & Prepare Work Area ppe->area spill Locate Spill Kit & Emergency Shower/Eyewash area->spill retrieve Retrieve Compound from Storage spill->retrieve weigh Weigh Solid Compound in Fume Hood retrieve->weigh dissolve Prepare Solution (if applicable) weigh->dissolve reaction Perform Experimental Procedure dissolve->reaction decontaminate Decontaminate Glassware & Work Surfaces reaction->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash finish End wash->finish

Caption: General workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: a. Ensure the chemical fume hood is operational and has a valid certification.[9] b. Don all required PPE as specified in the table above.[4] c. Prepare the work surface within the fume hood by covering it with absorbent, disposable bench paper. d. Ensure an appropriate chemical spill kit and a first aid kit with polyethylene glycol (PEG-400) are readily accessible.[11]

  • Procedure: a. Retrieve the container from its designated storage location. b. Handle the compound exclusively within the fume hood to prevent inhalation of dust. Avoid creating dust during transfer.[4] c. Use spark-proof tools for transfers to prevent ignition from electrostatic discharge.[4] d. If making a solution, add the solid slowly to the solvent to avoid splashing. e. Keep the container tightly sealed when not in use.[4]

  • Post-Procedure Cleanup: a. Decontaminate all non-disposable equipment and surfaces that came into contact with the chemical. b. Dispose of all contaminated waste, including gloves, pipette tips, and bench paper, in a designated, sealed, and clearly labeled hazardous waste container.[9][12] c. Remove PPE, avoiding self-contamination, and wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

  • Conditions: Store the container tightly closed in a dry, cool, and well-ventilated area.[4]

  • Location: Keep in a designated cabinet for corrosive and toxic materials, below eye level.[3] The storage area should be secure to prevent unauthorized access.

  • Incompatibilities: Store segregated from incompatible materials.[4] These include:

    • Strong oxidizing agents

    • Strong bases

    • Acid anhydrides and acid chlorides[13]

    • Reactive metals (e.g., aluminum, magnesium)[7]

  • Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.[12]

Emergency Procedures

Rapid and correct response to emergencies can significantly mitigate harm.

Spill Response

In the event of a spill, a clear and practiced response plan is essential.[14]

G spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill Size & Risk evacuate->assess small_spill Small Spill (Manageable by Lab Staff) assess->small_spill Small large_spill Large Spill (Contact EHS) assess->large_spill Large ppe Don Additional PPE (Apron, Respirator if needed) small_spill->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Material with Spark-Proof Tools contain->collect dispose Place in Labeled Hazardous Waste Container collect->dispose clean Decontaminate Spill Area dispose->clean report Report Incident clean->report end End report->end

Caption: Decision workflow for responding to a chemical spill.

  • Evacuate: Immediately alert others and evacuate the immediate vicinity of the spill.[14]

  • Contain: If safe to do so, prevent the spill from spreading. Do not allow the chemical to enter drains.[4]

  • Cleanup (Small Spills): a. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or dry sand.[15] b. Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal. Use non-sparking tools.[4]

  • Decontaminate: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's Environmental Health & Safety (EHS) department immediately.

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.[4]

  • Skin Contact:

    • Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7]

    • After flushing with water, apply polyethylene glycol (PEG-300 or PEG-400) liberally to the affected area and gently wipe.[11] Continue this process until the odor of phenol is gone.

    • Seek immediate medical attention.[4]

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of pure water for at least 15 minutes, holding the eyelids open.[4]

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the victim to fresh air immediately.[4]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[4]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Rinse the mouth thoroughly with water. Do NOT induce vomiting.[4]

    • Never give anything by mouth to an unconscious person.

    • Call a physician or Poison Control Center immediately.[4]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Collect all contaminated solid waste (gloves, wipes, pipette tips) and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.[9][12] The containers must be puncture-proof and have secure lids.[9]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container, listing all contents and their approximate concentrations.[12]

  • Disposal Route: Do not dispose of this chemical down the sink or in regular trash.[4][9] Disposal must be handled through a licensed chemical destruction facility or controlled incineration, arranged by your institution's EHS office.[4][15]

References

Application Notes & Protocols for the Safe Disposal of 2-Chloro-4-(methylsulfonyl)phenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe management and disposal of waste containing 2-Chloro-4-(methylsulfonyl)phenol (CAS No. 20945-65-7). As a chlorinated phenolic compound, this substance requires specialized handling and disposal procedures to mitigate risks to personnel and the environment. These protocols are designed for researchers, scientists, and drug development professionals who may generate waste streams containing this compound. The guide covers hazard assessment, regulatory compliance, waste segregation, and detailed disposal protocols, including high-temperature incineration and a validated procedure for the chemical neutralization of small-quantity liquid waste and spills.

Compound Profile and Hazard Assessment

This compound is a halogenated aromatic compound. Its structure, featuring a chlorinated phenol ring and an electron-withdrawing methylsulfonyl group, dictates its chemical reactivity, persistence, and toxicological profile. Chlorophenols as a class are recognized as persistent and recalcitrant environmental toxicants.[1] Their degradation can lead to the formation of other harmful substances, posing a significant public health concern.[1]

1.1. Physicochemical and Toxicological Properties

A thorough understanding of the compound's properties is foundational to implementing safe disposal protocols. The data below has been compiled from various safety data sheets and chemical databases.

PropertyValueSource / Reference
CAS Number 20945-65-7ChemicalBook[2]
Molecular Formula C₇H₇ClO₃SChemicalBook[2]
Molecular Weight 206.65 g/mol ChemicalBook[2]
Physical State Solid (assumed based on similar compounds)N/A
Boiling Point 390.37°C at 760 mmHg (Predicted)BenchChem
Known Hazards Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[2] May cause respiratory irritation.Fisher Scientific[3]
Toxicity Specific LD50 data is not readily available. However, chlorophenols as a class are known to be toxic, with potential for carcinogenic and mutagenic effects.[1][4]Various
Environmental Fate Chlorophenols are generally persistent in the environment and can be toxic to aquatic life.[1] Discharge into the environment must be avoided.[2]

1.2. Primary Hazards and Rationale for Specialized Disposal

The primary drivers for the stringent disposal requirements of this compound are:

  • Persistence: The chlorinated aromatic structure is resistant to natural degradation, leading to long-term environmental contamination.[1]

  • Toxicity: Halogenated phenols are known for their toxicity to aquatic organisms and potential long-term health effects in humans, including carcinogenicity.[1][5]

  • Hazardous Combustion Byproducts: Incomplete combustion can generate highly toxic compounds such as dioxins and furans. Therefore, disposal requires high-temperature incineration under controlled conditions.

Regulatory Framework

In the United States, waste containing this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).

  • Waste Classification: As a halogenated organic compound, this waste must be treated as hazardous. Wastes from the production or manufacturing use of tri- and tetrachlorophenols are specifically listed under the F-list of hazardous wastes from non-specific sources.[6][7][8] Discarded unused formulations containing chlorophenols are listed as F027 .[8][9]

  • Disposal Mandates: RCRA mandates that such hazardous waste be managed at a licensed Treatment, Storage, and Disposal Facility (TSDF). Land disposal is heavily restricted, making incineration the standard and required method of disposal.

Researchers must consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations.

Waste Characterization and Segregation Protocol

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. Cross-contamination of non-hazardous waste streams must be avoided to minimize the volume of hazardous waste and associated disposal costs.

3.1. Identifying Waste Streams

Waste streams containing this compound can include:

  • Solid Waste: Contaminated personal protective equipment (PPE) (gloves, lab coats), weighing papers, pipette tips, and chromatography media (e.g., silica gel).

  • Liquid Waste: Spent reaction mixtures, solutions in organic solvents, and aqueous solutions.

  • Sharps: Contaminated needles, syringes, or glassware.

3.2. Segregation and Containment Workflow

The following diagram outlines the decision-making process for segregating waste.

G start Waste Generation (Contains 2-Chloro-4- (methylsulfonyl)phenol) is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in a dedicated, properly labeled 'Halogenated Organic Liquid Waste' container. Ensure container is compatible and sealed. is_liquid->liquid_container Yes is_sharp Is the waste a sharp? is_solid->is_sharp No solid_container Collect in a dedicated, double-bagged 'Halogenated Solid Waste' drum or pail. Avoid mixing with non-hazardous trash. is_solid->solid_container Yes sharp_container Place in a puncture-proof, properly labeled 'Hazardous Sharps Waste' container. is_sharp->sharp_container Yes contact_ehs Contact EHS for Waste Pickup is_sharp->contact_ehs No (Final Check) liquid_container->contact_ehs solid_container->contact_ehs sharp_container->contact_ehs G cluster_0 Hierarchy of Disposal Options incineration Level 1 (Preferred): High-Temperature Incineration (>1200 K) via Licensed Facility chem_degrade Level 2 (Situational): Chemical Degradation (AOP) (For small spills & decontamination only) landfill Level 3 (Prohibited): Landfill / Drain Disposal (Illegal and Environmentally Damaging)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(methylsulfonyl)phenol. This molecule is a key building block in medicinal chemistry and materials science. However, its synthesis presents several challenges, primarily related to yield optimization, regioselectivity during the chlorination step, and management of potential side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Synthetic Pathways & Key Considerations

The synthesis of this compound typically begins from 4-(methylthio)phenol. There are two primary pathways to consider, each with distinct advantages and disadvantages rooted in the electronic effects of the functional groups.

  • Pathway A: Oxidation First, then Chlorination. In this route, the electron-donating methylthio group (-SMe) is first oxidized to the strongly electron-withdrawing methylsulfonyl group (-SO₂Me). This is followed by the chlorination of the resulting 4-(methylsulfonyl)phenol.

  • Pathway B: Chlorination First, then Oxidation. This pathway involves the initial chlorination of 4-(methylthio)phenol to form 2-chloro-4-(methylthio)phenol, followed by the oxidation of the thioether to the sulfone.

The choice between these pathways is critical. The methylsulfonyl group in Pathway A is a powerful deactivator and a meta-director, making the subsequent ortho-chlorination challenging and often requiring harsher conditions. Conversely, the methylthio group in Pathway B is an ortho-, para-director and activates the ring towards electrophilic substitution, facilitating the initial chlorination step. However, the thioether is susceptible to oxidation by some chlorinating agents.

Synthetic_Pathways cluster_A Pathway A cluster_B Pathway B Start 4-(Methylthio)phenol Mid_A 4-(Methylsulfonyl)phenol Start->Mid_A Oxidation (e.g., Oxone) Mid_B 2-Chloro-4-(methylthio)phenol Start->Mid_B Chlorination (e.g., SO₂Cl₂) Activated Ring End 2-Chloro-4- (methylsulfonyl)phenol Mid_A->End Chlorination (e.g., SO₂Cl₂) Deactivated Ring Mid_B->End Oxidation (e.g., Oxone)

Caption: Alternative synthetic routes to this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective starting material? A1: The most common starting material is 4-(methylthio)phenol. It is commercially available and provides a straightforward entry into both primary synthetic pathways.

Q2: Which synthetic pathway—A or B—is generally recommended for higher yield? A2: Pathway B (chlorination followed by oxidation) is often preferred for achieving higher overall yields. The initial chlorination step benefits from the activating, ortho-directing methylthio group, leading to better regioselectivity and milder reaction conditions. The subsequent oxidation of the thioether to a sulfone is typically a high-yielding transformation with well-established protocols using reagents like Oxone or hydrogen peroxide.[1][2] The primary challenge in Pathway A is the difficult chlorination of the highly deactivated 4-(methylsulfonyl)phenol ring.

Q3: What are the critical parameters to control during the chlorination step? A3: For successful chlorination of either substrate, three parameters are critical:

  • Choice of Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is generally preferred over chlorine gas for laboratory-scale synthesis due to its ease of handling.

  • Catalyst System: For ortho-chlorination of phenols, a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is often essential to promote the reaction and improve selectivity.[3] Using a diaryl sulfide co-catalyst can further enhance ortho-selectivity.[3]

  • Temperature: Phenol chlorination is exothermic. Low temperatures (typically 0–25 °C) are crucial to minimize the formation of dichlorinated and other isomeric byproducts.[3]

Q4: What are the best practices for the oxidation of the thioether to the sulfone? A4: The oxidation is a robust reaction, but best practices include:

  • Choice of Oxidant: Oxone (potassium peroxymonosulfate) is highly effective and selective, often providing clean reactions and high yields in a mixture of solvents like ethanol and water.[1][2] Other options include sodium periodate or hydrogen peroxide with a catalyst.

  • Stoichiometry: Using a slight excess of the oxidizing agent (e.g., ~2.0-2.2 equivalents of the active component) ensures the complete conversion of the thioether to the sulfone without significant side reactions.

  • Temperature Control: The oxidation is exothermic. Adding the oxidant portion-wise at room temperature or below helps to control the reaction and prevent potential over-oxidation, although the sulfone is generally stable.[1]

Section 3: Detailed Troubleshooting Guide
Problem 1: Low Overall Yield

Q: My final yield of this compound is consistently below 50%. What are the most likely causes and how can I fix them?

A: Low overall yield is a common issue that can stem from multiple stages of the process. A systematic approach is needed to identify the bottleneck.

Troubleshooting_Low_Yield Start Low Overall Yield Detected Check_Step1 Which step has low yield? Start->Check_Step1 Chlorination Chlorination Step Check_Step1->Chlorination Chlorination Oxidation Oxidation Step Check_Step1->Oxidation Oxidation Purification Purification Step Check_Step1->Purification Purification Chlor_Issue1 Incomplete Reaction? - Monitor by TLC/GC-MS - Increase catalyst load - Extend reaction time Chlorination->Chlor_Issue1 Chlor_Issue2 Poor Selectivity? (Isomer formation) - Lower temperature - Check catalyst purity - Use selective co-catalyst Chlorination->Chlor_Issue2 Chlor_Issue3 Degradation? (Dark color) - Ensure inert atmosphere - Use lower temperature Chlorination->Chlor_Issue3 Oxid_Issue1 Incomplete Reaction? - Check oxidant activity - Increase oxidant eq. - Ensure proper mixing Oxidation->Oxid_Issue1 Oxid_Issue2 Side Reactions? - Control exotherm with slow oxidant addition Oxidation->Oxid_Issue2 Purif_Issue1 Product Loss during Workup/Extraction? - Check solvent pH - Perform back-extraction Purification->Purif_Issue1 Purif_Issue2 Difficulty in Crystallization? - Use seed crystal - Test anti-solvents Purification->Purif_Issue2

Caption: Systematic workflow for troubleshooting low reaction yields.

Actionable Solutions:

  • Pinpoint the Problematic Step: Analyze a crude sample from each step (chlorination and oxidation) by TLC, GC-MS, or ¹H NMR to determine the yield and purity of the intermediate. This will tell you which step is failing.

  • If Chlorination is the Issue:

    • Incomplete Reaction: If significant starting material remains, consider increasing the amount of Lewis acid catalyst (e.g., from 1 mol% to 5 mol%) or the equivalents of the chlorinating agent (e.g., from 1.05 to 1.15 eq.). Ensure the catalyst is anhydrous and active.

    • Poor Regioselectivity: The formation of isomers (e.g., 2,6-dichloro) or other byproducts is often due to excessive temperature. Maintain the reaction temperature below 25 °C, preferably between 0-10 °C.[3] The choice of solvent can also influence selectivity; non-polar solvents are often preferred.

  • If Oxidation is the Issue:

    • Incomplete Reaction: Ensure your oxidizing agent is fresh and active. If using Oxone, ensure it dissolves properly, which may require a co-solvent like ethanol or methanol with water.[1] Vigorous stirring is important in biphasic systems.

  • If Purification is the Issue:

    • Workup Losses: The phenolic product is acidic and can be deprotonated and lost to the aqueous layer if the pH is too high during extraction. Ensure the aqueous layer is acidified (pH ~2-3) before extracting with an organic solvent.

    • Crystallization Failure: If the crude product is an oil, it may be due to impurities. First, try to purify by column chromatography. For crystallization, test various solvent systems (e.g., ethanol/water, toluene/heptane) to find one that yields a crystalline solid.

Problem 2: Issues with the Chlorination Step

Q: The chlorination of 4-(methylsulfonyl)phenol (Pathway A) is extremely sluggish. How can I drive it to completion?

A: This is expected due to the strong deactivating effect of the -SO₂Me group. To overcome this, you need to increase the electrophilicity of the chlorinating agent.

  • Increase Catalyst Loading: Use a higher loading of a strong Lewis acid like AlCl₃, potentially up to 10-20 mol%.

  • Elevate Temperature: While generally avoided, a moderate increase in temperature (e.g., to 40-50 °C) may be necessary. Monitor the reaction closely for byproduct formation.

  • Use a More Reactive System: Consider using a pre-complexed chlorinating agent or a different solvent system that can better solvate the intermediates. However, the most effective solution is often to switch to Pathway B.

Q: I am attempting to chlorinate 4-(methylthio)phenol (Pathway B) and am getting a dark, complex mixture instead of a clean product.

A: This suggests that the thioether is being oxidized or that other side reactions are occurring.

  • Use a Milder Chlorinating Agent: Sulfuryl chloride (SO₂Cl₂) is generally less oxidizing than systems that generate Cl⁺ in situ with strong oxidants.

  • Strict Temperature Control: Keep the temperature at 0 °C or below. This slows down potential oxidation of the sulfur atom by the chlorinating agent.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation, which can be catalyzed by Lewis acids.

Problem 3: Purification Challenges

Q: I am having trouble separating the final product, this compound, from the unreacted starting material, 4-(methylsulfonyl)phenol.

A: These two compounds have very similar polarities, making separation difficult.

  • Recrystallization: This is the most effective method if conditions can be found. The desired product often has different solubility properties due to the additional chlorine atom. Experiment with a range of solvents. A good starting point is a binary mixture like isopropanol/water or toluene/heptane.

  • Flash Column Chromatography: If recrystallization fails, chromatography is the next option. Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane). A high-resolution silica gel is recommended.

  • Acid-Base Extraction: A carefully controlled liquid-liquid extraction can sometimes work. The pKa of the two phenols will be slightly different. By adjusting the pH of the aqueous solution to a value between their pKa's, it may be possible to selectively deprotonate and extract one into the aqueous phase, though this is often challenging to perform selectively.

Section 4: Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(methylthio)phenol (Pathway B, Step 1)
  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-(methylthio)phenol (10.0 g, 71.3 mmol) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Add anhydrous aluminum chloride (AlCl₃) (0.95 g, 7.1 mmol, 0.1 eq.). Stir the suspension for 10 minutes.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) (9.62 g, 5.7 mL, 71.3 mmol, 1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Slowly pour the reaction mixture into 100 mL of ice-cold 1 M HCl(aq). Stir vigorously for 15 minutes.

  • Extraction: Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography or used directly in the next step.

Protocol 2: Synthesis of this compound (Pathway B, Step 2)
  • Setup: To a round-bottom flask, add the crude 2-chloro-4-(methylthio)phenol (12.4 g, ~71.0 mmol) from the previous step, followed by ethanol (150 mL) and water (150 mL). Stir until a solution or fine suspension is formed.

  • Oxidant Addition: In portions, add Oxone (96 g, ~156 mmol, ~2.2 eq. of KHSO₅) to the mixture at room temperature over 30 minutes. An exotherm will be observed; maintain the temperature below 40 °C with a water bath if necessary.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 18 hours. The reaction should become a thick white suspension. Monitor completion by TLC or LC-MS.

  • Workup: Partition the mixture between ethyl acetate (300 mL) and water (200 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting white solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol 3: Reaction Monitoring by GC-MS
  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Quench it immediately in a vial containing 1 mL of water and 1 mL of ethyl acetate. Shake well.

  • Analysis: Inject a small amount of the ethyl acetate layer into the GC-MS.

  • Method: Use a standard method for phenol analysis, such as a DB-5 or equivalent column. A typical temperature program would be: start at 80 °C, ramp to 280 °C at 15 °C/min. This allows for the separation and identification of starting material, product, and potential byproducts based on their mass spectra and retention times.

Section 5: Data Summary

Table 1: Comparison of Common Oxidizing Agents for Thioether Oxidation

Oxidizing AgentTypical SolventTemperatureProsCons
Oxone Ethanol/Water, MeOH/WaterRoom TempHigh yield, clean reaction, easy workup.[1][2]Large amount of inorganic salts produced.
H₂O₂ / Acetic Acid Acetic Acid50-80 °CInexpensive.Requires heating, potential for ring modification.
m-CPBA Dichloromethane0 °C to RTHighly selective, works well.Stoichiometric benzoic acid byproduct to remove.
Sodium Periodate Methanol/Water0 °C to RTGood selectivity.[4]Can be slow, requires multiple additions.

Table 2: Troubleshooting Guide for the Chlorination of 4-(Methylthio)phenol

IssueObservationPotential CauseRecommended Action
Low Conversion High % of starting material remains.Insufficient catalyst or reagent; low temperature.Increase AlCl₃ to 0.15 eq.; increase SO₂Cl₂ to 1.1 eq.; allow to stir longer at RT.
Dichlorination Product peak with M+34 Da observed.Reaction too concentrated or temperature too high.Dilute reaction mixture; maintain temperature strictly at 0 °C during addition.
Sulfur Oxidation Sulfoxide or sulfone byproducts formed.Chlorinating agent is too harsh or impure.Ensure high-purity SO₂Cl₂; maintain low temperature.
Dark Color Reaction turns dark brown/black.Product/reagent degradation.Run under an inert atmosphere; ensure anhydrous conditions.
Section 6: References
  • ChemicalBook. 4-(Methylsulfonyl)phenol synthesis. --INVALID-LINK--

  • Benchchem. Synthesis routes of 4-(Methylsulfonyl)phenol. --INVALID-LINK--

  • PrepChem. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol. --INVALID-LINK--

  • ChemicalBook. 4-(Methylsulfonyl)phenol | 14763-60-1. --INVALID-LINK--

  • Google Patents. US5847236A - Process for the preparation of 2-chloro-4-methylphenol. --INVALID-LINK--

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. --INVALID-LINK--

  • U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 2-Chloro-4-(methylsulfonyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals on the purification of crude 2-Chloro-4-(methylsulfonyl)phenol via recrystallization. It is structured as a technical support center, directly addressing common questions and troubleshooting scenarios encountered in the laboratory.

Part 1: Frequently Asked Questions - The Essentials of Recrystallization

This section addresses foundational knowledge crucial for a successful purification.

Q1: What is the fundamental principle of recrystallization?

A1: Recrystallization is a purification technique for solid compounds. It leverages the principle that the solubility of most solids increases with temperature.[1] The process involves dissolving the impure, crude solid in a hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. The impurities, ideally, remain dissolved in the cold solvent (the "mother liquor") or are removed beforehand via hot filtration if they are insoluble.[2][3]

Q2: What are the key properties of this compound to consider for recrystallization?

A2: Understanding the physicochemical properties of this compound is critical for designing a purification protocol.

  • Structure and Polarity: The molecule contains a polar phenolic hydroxyl (-OH) group and a highly polar methylsulfonyl (-SO₂Me) group, along with a less polar chlorobenzene ring. The presence of the electron-withdrawing sulfonyl group increases the acidity of the phenolic proton.[4] This mixed polarity suggests it will be soluble in polar solvents, especially those capable of hydrogen bonding.[5]

  • Physical State: With a high boiling point of 390.37°C, this compound is a solid at room temperature.[4] Its melting point is a key parameter; related sulfonyl phenols melt in the 78-84°C range, which is a reasonable starting estimate.[6] The melting point of the crude solid will likely be lower and broader than that of the pure compound.

  • Crystallization Tendency: The presence of a sulfone moiety generally indicates a good tendency to form stable crystals.[7]

Q3: How do I select a suitable solvent for recrystallizing this compound?

A3: Solvent selection is the most critical step and often requires empirical testing.[8] The ideal solvent should meet the following criteria[9]:

  • High solubility at high temperature and low solubility at room temperature or below .

  • It should not react with the compound.

  • It should dissolve impurities well at all temperatures or not at all.

  • It should have a boiling point below the melting point of the compound to prevent "oiling out".[10]

  • It should be volatile enough to be easily removed from the purified crystals.

Given the structure of this compound, polar protic solvents are excellent starting points. A mixed-solvent system may also be highly effective.

Q4: What are common impurities that might be present in the crude product?

A4: Impurities can originate from starting materials, side reactions, or subsequent workup steps. For a compound like this compound, potential impurities could include:

  • Unreacted starting materials (e.g., 4-(methylsulfonyl)phenol).

  • Isomers formed during the chlorination step (e.g., 3-Chloro-4-(methylsulfonyl)phenol).

  • Over-chlorinated products (e.g., Dichloro-4-(methylsulfonyl)phenol).

  • Residual solvents from the reaction.

  • Colored degradation byproducts.

Part 2: Experimental Protocols & Purity Assessment

These protocols provide step-by-step methodologies for performing the recrystallization and verifying the purity of the final product.

Protocol 1: Single Solvent Recrystallization (e.g., using Isopropanol or Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., isopropanol) to just cover the solid. Heat the mixture to boiling on a hot plate while stirring.

  • Saturation: Continue adding the solvent dropwise to the boiling mixture until the solid just completely dissolves. Adding excess solvent will result in a poor yield.[11]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[11]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Protocol 2: Purity Assessment

A. Thin-Layer Chromatography (TLC)

  • Objective: To qualitatively compare the purity of the recrystallized product against the crude starting material.

  • Procedure:

    • Dissolve small amounts of the crude material and the recrystallized product in a suitable solvent (e.g., ethyl acetate).

    • Spot both solutions on a silica gel TLC plate.

    • Develop the plate using a mobile phase such as Chloroform:Ethyl Acetate:Formic Acid (5:4:1 v/v/v).[13]

    • Visualize the spots under UV light (254 nm) or by staining (e.g., with a ferric chloride solution, which reacts with phenols).[14]

  • Interpretation: The recrystallized product should show a single, strong spot, while the crude material may show multiple spots corresponding to impurities.

B. Melting Point Analysis

  • Objective: To determine the melting point range of the purified product.

  • Procedure: Use a standard melting point apparatus to measure the temperature range over which the crystals melt.

  • Interpretation: A pure compound will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and the range to be broadened.

Part 3: Troubleshooting Guide

This Q&A section addresses the most common issues encountered during recrystallization.

Q: My compound "oiled out" instead of crystallizing. What happened and what should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if high levels of impurities significantly depress the melting point.[12] Oiled out products are often impure because the oil can dissolve impurities more effectively than the solvent.[15]

  • Immediate Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool much more slowly.[12][16] You can insulate the flask to slow the cooling rate.

  • Alternative Solvents: If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a mixed-solvent system.

  • Impurity Removal: If impurities are the suspected cause, try treating the hot solution with activated charcoal before filtration.[17]

Q: No crystals are forming, even after cooling in an ice bath. How can I induce crystallization?

A: A failure to crystallize usually means the solution is either not sufficiently saturated or it has become supersaturated.[11]

  • Check Saturation: If you suspect too much solvent was added, you can boil off some of the solvent to re-concentrate the solution and then attempt to cool it again.[16]

  • Induce Nucleation: If the solution is supersaturated, crystallization needs a starting point (a nucleation site).[18] Try one of these methods:

    • Scratching: Gently scratch the inside surface of the flask below the liquid level with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[19][20]

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal growth.[21]

    • Lower Temperature: Use a colder bath, such as a dry ice/acetone bath, but be careful not to freeze the solvent itself.[2]

Q: My final crystal yield is very low. Why did this happen and how can I improve it?

A: A low yield is a common and frustrating problem. The most likely causes are:

  • Excess Solvent: Using too much solvent is the most frequent error. A significant portion of your product will remain dissolved in the mother liquor even when cold.[11][12]

  • Premature Filtration: Filtering the crystals before the solution has fully cooled and crystallization is complete.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that was not ice-cold, will redissolve some of your product.[11]

  • Solution: To recover more product, you can try to obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and re-cooling it.[12] Be aware that second-crop crystals are often less pure than the first. For future attempts, be meticulous about using the minimum amount of hot solvent required for dissolution.

Q: My final crystals are colored, even though the starting material was only slightly off-white. What went wrong?

A: This indicates that colored impurities were concentrated and co-precipitated with your product.

  • Solution: Repeat the recrystallization, but this time, include a decolorizing step. After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal (and the adsorbed impurities) before letting the solution cool.[2]

Part 4: Data Presentation & Visualization

Table 1: Solvent Selection Guide for this compound
Solvent ClassExample SolventsSuitability Rationale
Polar Protic Water, Ethanol, IsopropanolGood potential. The -OH and -SO₂Me groups can hydrogen bond. Water may have low solubility even when hot, but alcohols are strong candidates.[7]
Polar Aprotic Acetone, Ethyl AcetateModerate potential. Can dissolve the compound, but may not provide the necessary solubility difference between hot and cold. Often used as the "good" solvent in a mixed pair.[22]
Non-Polar Hexanes, ToluenePoor as single solvents. Unlikely to dissolve the polar compound even when hot. Toluene may work for some aromatic sulfones.[7] Hexanes are excellent candidates for an "anti-solvent".
Mixed Solvents Ethanol/Water, Acetone/HexanesExcellent potential. Allows for fine-tuning of solvent polarity to achieve ideal solubility characteristics.[22]

Diagram 1: General Recrystallization Workflow

Recrystallization_Workflow Start Crude Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve HotFilter Hot Gravity Filtration (optional, for insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with ice-cold solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: General workflow for purification by recrystallization.

Diagram 2: Troubleshooting Decision Tree

Caption: Decision tree for common recrystallization problems.

References

Technical Support Center: Troubleshooting Side Reactions in the Chlorination of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chlorination of 4-(methylsulfonyl)phenol. This resource is designed for researchers, chemists, and process development professionals who are working with this specific transformation. Our goal is to provide you with not just protocols, but the underlying scientific principles to help you anticipate, diagnose, and resolve common issues related to side reactions, ensuring the selective synthesis of your target molecule, 2-chloro-4-(methylsulfonyl)phenol.

Section 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses the fundamental principles governing the chlorination of this substituted phenol, providing the foundational knowledge needed to control the reaction's outcome.

Q1: What is the expected primary product from the monochlorination of 4-(methylsulfonyl)phenol, and what is the chemical reasoning behind this selectivity?

A1: The expected and desired primary product is This compound . This outcome is dictated by the powerful directing effects of the two substituents on the aromatic ring.

  • Hydroxyl (-OH) Group: The hydroxyl group is a potent activating and ortho, para-directing group.[1][2] It strongly enriches the electron density at the positions ortho (2 and 6) and para (4) to itself, making them highly susceptible to electrophilic attack.

  • Methylsulfonyl (-SO₂CH₃) Group: Conversely, the methylsulfonyl group is a strong deactivating and meta-directing group due to its electron-withdrawing nature.[3]

  • The Decisive Factor: In electrophilic aromatic substitution, when directing effects are in conflict, the most powerful activating group dominates the reaction's regioselectivity. The hydroxyl group's activating effect is overwhelmingly stronger than the deactivating effect of the sulfonyl group. Since the para position is already occupied by the sulfonyl group, the incoming electrophile (Cl⁺) is directed almost exclusively to the ortho positions (2 and 6). Therefore, the initial chlorination will occur at one of these positions, yielding this compound.

Q2: Beyond the desired product, what are the most common side products I should be prepared to encounter?

A2: The primary side products arise from over-chlorination and oxidation. The most common are:

  • 2,6-dichloro-4-(methylsulfonyl)phenol: This is the most prevalent byproduct, formed when the reaction proceeds past the mono-chlorinated stage and a second chlorine atom is added to the remaining vacant ortho position.[4][5]

  • Oxidation Products (Quinone-type structures): Phenols are susceptible to oxidation, especially in the presence of strong chlorinating agents which can also act as oxidants. This can lead to the formation of colored impurities, often benzoquinones or polymeric materials, which can complicate purification.[6]

  • Ring Cleavage Products: Under excessively harsh conditions (e.g., large excess of chlorinating agent, high temperatures), the aromatic ring can be cleaved, leading to a complex mixture of chlorinated aliphatic acids and other degradation products.[4] This is a more significant concern in contexts like water disinfection but can occur in synthesis if conditions are not controlled.

Q3: How does the methylsulfonyl group, despite being a deactivating group, ultimately influence the reaction?

A3: The methylsulfonyl group plays a crucial, albeit secondary, role. While it doesn't control the position of the incoming chlorine, it significantly impacts the reaction's overall rate. By withdrawing electron density from the entire ring, it makes the 4-(methylsulfonyl)phenol molecule less reactive towards electrophilic substitution than phenol itself.[3] This deactivation means that more forcing conditions (e.g., higher temperature, longer reaction time, or the use of a catalyst) may be required compared to the chlorination of simple phenols.[7] This reduced reactivity can be advantageous, as it can help prevent runaway reactions and may provide a wider process window to stop the reaction at the mono-chlorinated stage if conditions are carefully controlled.

Section 2: Troubleshooting Guide - Diagnosing and Solving Common Experimental Issues

This section is structured to help you identify the root cause of common problems and implement effective solutions.

Issue 1: My analysis shows low yield of the desired 2-chloro product and a high percentage of 2,6-dichloro-4-(methylsulfonyl)phenol.

  • Primary Cause: The most common reason for over-chlorination is an excess of the chlorinating agent relative to the substrate. Even a small excess can lead to significant formation of the dichloro-product, especially if the reaction is allowed to run to completion of the starting material.

  • Troubleshooting Steps & Solutions:

    • Verify Stoichiometry: Carefully check the molar equivalents of your chlorinating agent. For selective monochlorination, it is critical to use ≤1.0 equivalent of the chlorinating agent. Often, using a slight sub-stoichiometric amount (e.g., 0.95 eq) is a robust strategy to minimize dichlorination, accepting a small amount of unreacted starting material that is typically easier to separate than the dichloro-product.

    • Control Reagent Addition: Add the chlorinating agent slowly and at a controlled temperature. A large initial concentration of the chlorinating agent can create localized "hot spots" where the rate of the second chlorination becomes significant.

    • Monitor the Reaction: Do not simply run the reaction for a fixed amount of time. Actively monitor its progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level.

    • Lower the Temperature: Higher temperatures increase the rates of both chlorination steps.[5][8] Performing the reaction at a lower temperature (e.g., 0-10 °C) will slow down the overall process but can significantly improve the selectivity for the mono-chlorinated product over the di-chlorinated one.

Table 1: Impact of Key Parameters on Selectivity

Parameter Setting for High Monochloro Selectivity Rationale
Stoichiometry (Chlorinating Agent) 0.95 - 1.0 molar equivalents Prevents excess reagent from being available for the second chlorination step.
Temperature Low (e.g., 0 - 25 °C) Reduces the rate of the second, more difficult chlorination more significantly than the first.[9]
Reaction Time Monitor closely; quench upon SM consumption Avoids prolonged exposure of the desired product to the chlorinating agent.

| Reagent Addition | Slow, dropwise addition | Maintains a low instantaneous concentration of the chlorinating agent, favoring the more reactive starting material. |

Issue 2: The reaction mixture develops a dark brown or reddish color, and I'm having trouble with purification.

  • Primary Cause: This indicates the formation of oxidation byproducts.[6] The phenolic hydroxyl group is susceptible to oxidation to form highly colored quinone-type species. This is exacerbated by elevated temperatures and certain chlorinating agents that have higher oxidative potential.

  • Troubleshooting Steps & Solutions:

    • Use an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before starting the reaction and maintain a positive pressure throughout. This minimizes contact with atmospheric oxygen.

    • Select a Milder Chlorinating Agent: If using agents like chlorine gas or sodium hypochlorite, consider switching to sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS). Sulfuryl chloride, in particular, is often preferred for its high selectivity in chlorinating phenols.[10]

    • Maintain Low Temperature: Oxidation reactions are often highly temperature-dependent. Running the reaction at or below room temperature can significantly suppress the formation of these colored impurities.

    • Purification Strategy: If colored impurities do form, they can sometimes be removed by treating the crude product solution with a small amount of activated carbon or by column chromatography.

Issue 3: The reaction is very slow or stalls, with significant starting material remaining even after a long time.

  • Primary Cause: The strong deactivating effect of the methylsulfonyl group makes the aromatic ring electron-poor and thus less reactive. The chosen conditions may be too mild to achieve a reasonable reaction rate.

  • Troubleshooting Steps & Solutions:

    • Gradually Increase Temperature: While high temperatures can reduce selectivity, a modest increase (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C) can often provide the necessary activation energy to drive the reaction forward.[8] Monitor selectivity closely as you increase the temperature.

    • Consider a Catalyst: For particularly sluggish reactions, the addition of a catalytic amount of a mild Lewis acid or a specific co-catalyst can be effective. For example, some processes for chlorinating phenols use catalyst systems to improve rates and selectivity.[11]

    • Solvent Choice: The reaction solvent can influence rates. Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. In some cases, using a more polar solvent can accelerate the reaction, but this must be evaluated on a case-by-case basis as it can also impact selectivity.[12][13]

Section 3: Recommended Protocols and Methodologies

This section provides detailed, actionable procedures for both synthesis and analysis.

Protocol 1: Selective Monochlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is designed to maximize the yield of this compound while minimizing the formation of the dichloro byproduct.

Materials:

  • 4-(Methylsulfonyl)phenol

  • Sulfuryl chloride (SO₂Cl₂) (freshly distilled if necessary)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon inlet

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-water bath.

  • Dissolution: To the flask, add 4-(methylsulfonyl)phenol (1.0 eq) and anhydrous dichloromethane (approx. 5-10 mL per gram of substrate). Stir under a nitrogen atmosphere until all the solid has dissolved. Cool the solution to 0-5 °C.

  • Reagent Preparation: In the dropping funnel, prepare a solution of sulfuryl chloride (0.98 eq) in a small amount of anhydrous dichloromethane.

  • Slow Addition: Add the sulfuryl chloride solution dropwise to the stirred phenol solution over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C. Vigorous gas evolution (HCl and SO₂) will be observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress every 30 minutes by TLC or HPLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by adding it to a beaker of cold, saturated sodium bicarbonate solution. Caution: Vigorous gas evolution will occur. Stir until the gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, typically a light-yellow solid, can be purified further by recrystallization (e.g., from a toluene/heptane mixture) or by flash column chromatography on silica gel.

Protocol 2: Analytical Workflow for Reaction Monitoring by GC/MS

This method allows for the accurate quantification of the starting material, desired product, and the primary dichloro-byproduct.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer (GC/MS)

  • Column: A standard non-polar column, such as a TG-5SilMS or equivalent (5% diphenyl / 95% dimethyl polysiloxane).[14]

Procedure:

  • Sample Preparation: During the reaction, withdraw a small aliquot (e.g., ~50 µL) and immediately quench it in a vial containing ~1 mL of saturated NaHCO₃ solution and ~1 mL of ethyl acetate. Shake vigorously.

  • Extraction: Allow the layers to separate and carefully transfer a portion of the top organic layer to a GC vial.

  • GC/MS Parameters (Typical):

    • Injector: 275 °C, Splitless mode.

    • Oven Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

    • MS: Scan mode (e.g., m/z 40-450) for peak identification. Use Selective Ion Monitoring (SIM) for accurate quantification based on the molecular ions of each component.

  • Data Analysis: Identify the peaks corresponding to the starting material, this compound, and 2,6-dichloro-4-(methylsulfonyl)phenol based on their retention times and mass spectra. Calculate the relative peak areas to determine the reaction profile and selectivity.

Section 4: Visualizing the Reaction & Troubleshooting Logic

Diagrams can simplify complex chemical and logical pathways, providing a clear overview for decision-making.

Reaction_Pathway SM 4-(Methylsulfonyl)phenol TS1 Electrophilic Attack (Desired Pathway) SM->TS1 + Cl⁺ (k1, fast) OX Oxidation Products (SIDE REACTION) SM->OX [Oxidant] High Temp P1 This compound (TARGET PRODUCT) TS1->P1 TS2 Electrophilic Attack (Side Reaction) P1->TS2 + Cl⁺ (k2, slower) [Conditions: Excess Cl⁺, High Temp] P1->OX [Oxidant] High Temp P2 2,6-Dichloro-4-(methylsulfonyl)phenol (OVER-CHLORINATION) TS2->P2

Caption: Reaction pathway for the chlorination of 4-(methylsulfonyl)phenol.

Troubleshooting_Flowchart start Analyze Crude Reaction Mixture (GC/MS, HPLC, TLC) issue What is the main issue? start->issue high_di High Dichloro Product issue->high_di >10% Dichloro colored Colored Impurities issue->colored Dark Color low_conv Low Conversion issue->low_conv High SM sol_di1 Reduce Cl⁺ Stoichiometry (Target 0.98 eq) high_di->sol_di1 sol_di2 Lower Reaction Temperature high_di->sol_di2 sol_di3 Monitor reaction and quench promptly high_di->sol_di3 colored->sol_di2 sol_color1 Use Inert Atmosphere (N₂) colored->sol_color1 sol_color2 Switch to less oxidizing reagent (e.g., SO₂Cl₂) colored->sol_color2 sol_conv1 Slightly Increase Temperature low_conv->sol_conv1 sol_conv2 Consider a Catalyst low_conv->sol_conv2

References

Technical Support Center: Overcoming Solubility Challenges of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-4-(methylsulfonyl)phenol. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to equip you with the foundational knowledge and practical techniques to overcome the inherent aqueous solubility challenges of this compound, ensuring reliable and reproducible experimental outcomes.

Section 1: Understanding the Core Problem (FAQs)

This section addresses the fundamental physicochemical properties of this compound that govern its behavior in aqueous media.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: The solubility of this compound is dictated by a combination of its structural features. The key properties are summarized below.

PropertyValueImplication for Aqueous Solubility
Molecular Formula C₇H₇ClO₃S[1]-
Molecular Weight 206.65 g/mol [1][2]Moderate molecular weight.
Structure Phenolic ring with chloro and methylsulfonyl substituents.[3]The benzene ring and chloro group are hydrophobic, while the methylsulfonyl and hydroxyl groups are polar.
Predicted XlogP 1.7[3]A positive XlogP value indicates a preference for a lipid (non-polar) environment over an aqueous one, suggesting low water solubility.
Acidity (pKa) Not experimentally determined, but estimated to be acidic due to the phenolic hydroxyl group. The pKa of the related 4-chlorophenol is 9.41.[4]The compound can be ionized to a more soluble form at a pH above its pKa.

The molecule's structure presents a classic solubility challenge: the hydrophobic benzene ring and chlorine atom work against the solubilizing influence of the polar hydroxyl and methylsulfonyl groups.[5][6] This structural duality is the primary reason for its poor solubility in neutral aqueous solutions.

Q2: Why is this compound poorly soluble in neutral aqueous media?

A2: At neutral pH (around 7.0), the phenolic hydroxyl group is predominantly in its protonated, non-ionized form. This form is less polar and cannot effectively interact with the highly polar water molecules.[7] The hydrophobic character of the chlorobenzene portion of the molecule dominates, leading to the compound's exclusion from the aqueous phase and resulting in precipitation or the formation of an oily suspension.[7] Increasing the chlorination of phenols generally leads to a reduction in water solubility.[8]

Section 2: Troubleshooting and Step-by-Step Protocols

This section provides practical, tiered solutions to common solubility problems encountered in the lab.

Issue 1: My compound precipitates immediately when I add it to my neutral aqueous buffer (e.g., PBS pH 7.4).

This is the most common issue. The neutral, protonated form of the phenol is not soluble enough for most experimental concentrations. Here are two primary strategies to resolve this.

Strategy A: pH Adjustment (Ionization)

Q3: How can I use pH to dramatically increase the solubility of this compound?

A3: You can leverage the acidic nature of the phenolic hydroxyl group. By raising the pH of the solution to a level significantly above the compound's pKa, you deprotonate the hydroxyl group, forming the highly soluble sodium phenolate salt.[9] As a general rule for phenols, solubility increases significantly at alkaline pH values where the compound is ionized.[9][10]

Caption: pH-dependent equilibrium of the phenol.

This protocol describes how to create a concentrated, water-soluble stock of your compound.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Initial Suspension: Add a small volume of reagent-grade water (e.g., 50% of your final target volume) to the solid compound. It will not dissolve.

  • Titrate with NaOH: While stirring, add 1 N NaOH solution dropwise.[] The solid/suspension should begin to dissolve as the phenolate salt is formed.

  • Monitor pH: Use a calibrated pH meter. Continue adding NaOH until the compound is fully dissolved and the pH is basic (a target of pH 10-12 is often effective).[10]

  • Final Volume Adjustment: Once fully dissolved, add reagent-grade water to reach your final desired stock concentration.

  • Sterilization & Storage: Sterile filter the solution using a 0.22 µm filter if required for your application. Store at 4°C.

Trustworthiness Check: Before use, dilute a small aliquot of your stock solution into your final experimental buffer to ensure it remains soluble at the final concentration and pH. If precipitation occurs, you may need to adjust the buffer's final pH or lower the working concentration.

Strategy B: Co-solvent Usage

Q4: What if my experiment is sensitive to high pH? What are the best practices for using co-solvents?

A4: When pH modification is not an option, using a water-miscible organic co-solvent is a standard and effective technique.[12][13] Co-solvents work by reducing the overall polarity of the aqueous system, making it more favorable for the hydrophobic compound to dissolve.[14][15]

Co-solventTypical Starting % (v/v) in Final AssayAdvantagesDisadvantages & Considerations
DMSO 0.1 - 1%High solubilizing power for many compounds.Can be toxic to cells at >1%. May interfere with some enzymatic assays.
Ethanol 1 - 5%Less toxic than DMSO for many cell types.Can cause protein precipitation at higher concentrations. Volatile.
PEG 400 1 - 10%Good solubilizer, often used in formulations.[13]Can be viscous. Potential for cellular toxicity varies.
Propylene Glycol 1 - 10%Common in pharmaceutical formulations.[12][16]Lower solubilizing power than DMSO for some compounds.
  • Select Co-solvent: Choose a co-solvent compatible with your downstream application (see table above). Dimethyl sulfoxide (DMSO) is the most common starting point.

  • Dissolve Compound: Dissolve the weighed this compound directly into 100% co-solvent to create a high-concentration stock (e.g., 10-100 mM). Gentle warming or vortexing may be required.

  • Storage: Store the stock solution in an airtight container at room temperature or 4°C, protected from light.

  • Application: When preparing your experiment, add the co-solvent stock directly to your aqueous buffer using a stepwise (serial) dilution. Crucially, ensure the final concentration of the co-solvent in your assay remains low (typically <1% v/v) to avoid artifacts. [14]

CoSolvent_Workflow cluster_prep Stock Preparation cluster_exp Experimental Use A Weigh Compound B Dissolve in 100% DMSO (e.g., 50 mM stock) A->B High Concentration C Add small volume of stock to aqueous buffer B->C Spike-in D Final Concentration (e.g., 50 µM compound in 0.1% DMSO) C->D Dilution

Caption: Workflow for using a co-solvent stock solution.

Issue 2: I must avoid both organic solvents and pH extremes for my sensitive cell-based assay.

This scenario requires a more advanced formulation approach, such as creating an inclusion complex with cyclodextrins.

Strategy C: Cyclodextrin Complexation

Q5: How can cyclodextrins enhance solubility without altering the bulk medium?

A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17] They can encapsulate poorly soluble "guest" molecules, like this compound, within their central cavity. This host-guest complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound without using organic solvents.[17][18] Modified CDs like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their enhanced water solubility and safety profiles.[18]

Caption: Encapsulation of a guest molecule by a cyclodextrin.

  • Prepare CD Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., a 10% w/v solution in PBS).

  • Add Compound: Add an excess of solid this compound to the CD solution.

  • Equilibrate: Tightly cap the container and shake or rotate it at room temperature for 24-48 hours to allow the complex to form and equilibrate.

  • Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Quantify Solubilized Compound: Carefully collect the supernatant. This solution contains the solubilized compound. Quantify the concentration using an appropriate analytical method (see Section 3). The increase in concentration compared to a control (without CD) represents the solubility enhancement.[17]

Section 3: Analytical Verification and Stability (FAQs)

Once you have prepared your solution, it is critical to verify the concentration and stability.

Q6: How can I accurately measure the concentration of my solubilized compound?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the gold standard. It separates the compound from excipients (like cyclodextrins) and provides accurate quantification. Alternatively, for a simpler check, UV-Vis spectrophotometry can be used if you first establish a calibration curve and confirm that other solution components do not absorb at the compound's λmax.[19][20] Colorimetric methods, such as those using 4-aminoantipyrine, can also be adapted for quantifying total phenols.[21][22]

Q7: My solubilized compound seems to lose potency or precipitate over time. What could be the cause?

A7: This could be due to either chemical instability or physical instability.

  • Chemical Instability: Phenolic compounds can be susceptible to oxidation, especially at high pH.[23][24] Preparing solutions fresh, storing them protected from light, and keeping them at 4°C can mitigate degradation. The methylsulfonyl group itself is generally stable in aqueous solution.[25]

  • Physical Instability: This is common with co-solvent methods. You may have created a supersaturated solution. Upon standing, or with temperature changes, the compound may slowly crash out of the solution. It is always best practice to prepare working solutions fresh from a concentrated stock just before use.

References

Optimizing reaction conditions for synthesizing 2-Chloro-4-(methylsulfonyl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-(methylsulfonyl)phenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve high yields and purity. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Introduction: The Synthetic Challenge

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure success. The primary challenges lie in the selective ortho-chlorination of an electron-deficient phenol and the management of potential side reactions. The strong electron-withdrawing nature of the methylsulfonyl group deactivates the aromatic ring, making electrophilic substitution more challenging than for simple phenols. This guide will address the critical steps of the synthesis, from the preparation of the 4-(methylsulfonyl)phenol precursor to its selective chlorination and purification of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and logical synthetic pathway involves a two-step process:

  • Oxidation: Conversion of the readily available 4-(methylthio)phenol to 4-(methylsulfonyl)phenol.

  • Chlorination: Selective ortho-chlorination of 4-(methylsulfonyl)phenol to yield the desired this compound.

Q2: Why is the chlorination of 4-(methylsulfonyl)phenol challenging?

A2: The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. This has two main consequences for the chlorination reaction:

  • Deactivation of the aromatic ring: The electron density of the benzene ring is significantly reduced, making it less susceptible to electrophilic attack. This often necessitates harsher reaction conditions (e.g., stronger chlorinating agents, catalysts, higher temperatures) compared to the chlorination of electron-rich phenols.

  • Directing effects: The hydroxyl group is a strong ortho-, para-director. However, the para-position is blocked by the methylsulfonyl group. The methylsulfonyl group itself is a meta-director. The ortho-directing influence of the hydroxyl group is dominant, but the deactivating nature of the sulfone can lead to sluggish reactions and potential side reactions if conditions are not optimized.

Q3: What are the expected major byproducts in this synthesis?

A3: The primary byproducts to be aware of are:

  • Unreacted starting material: Incomplete conversion of 4-(methylsulfonyl)phenol.

  • Isomeric products: While the para-position is blocked, there is a possibility of forming other chlorinated isomers, although the ortho-position to the hydroxyl group is strongly favored.

  • Dichlorinated products: If the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled, dichlorination of the aromatic ring can occur.

  • Over-oxidation byproducts: During the initial oxidation step, aggressive conditions can potentially lead to degradation of the phenol ring.

Q4: Can I use protecting groups for the phenol during chlorination?

A4: While it is possible to protect the phenolic hydroxyl group (e.g., as a methyl ether), this adds extra steps to the synthesis (protection and deprotection). Direct chlorination of the phenol is generally more atom-economical. If you are starting with 2-chloro-4-(methylsulfonyl)anisole, hydrolysis is required to obtain the final product.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound derivatives.

Part 1: Oxidation of 4-(methylthio)phenol to 4-(methylsulfonyl)phenol

Problem 1: Incomplete Oxidation (Presence of starting material and/or sulfoxide)

Potential Cause Recommended Solution Scientific Rationale
Insufficient Oxidant Increase the molar equivalents of the oxidizing agent (e.g., Oxone®, sodium periodate) incrementally.The oxidation from sulfide to sulfone is a two-step process, requiring at least two equivalents of the oxidant per equivalent of sulfide.
Low Reaction Temperature Increase the reaction temperature. For Oxone®, reactions are often run at room temperature, but gentle heating (40-50 °C) can improve conversion.The rate of oxidation is temperature-dependent. Insufficient thermal energy can lead to slow and incomplete reactions.
Poor Solubility of Reactants Ensure adequate solvent volume and consider using a co-solvent system (e.g., methanol/water, ethanol/water) to improve solubility.Both the organic substrate and the inorganic oxidant need to be sufficiently dissolved for the reaction to proceed efficiently.
Short Reaction Time Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).Oxidation reactions can sometimes be slow to reach completion.

Problem 2: Formation of Unidentified Byproducts (Potential Over-oxidation)

Potential Cause Recommended Solution Scientific Rationale
Excessive Oxidant Use a stoichiometric amount of the oxidizing agent (typically 2.1-2.5 equivalents).A large excess of a strong oxidant can lead to undesired side reactions, including oxidation of the phenol ring itself.
High Reaction Temperature Maintain the reaction at a controlled temperature (e.g., room temperature or slightly above). Avoid excessive heating.High temperatures can promote non-selective oxidation and degradation of the starting material and product.
Incorrect pH For some oxidations, maintaining a buffered or neutral pH can prevent side reactions.The reactivity of both the substrate and the oxidant can be pH-dependent. Extreme pH values can lead to decomposition.
Part 2: Chlorination of 4-(methylsulfonyl)phenol

Problem 1: Low or No Conversion to this compound

Potential Cause Recommended Solution Scientific Rationale
Insufficiently Reactive Chlorinating Agent Use a more potent chlorinating agent such as sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid catalyst. N-chlorosuccinimide (NCS) may be too mild for this deactivated substrate.The electron-deficient nature of the substrate requires a strong electrophilic chlorine source to achieve efficient substitution.
Inadequate Catalyst Activity or Absence of Catalyst Introduce a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) to activate the chlorinating agent.Lewis acids polarize the Cl-Cl bond in the chlorinating agent, generating a more potent electrophile (Cl⁺ character) that can attack the deactivated ring.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.Electrophilic aromatic substitution on deactivated rings often requires higher activation energy.

Problem 2: Formation of Multiple Products (Low Regioselectivity)

Potential Cause Recommended Solution Scientific Rationale
Reaction Conditions Favoring Multiple Isomers Employ a catalytic system known to enhance ortho-selectivity. For phenols, certain amine or thiourea-based catalysts have been shown to direct chlorination to the ortho position.[1]These catalysts can form a complex with the phenol via hydrogen bonding, delivering the electrophilic chlorine intramolecularly to the ortho position.
Over-chlorination Carefully control the stoichiometry of the chlorinating agent (use 1.0-1.1 equivalents). Add the chlorinating agent dropwise at a low temperature to maintain control.Excess chlorinating agent and high local concentrations can lead to the formation of dichlorinated byproducts.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution Scientific Rationale
Similar Polarity of Product and Starting Material Utilize column chromatography with a carefully selected solvent system. A gradient elution from a non-polar to a moderately polar solvent system can be effective. Recrystallization from a suitable solvent system can also be employed if the product is a solid.The starting material and product have similar functional groups, leading to close Rf values in TLC and co-elution in chromatography. Fine-tuning the separation conditions is crucial.
Presence of Hard-to-Remove Byproducts If dichlorinated byproducts are present, consider a purification strategy based on differences in polarity or crystallinity. In some cases, derivatization of the phenolic hydroxyl group can alter the physical properties to facilitate separation, followed by deprotection.Isomeric byproducts can have very similar physical properties to the desired product, making separation challenging.

Optimized Experimental Protocols

Protocol 1: Synthesis of 4-(methylsulfonyl)phenol

This protocol utilizes Oxone® for a reliable and high-yielding oxidation of 4-(methylthio)phenol.

Materials:

  • 4-(methylthio)phenol

  • Oxone® (potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (1.0 eq) in a mixture of ethanol and water (1:1 v/v).

  • To this solution, add Oxone® (2.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent). The product, 4-(methylsulfonyl)phenol, will have a lower Rf value than the starting material.

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(methylsulfonyl)phenol as a solid. The product is often of high purity and may not require further purification for the next step.

Protocol 2: Synthesis of this compound

This protocol employs sulfuryl chloride with a Lewis acid catalyst for the selective ortho-chlorination of the electron-deficient 4-(methylsulfonyl)phenol.

Materials:

  • 4-(methylsulfonyl)phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Aluminum chloride (AlCl₃) or Ferric chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, dissolve 4-(methylsulfonyl)phenol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) to the stirred solution.

  • Add a solution of sulfuryl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Presentation and Analysis

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionRationale
Chlorinating Agent Sulfuryl chloride (SO₂Cl₂)Effective for chlorinating deactivated aromatic rings.
Catalyst Lewis Acid (e.g., AlCl₃, FeCl₃)Activates the chlorinating agent, increasing its electrophilicity.
Solvent Anhydrous Dichloromethane (DCM)A common inert solvent for electrophilic aromatic substitution.
Temperature 0 °C to room temperatureAllows for controlled reaction initiation and progression.
Stoichiometry 1.05 eq of SO₂Cl₂A slight excess ensures complete conversion while minimizing dichlorination.
Work-up Aqueous acid and base washesRemoves the catalyst and any unreacted acidic or basic species.
Purification Column chromatography / RecrystallizationTo remove unreacted starting material and any isomeric byproducts.

Analytical Monitoring:

  • Thin Layer Chromatography (TLC): A crucial tool for monitoring the progress of both the oxidation and chlorination reactions. A typical eluent system for both steps is a mixture of hexanes and ethyl acetate. The product of each step will be more polar (lower Rf) than the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and assessing its purity. The aromatic region of the ¹H NMR spectrum is particularly diagnostic for confirming the substitution pattern.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key transformations and logical flow of the synthesis and troubleshooting process.

Synthesis_Workflow cluster_oxidation Step 1: Oxidation cluster_chlorination Step 2: Chlorination start_ox 4-(methylthio)phenol product_sulfone 4-(methylsulfonyl)phenol start_ox->product_sulfone Oxidation reagent_ox Oxone® (or other oxidant) reagent_ox->product_sulfone product_final This compound product_sulfone->product_final Ortho-Chlorination reagent_cl SO₂Cl₂ / Lewis Acid reagent_cl->product_final

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Reaction Issue Identified (e.g., Low Yield, Impurities) incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Formed? start->side_products adjust_stoich Adjust Stoichiometry incomplete_rxn->adjust_stoich change_temp Modify Temperature incomplete_rxn->change_temp change_reagent Change Reagent/Catalyst incomplete_rxn->change_reagent optimize_time Optimize Reaction Time incomplete_rxn->optimize_time side_products->adjust_stoich side_products->change_temp improve_purification Refine Purification side_products->improve_purification

Caption: A logical approach to troubleshooting common synthetic issues.

References

Preventing degradation of 2-Chloro-4-(methylsulfonyl)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Chloro-4-(methylsulfonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and handling. As Senior Application Scientists, we provide not just procedures, but the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

For maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Many suppliers recommend refrigeration (2-8°C). To prevent degradation from atmospheric oxygen and light, storage in the dark under an inert atmosphere (e.g., Argon or Nitrogen) is the gold standard.

Q2: I've noticed a slight discoloration in my sample. Is it degrading?

Yes, discoloration (e.g., developing a yellowish or brownish tint) is a common visual indicator of degradation for phenolic compounds. Phenols are susceptible to oxidation, which often produces colored quinone-like byproducts. If you observe a color change, it is crucial to re-analyze the material's purity before use.

Q3: How critical is it to protect the compound from light?

Photostability is a key consideration.[4] Light, particularly UV radiation, can provide the activation energy to initiate free-radical-mediated degradation pathways on the phenol ring. For long-term storage, always use amber glass vials or store clear vials inside a light-blocking secondary container.

Q4: Can I store the compound in a standard plastic tube?

It is not recommended. For optimal chemical resistance and to prevent leaching or adsorption, use amber borosilicate glass vials with PTFE-lined caps. This ensures an inert storage environment and a superior seal against atmospheric moisture and oxygen.

Q5: How does humidity affect the stability of this compound?

High humidity can introduce moisture, which may act as a medium for certain degradation reactions or lead to the physical clumping of the solid material. Always store the compound in a desiccated environment, especially if it will be stored at room temperature.[1]

In-Depth Troubleshooting Guide

Understanding the Molecule: Sources of Instability

This compound possesses three key functional groups that influence its stability:

  • Phenolic Hydroxyl (-OH): This is the most reactive site and is highly susceptible to oxidation. The hydrogen atom can be easily abstracted, leading to a phenoxy radical, which is the first step in many degradation pathways.[4][5]

  • Electron-Withdrawing Groups (-Cl, -SO₂CH₃): The chloro and methylsulfonyl groups are strongly electron-withdrawing. While they can influence the reactivity of the aromatic ring, the primary point of vulnerability remains the phenolic hydroxyl group.

  • Aromatic Ring: The benzene ring itself can be subject to photolytic degradation under high-energy light exposure.

Primary Degradation Pathway: Oxidation

The most probable degradation route for this compound is oxidation. This process is typically initiated by atmospheric oxygen and can be accelerated by heat, light, and the presence of trace metal ions. The process generally proceeds through a free-radical mechanism, leading to the formation of benzoquinone-type structures, which are often highly colored. Further reactions can lead to polymerization and the formation of complex mixtures of impurities.

cluster_main Potential Oxidative Degradation Pathway cluster_factors Accelerating Factors A 2-Chloro-4- (methylsulfonyl)phenol B Phenoxy Radical Intermediate A->B Initiation (O₂, Light, Heat) C Chloro-methylsulfonyl- benzoquinone B->C Further Oxidation D Polymeric Byproducts (Discoloration) C->D Polymerization Temp Elevated Temperature Light UV Light Oxygen Atmospheric Oxygen

Caption: Hypothesized oxidative degradation of this compound.

Root Cause Analysis of Degradation Factors
FactorCausal MechanismMitigation Strategy
Temperature Increases the kinetic energy of molecules, accelerating the rate of oxidative reactions. Can lead to thermal decomposition at very high temperatures.[6]Store at recommended cool temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles if dissolved in a solvent.
Light (UV/Visible) Provides the energy to break chemical bonds and initiate free-radical chain reactions, leading to photolytic degradation.[4]Store in amber glass vials or in the dark. Minimize exposure to ambient light during handling.
Atmosphere (Oxygen) Acts as the primary oxidizing agent that reacts with the phenolic hydroxyl group.[4][5]Purge vials with an inert gas (Argon or Nitrogen) before sealing. Aliquot material into smaller, single-use vials to minimize repeated exposure of the bulk stock.
Moisture/Humidity Can facilitate hydrolytic degradation pathways or act as a catalyst for other reactions. Can also cause physical clumping of the solid.Store in a desiccator. Ensure containers are tightly sealed to prevent moisture ingress. Use a dry inert gas for purging.
Incompatible Materials Contact with bases, acid chlorides, acid anhydrides, and certain metals can catalyze decomposition.[2]Store away from incompatible materials. Use clean, inert spatulas and glassware for handling.

Experimental Protocols & Workflows

Protocol 1: Validating Stability with HPLC

Trust in your material's integrity is paramount. This protocol provides a self-validating system to assess the purity of this compound over time, confirming the efficacy of your storage conditions.

Objective: To quantify the purity of the compound and detect the emergence of degradation products.

Methodology:

  • Standard Preparation: Accurately prepare a stock solution of a new, high-purity reference standard of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions for a calibration curve.

  • Sample Preparation: Prepare your stored sample at the same concentration as the primary stock solution.

  • Chromatographic Conditions (Example):

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.[7]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure the phenol is protonated).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan for an optimal wavelength, likely in the range of 210-230 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run the calibration standards to establish linearity.

    • Inject the sample from your stored batch.

    • Integrate the peak area of the main compound and any new peaks that appear.

  • Interpretation: Calculate the purity of your sample as a percentage of the total peak area. Compare this "time-point zero" result with subsequent analyses (e.g., after 1, 3, and 6 months of storage). A decrease in the main peak area and the appearance of new peaks are quantitative evidence of degradation.

Workflow for Compound Reception and Aliquoting

Minimizing degradation begins the moment a new batch arrives. Following a structured workflow prevents contamination and exposure of the bulk material to atmospheric conditions.

A Receive Compound B Visually Inspect (Color, Form) A->B C Transfer to Inert Environment (Glovebox/Desiccator) B->C D Aliquot into Pre-weighed, Amber Glass Vials C->D E Purge Headspace with Argon/Nitrogen D->E F Seal Vials Tightly (PTFE-lined caps) E->F G Label Vials (Name, Date, Batch) F->G H Store at Recommended Conditions (Cool, Dry, Dark) G->H

Caption: Recommended workflow for handling newly received material.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during laboratory and pilot-scale production. Our focus is on providing practical, evidence-based solutions to enhance yield, purity, and safety.

I. Synthetic Strategy Overview & Key Challenges

The industrial synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid predominantly involves a two-step process: the chlorination of 4-(methylsulfonyl)toluene followed by the oxidation of the resulting 2-chloro-4-(methylsulfonyl)toluene. While seemingly straightforward, scaling up this synthesis presents several challenges, primarily in the oxidation step. The strong electron-withdrawing nature of the ortho-chloro and para-methylsulfonyl groups deactivates the methyl group, making its oxidation to a carboxylic acid difficult.[1] This necessitates harsh reaction conditions, which can lead to side reactions, purification difficulties, and safety concerns, particularly on a larger scale.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

A. Reaction & Synthesis Pathway

Question 1: What are the primary synthetic routes to 2-Chloro-4-(methylsulfonyl)benzoic acid?

There are two main routes reported in the literature:

  • Oxidation of 2-chloro-4-(methylsulfonyl)toluene: This is the most common and economically viable route. It involves the oxidation of the methyl group of 2-chloro-4-(methylsulfonyl)toluene using a strong oxidizing agent.[2]

  • From 2-chloro-4-(chlorosulfonyl)benzoyl chloride: This route involves a multi-step process that can be effective but may be less desirable for large-scale production due to the handling of sulfonyl chlorides.

The following diagram illustrates the common synthetic pathway:

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Oxidation 4_methylsulfonyltoluene 4-(Methylsulfonyl)toluene 2_chloro_4_methylsulfonyltoluene 2-Chloro-4-(methylsulfonyl)toluene 4_methylsulfonyltoluene->2_chloro_4_methylsulfonyltoluene Cl2, Catalyst (e.g., Fe) product 2-Chloro-4-(methylsulfonyl)benzoic acid 2_chloro_4_methylsulfonyltoluene->product Oxidizing Agent (e.g., HNO3)

Caption: Common synthetic workflow for 2-Chloro-4-(methylsulfonyl)benzoic acid.

Question 2: My oxidation of 2-chloro-4-(methylsulfonyl)toluene is sluggish and gives low yields. What are the likely causes and how can I improve it?

Low yields in the oxidation step are a frequent challenge. Several factors can contribute to this:

  • Insufficient Oxidizing Power: The deactivating effect of the chloro and methylsulfonyl groups requires a potent oxidizing system. If using nitric acid, ensure the concentration is adequate (typically 55-65 wt%).[3]

  • Inadequate Temperature: The reaction often requires high temperatures (175-195°C) to proceed at a reasonable rate.[3][4] Ensure your reaction is reaching and maintaining the target temperature.

  • Poor Mass Transfer: In a heterogeneous reaction mixture, efficient stirring is crucial. On a larger scale, ensure the agitation is sufficient to maintain good contact between the organic substrate and the aqueous oxidizing phase.

  • Premature Termination of Reaction: It is essential to monitor the reaction progress to ensure completion.

Troubleshooting Steps:

  • Increase Oxidant Concentration/Stoichiometry: Carefully increase the concentration or molar ratio of the oxidizing agent.

  • Optimize Reaction Temperature: Gradually increase the reaction temperature within the recommended range while carefully monitoring for exotherms.

  • Improve Agitation: Use an appropriate overhead stirrer and vessel geometry to ensure efficient mixing.

  • Reaction Monitoring: Utilize analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

Question 3: I am observing significant byproduct formation during the nitric acid oxidation. What are these byproducts and how can I minimize them?

When using nitric acid for oxidation, several side reactions can occur, leading to impurities:

  • Nitration of the Aromatic Ring: The strongly acidic and oxidizing conditions can lead to the formation of nitro-substituted byproducts.[5] While the existing electron-withdrawing groups are deactivating, forcing conditions can still result in nitration.

  • Over-oxidation and Degradation: At very high temperatures, degradation of the starting material or product can occur, leading to a complex mixture of impurities.

  • Incomplete Oxidation: The formation of the corresponding aldehyde or alcohol as intermediates that have not fully oxidized to the carboxylic acid.

Minimization Strategies:

  • Controlled Addition of Nitric Acid: A slow, controlled addition of nitric acid can help to manage the reaction exotherm and minimize localized high concentrations of the oxidant, which can favor side reactions.[6]

  • Temperature Control: Maintaining a consistent temperature is crucial. Runaway temperatures can significantly increase the rate of side reactions.

  • Use of Co-solvents: Some patents suggest the use of phosphoric acid as a co-solvent to moderate the reaction and reduce the risk of carbonization at high temperatures.[7]

B. Scale-Up & Safety

Question 4: What are the primary safety concerns when scaling up the nitric acid oxidation of 2-chloro-4-(methylsulfonyl)toluene?

Scaling up this oxidation reaction introduces significant safety hazards that must be carefully managed:

  • Thermal Runaway: The oxidation of a methyl group is highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[6] A failure in cooling can lead to a rapid increase in temperature and pressure, potentially causing a reactor rupture.[6][8]

  • Generation of Toxic Gases: The reaction produces nitrogen oxides (NOx), which are toxic and corrosive.[5] A robust off-gas scrubbing system is mandatory for large-scale reactions.

  • Corrosivity of Nitric Acid: Concentrated nitric acid is highly corrosive to many materials.[9] Ensure the reactor and associated equipment are constructed from compatible materials.

  • Violent Reactions with Organic Materials: Nitric acid can react violently with many organic materials.[9] Ensure the reactor is clean and free of contaminants before starting the reaction.

Safety Recommendations:

  • Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) to design an adequate cooling system.[8]

  • Controlled Addition and Cooling: Implement a controlled addition of the nitric acid with a reliable and robust cooling system. Have an emergency quenching plan in place.

  • Off-Gas Management: Design and implement an efficient off-gas scrubbing system to neutralize toxic NOx gases.

  • Material Compatibility: Use reactors and equipment made of corrosion-resistant materials such as glass-lined steel or appropriate alloys.

The following diagram illustrates the key considerations for managing thermal hazards during scale-up:

Thermal_Hazard_Management cluster_risk Thermal Runaway Risk cluster_mitigation Mitigation Strategies Exotherm Highly Exothermic Oxidation Reaction HeatAccumulation Heat Accumulation Exotherm->HeatAccumulation ScaleUp Decreased Surface Area to Volume Ratio ScaleUp->HeatAccumulation Runaway Thermal Runaway HeatAccumulation->Runaway Calorimetry Reaction Calorimetry (Determine ΔHrxn, MTSR) ControlledAddition Controlled Reagent Addition Calorimetry->ControlledAddition Cooling Robust Cooling System Calorimetry->Cooling ControlledAddition->HeatAccumulation Controls Heat Generation Rate Cooling->HeatAccumulation Increases Heat Removal Rate Quenching Emergency Quench Procedure Quenching->Runaway Emergency Stop

Caption: Decision-making workflow for managing thermal hazards during scale-up.

C. Work-up & Purification

Question 5: What is the recommended work-up procedure for the nitric acid oxidation reaction?

A typical work-up procedure involves the following steps:

  • Cooling: After the reaction is complete, the mixture is carefully cooled to a manageable temperature.

  • Quenching (Optional but Recommended for Safety): For larger scale reactions, a controlled quench by adding the reaction mixture to a pre-determined amount of water or a dilute basic solution can help to dissipate heat and dilute the remaining oxidant.

  • Basification: The acidic reaction mixture is neutralized and then made basic by the addition of a base, such as sodium hydroxide solution. This converts the carboxylic acid product into its water-soluble sodium salt.

  • Filtration: Any unreacted starting material, which is not soluble in the basic aqueous solution, can be removed by filtration.

  • Acidification: The aqueous filtrate is then acidified (e.g., with hydrochloric acid) to a pH of around 2. This protonates the carboxylate salt, causing the desired 2-Chloro-4-(methylsulfonyl)benzoic acid to precipitate out of the solution.[1]

  • Isolation: The precipitated product is collected by filtration, washed with cold water to remove residual acids and salts, and then dried.

Question 6: My final product has a yellowish tint and the purity is not satisfactory. What are the best methods for purification?

A yellowish color often indicates the presence of nitro-aromatic impurities or other colored byproducts. The most effective purification method for 2-Chloro-4-(methylsulfonyl)benzoic acid is recrystallization.

  • Solvent Selection: Due to the polar nature of the carboxylic acid and sulfonyl groups, polar solvents are generally required.

    • Methanol: Several patents report the use of anhydrous methanol for recrystallization. The crude product is dissolved in hot methanol and allowed to cool slowly to form crystals.[1]

    • Ethanol/Water: A mixed solvent system of ethanol and water can also be effective. The product is dissolved in a minimal amount of hot ethanol, and then hot water is added until the solution becomes slightly cloudy. Upon slow cooling, pure crystals should form.[10][11]

    • Acetic Acid/Water: For some aromatic carboxylic acids, a mixture of acetic acid and water can be a good recrystallization solvent system.

Recrystallization Protocol:

  • Choose an appropriate solvent or solvent pair based on small-scale solubility tests.

  • Dissolve the crude product in the minimum amount of the hot solvent.

  • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove the carbon and adsorbed impurities.

  • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Further cool the mixture in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

ParameterRecommended Solvent/SystemRationale
Primary Recrystallization Anhydrous MethanolGood solubility at high temperature, lower solubility at room temperature.
Alternative System Ethanol/WaterAllows for fine-tuning of polarity to optimize crystal formation and impurity exclusion.
Decolorization Activated CarbonEffectively removes colored impurities.

III. Experimental Protocols

A. Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid

Materials:

  • 2-chloro-4-(methylsulfonyl)toluene

  • Concentrated Nitric Acid (65%)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Deionized Water

Procedure:

  • Charge a suitable reactor with 2-chloro-4-(methylsulfonyl)toluene.

  • With vigorous stirring, heat the substrate to the desired reaction temperature (e.g., 175-195°C).

  • Slowly and carefully add the concentrated nitric acid to the reactor over a period of several hours, maintaining strict temperature control.

  • After the addition is complete, continue to stir the reaction mixture at temperature until monitoring (TLC or HPLC) indicates the consumption of the starting material.

  • Cool the reaction mixture to a safe temperature (e.g., below 50°C).

  • Carefully add the reaction mixture to a solution of sodium hydroxide, ensuring the temperature is controlled.

  • Filter the basic solution to remove any insoluble material.

  • Cool the filtrate in an ice bath and slowly add hydrochloric acid with stirring until the pH reaches approximately 2.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the crude product under vacuum.

B. Analytical Monitoring
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to suppress tailing of the carboxylic acid. A good starting point is a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid.

    • Visualization: UV light (254 nm). The starting material will have a higher Rf value than the more polar carboxylic acid product.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A reverse-phase C18 column is suitable.

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% trifluoroacetic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[12]

    • Detection: UV detection at a suitable wavelength (e.g., 228 nm).[13]

IV. Environmental, Health, and Safety (EHS) Considerations

The synthesis of 2-Chloro-4-(methylsulfonyl)benzoic acid, particularly the oxidation step, involves hazardous materials and generates waste that must be managed responsibly.

  • Nitric Acid Handling: Nitric acid is a strong oxidizer and is highly corrosive.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • NOx Emissions: The use of nitric acid as an oxidant produces toxic nitrogen oxide (NOx) gases.[5] These gases must be scrubbed from the reactor off-gas before venting to the atmosphere. A caustic scrubber (containing sodium hydroxide solution) is typically used for this purpose.

  • Waste Disposal: The acidic and basic aqueous waste streams generated during the work-up must be neutralized before disposal. Any organic waste should be disposed of according to local regulations.

V. References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available from: --INVALID-LINK--

  • American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Chemical Health & Safety. 2014;21(6):25-33. Available from: --INVALID-LINK--

  • BenchChem. 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Available from: --INVALID-LINK--

  • Baran, P. S., et al. Large-Scale Oxidations in the Pharmaceutical Industry. Chemical Reviews. 2017;117(11):7394-7436. Available from: --INVALID-LINK--

  • Wlodawer, A., et al. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Acta Crystallographica Section D: Biological Crystallography. 2014;70(Pt 2):359-370. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-chloro-4-(methylsulfonyl)benzoic acid solubility. Available from: --INVALID-LINK--

  • Future4200. Large-Scale Oxidations in the Pharmaceutical Industry†. Available from: --INVALID-LINK--

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid. Available from: --INVALID-LINK--

  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Available from: --INVALID-LINK--

  • Homi Bhabha Centre for Science Education. Recrystallization. Available from: --INVALID-LINK--

  • YouTube. Recrystallization Solvent Pair. Available from: --INVALID-LINK--

  • SIELC Technologies. Separation of Benzoic acid, 4-(methylsulfonyl)-2-nitro- on Newcrom R1 HPLC column. Available from: --INVALID-LINK--

  • Environmental Safety, Sustainability & Risk, University of Southern California. Nitric Acid Fact Sheet. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 3.3F: Mixed Solvents. Available from: --INVALID-LINK--

  • Google Patents. CN104086466A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: --INVALID-LINK--

  • ResearchGate. Solvent design for crystallization of carboxylic acids. Available from: --INVALID-LINK--

  • Google Patents. US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. Available from: --INVALID-LINK--

  • Taylor & Francis Online. The effect of oxidation-and-quenching process during a LOCA on the behavior of the oxidation and embrittlement of Zircaloy-4 cladding under reheating transients. Available from: --INVALID-LINK--

  • University of Washington. NITRIC ACID SAFETY. Available from: --INVALID-LINK--

  • Google Patents. US20140256983A1 - Method of oxidation using nitric acid. Available from: --INVALID-LINK--

  • California State University, Los Angeles. 4. Crystallization. Available from: --INVALID-LINK--

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: --INVALID-LINK--

  • Google Patents. WO2014093011A1 - Oxidation and crystallization process for aromatic carboxylic acid production. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-chloro-4-(methylsulfonyl)benzoic acid solubility. Available from: --INVALID-LINK--

  • ResearchGate. Oxidation of Substituted Toluenes by Nitric Acid. Available from: --INVALID-LINK--

  • Supporting information. Available from: --INVALID-LINK--

  • PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). Available from: --INVALID-LINK--

  • Sigma-Aldrich. Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a - Sigma-Aldrich. Available from: --INVALID-LINK--

  • The Recrystallization of Benzoic Acid. Available from: --INVALID-LINK--

  • Lab Pro Inc. Understanding the Risk and Safety Measures for Handling Nitric Acid. Available from: --INVALID-LINK--

  • Organic Syntheses Procedure. o-TOLUIC ACID. Available from: --INVALID-LINK--

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Available from: --INVALID-LINK--

  • PubMed. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Available from: --INVALID-LINK--

  • datapdf.com. Nitric Acid Oxidation of Polyalkylbenzenes. Available from: --INVALID-LINK--

  • Organic Reaction Workup Formulas for Specific Reagents. Available from: --INVALID-LINK--

  • Sigma-Aldrich. 2-chloro-4-(methylsulfonyl)benzoic acid analytical grade. Available from: --INVALID-LINK--

  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: --INVALID-LINK--

  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry. 2015;27(9):3297-3300. Available from: --INVALID-LINK--

  • PubMed. Assessment of the validity of the quenching method for evaluating the role of reactive species in pollutant abatement during the persulfate-based process. Available from: --INVALID-LINK--

  • Thermal Processing Magazine. The effect of catalysts on quench oil oxidation. Available from: --INVALID-LINK--

  • ResearchGate. Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Available from: --INVALID-LINK--

  • Google Patents. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid. Available from: --INVALID-LINK--

References

Technical Support Center: Catalyst Selection for the Synthesis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chlorinated phenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this critical synthetic transformation. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your success in achieving desired regioselectivity and yield.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions and challenges encountered during the synthesis of chlorinated phenols.

Q1: My chlorination of phenol is yielding a mixture of ortho and para isomers with poor selectivity. How can I improve the regioselectivity?

Achieving high regioselectivity in the electrophilic chlorination of phenols is a common challenge, as the hydroxyl group activates both the ortho and para positions.[1] The innate selectivity often favors the para isomer.[1][2] To control the regiochemical outcome, the choice of catalyst is paramount.

  • For para-selectivity: Sulfur-containing catalysts, particularly in conjunction with a Lewis acid like aluminum chloride (AlCl₃) and sulfuryl chloride (SO₂Cl₂) as the chlorinating agent, have demonstrated excellent para-selectivity.[3][4][5][6] Poly(alkylene sulfide)s are particularly effective, with the length of the alkylene spacer influencing selectivity for different phenol substrates.[3][4][6] For instance, longer spacer groups are more effective for m-cresol and m-xylenol, while shorter spacers are preferred for phenol and o-cresol.[3][4][5]

  • For ortho-selectivity: Lewis basic catalysts can effectively direct chlorination to the ortho position. Selenoether catalysts have shown high efficiency for ortho-selective chlorination of phenols, achieving o/p ratios of over 20:1.[1][7][8][9] Another effective catalyst system for ortho-selectivity is Nagasawa's bis-thiourea catalyst used with N-chlorosuccinimide (NCS).[2][10] The mechanism is believed to involve one thiourea moiety activating the NCS while the other interacts with the phenol's hydroxyl group via hydrogen bonding, directing the chlorination to the ortho position.[1]

Q2: I am observing low conversion of my starting phenol. What are the potential causes and solutions?

Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Catalyst Inactivation: Some catalysts can be deactivated by the chlorinating agent. For example, Nagasawa's bis-thiourea catalyst can form a catalytically inactive guanidinium salt when pre-stirred with NCS.[1] To avoid this, add the phenol to the reaction mixture before or simultaneously with the NCS.

  • Insufficient Catalyst Loading: While some modern catalysts are highly efficient at low loadings (e.g., 1 mol%), insufficient catalyst may lead to incomplete conversion.[1][7][8] It is crucial to optimize the catalyst loading for your specific substrate and reaction scale.

  • Purity of Reagents and Solvents: Impurities in the phenol, chlorinating agent, or solvent can interfere with the catalytic cycle. Ensure all reagents and solvents are of high purity and anhydrous where necessary.

  • Reaction Temperature and Time: Chlorination reactions are sensitive to temperature. Ensure the reaction is conducted at the optimal temperature for the chosen catalytic system. Insufficient reaction time can also lead to incomplete conversion. Monitor the reaction progress by a suitable analytical technique like TLC or GC-MS.

Q3: My catalyst seems to be degrading during the reaction. How can I improve its stability?

Catalyst stability is a key concern, especially for industrial applications.

  • Choice of Catalyst Support: For heterogeneous catalysts, the support material can significantly impact stability. Supports like alumina and graphene have been used for palladium-based catalysts in hydrodechlorination reactions, showing good stability and reusability.[11]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can lead to catalyst degradation. Whenever possible, opt for catalytic systems that operate under mild conditions.

  • Catalyst Poisoning: Trace impurities in the reactants or solvent can act as catalyst poisons. Purifying the starting materials can enhance catalyst longevity.

Q4: How do I choose the right chlorinating agent for my reaction?

The choice of chlorinating agent is intrinsically linked to the catalyst system and the desired outcome.

  • Sulfuryl chloride (SO₂Cl₂): This is a common and effective chlorinating agent, particularly when high para-selectivity is desired in combination with sulfur-containing catalysts and a Lewis acid.[3][4][6]

  • N-Chlorosuccinimide (NCS): NCS is a solid, easy-to-handle chlorinating agent often used with Lewis basic catalysts like selenoethers and thioureas to achieve high ortho-selectivity.[1][10]

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH): This reagent, in the presence of a catalytic amount of a secondary ammonium salt, can provide excellent ortho-selectivity in the chlorination of phenols.[1][12]

  • Chlorine Gas (Cl₂): While used in industrial processes, chlorine gas often leads to poor regioselectivity and the formation of multiple chlorinated byproducts.[6][13] Catalytic methods are generally preferred for controlled, selective chlorination.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Regioselectivity (Ortho/Para Mixture) 1. Incorrect catalyst for the desired isomer. 2. Suboptimal reaction conditions. 3. Steric hindrance from bulky substituents on the phenol.1. For para-selectivity: Use a sulfur-containing catalyst (e.g., poly(alkylene sulfide)) with SO₂Cl₂ and a Lewis acid.[3][6] 2. For ortho-selectivity: Employ a Lewis basic catalyst like a selenoether or a bis-thiourea catalyst with NCS.[1][10] 3. Optimize reaction temperature and solvent. 4. For sterically hindered phenols, catalyst selection becomes even more critical to overcome steric effects.
Formation of Dichlorinated or Polychlorinated Byproducts 1. Excess chlorinating agent. 2. High reaction temperature or prolonged reaction time. 3. Highly active catalyst or reaction conditions.1. Carefully control the stoichiometry of the chlorinating agent. Use of 1.0-1.2 equivalents is typical for monochlorination. 2. Lower the reaction temperature and monitor the reaction closely to stop it upon completion. 3. Reduce the catalyst loading or choose a less active catalyst.
Low or No Product Yield 1. Inactive catalyst. 2. Impure reagents. 3. Incorrect reaction setup (e.g., presence of moisture).1. Verify the quality and activity of your catalyst. 2. Purify starting materials and ensure solvents are anhydrous. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if the catalyst is sensitive to air or moisture.
Difficulty in Catalyst Separation (Homogeneous Catalysts) 1. The catalyst is soluble in the reaction mixture.1. Consider using a heterogeneous catalyst or a supported version of the homogeneous catalyst to facilitate separation.[11] 2. For some sulfur-containing catalysts on a Merrifield resin, recovery and reuse are possible.[4]

Section 3: Experimental Protocols & Methodologies

Here we provide detailed, step-by-step protocols for achieving high regioselectivity in phenol chlorination using different catalytic systems.

Protocol 1: Para-Selective Chlorination using a Poly(alkylene sulfide) Catalyst

This protocol is adapted from methodologies demonstrating high para-selectivity.[3][4][6]

Materials:

  • Phenol (or substituted phenol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Poly(alkylene sulfide) catalyst

  • Aluminum chloride (AlCl₃)

  • Anhydrous solvent (if necessary, though many reactions can be run neat)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add the phenol. If the phenol is a solid, it can be gently heated to melt or dissolved in a minimal amount of anhydrous solvent.

  • Add the poly(alkylene sulfide) catalyst (typically a very small molar percentage).

  • Add the Lewis acid activator, aluminum chloride (AlCl₃), portion-wise while stirring.

  • Cool the reaction mixture to the desired temperature (often room temperature or slightly below).

  • Slowly add sulfuryl chloride (1.0-1.1 equivalents) dropwise to the stirred mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water or a dilute acid solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Protocol 2: Ortho-Selective Chlorination using a Selenoether Catalyst

This protocol is based on the highly efficient ortho-selective chlorination developed by Gustafson and coworkers.[1][7][8]

Materials:

  • Phenol (or substituted phenol)

  • N-Chlorosuccinimide (NCS)

  • Selenoether catalyst (e.g., as described in the literature)

  • Anhydrous chloroform (CHCl₃) or other suitable solvent

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the phenol and the selenoether catalyst (typically 1 mol%) in anhydrous chloroform.

  • Add N-Chlorosuccinimide (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by ¹H NMR or GC-MS to determine the conversion and isomeric ratio.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the product by flash column chromatography on silica gel.

Section 4: Data Presentation & Visualization

Table 1: Comparison of Catalyst Performance in Phenol Chlorination
Catalyst SystemChlorinating AgentPredominant IsomerTypical o/p RatioReference(s)
Poly(alkylene sulfide)s / AlCl₃SO₂Cl₂ParaHigh para-selectivity[3][4][6]
Selenoether CatalystNCSOrtho>20:1[1][7][8]
Nagasawa's bis-thioureaNCSOrthoUp to 10:1[10]
Secondary Ammonium ChloridesDCDMHOrthoHigh ortho-selectivity[1][12]
Palladium on Alumina/GrapheneH₂ (for hydrodechlorination)DechlorinationN/A[11]

Diagram 1: General Workflow for Catalyst Selection in Phenol Chlorination

G start Define Synthetic Goal regio Desired Regioselectivity? start->regio ortho Ortho-Chlorophenol regio->ortho Ortho para Para-Chlorophenol regio->para Para catalyst_ortho Select Ortho-Directing Catalyst (e.g., Selenoether, bis-Thiourea) ortho->catalyst_ortho catalyst_para Select Para-Directing Catalyst (e.g., Poly(alkylene sulfide)) para->catalyst_para reagent_ortho Choose Appropriate Chlorinating Agent (e.g., NCS, DCDMH) catalyst_ortho->reagent_ortho protocol Develop Experimental Protocol reagent_ortho->protocol reagent_para Choose Appropriate Chlorinating Agent (e.g., SO2Cl2 with Lewis Acid) catalyst_para->reagent_para reagent_para->protocol troubleshoot Troubleshoot & Optimize protocol->troubleshoot troubleshoot->protocol Re-optimize success Successful Synthesis troubleshoot->success Issues Resolved

Caption: Logical workflow for selecting a catalyst system based on the desired regioselectivity for phenol chlorination.

Diagram 2: Proposed Mechanism for Ortho-Selective Chlorination with a bis-Thiourea Catalyst

G cluster_catalyst bis-Thiourea Catalyst Thiourea1 Thiourea Moiety 1 Intermediate Activated Complex Thiourea1->Intermediate Thiourea2 Thiourea Moiety 2 Thiourea2->Intermediate NCS NCS NCS->Thiourea1 Lewis Base Activation Phenol Phenol Phenol->Thiourea2 H-Bonding Product Ortho-Chlorophenol Intermediate->Product Intramolecular Chlorination

References

Technical Support Center: Managing Exothermic Reactions in Phenol Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic reactions in phenol chemistry. This guide is designed for researchers, scientists, and drug development professionals who handle the unique thermal challenges posed by phenolic compounds. The content is structured in a question-and-answer format to directly address potential issues and provide actionable, scientifically-grounded solutions.

Section 1: Foundational FAQs

This section covers the fundamental principles governing the thermal behavior of phenol reactions.

Q1: Why are many reactions involving phenol highly exothermic?

A: The high exothermicity of many phenol reactions stems from the powerful activating nature of the hydroxyl (-OH) group attached to the aromatic ring. The lone pair of electrons on the oxygen atom delocalizes into the benzene ring's pi-system, significantly increasing its electron density.[1] This heightened nucleophilicity makes the ring exceptionally reactive towards electrophiles.[2] When a strong electrophile, such as the nitronium ion (NO₂⁺) in nitration, attacks this activated ring, the subsequent aromatic substitution reaction is rapid and releases a substantial amount of energy (enthalpy), resulting in a strong exotherm.[3][4]

Q2: What is a "runaway reaction," and what are the early warning signs?

A: A runaway reaction is a thermally unstable situation where the rate of heat generation from the chemical reaction surpasses the rate of heat removal by the cooling system.[5] This imbalance creates a dangerous positive feedback loop: the temperature increases, which accelerates the reaction rate, which in turn generates even more heat.[4][5][6]

Early Warning Signs:

  • Unexpected Temperature Rise: The internal reaction temperature climbs faster than anticipated or exceeds the setpoint, even with full cooling applied.[7]

  • Reagent Accumulation: If the reaction is too cold, the rate can slow down, causing the unreacted reagent being added to accumulate.[8] A subsequent, uncontrolled temperature increase can then cause this accumulated material to react all at once, overwhelming the cooling system.[8][9]

  • Pressure Buildup: A rapid increase in pressure in a closed or vented vessel, often due to the boiling of solvents or the production of gaseous byproducts.

  • Physical Changes: Noticeable changes in color (e.g., sudden darkening), viscosity, or unexpected gas evolution.

Q3: What is reaction calorimetry, and why is it essential for phenol chemistry?

A: Reaction calorimetry is an experimental technique used to measure the heat released or absorbed by a chemical reaction.[3][10][11] Instruments like reaction calorimeters (RC) monitor heat flow in real-time under process-simulated conditions.[10][11]

For phenol chemistry, it is an indispensable safety tool for several reasons:

  • Quantifies Heat of Reaction (ΔH): It provides the exact amount of heat released per mole of reactant, which is critical for designing adequate cooling systems.[10]

  • Determines Heat Release Rate: It shows how quickly the heat is generated over the course of the reaction, identifying points of maximum thermal output.[10]

  • Calculates Adiabatic Temperature Rise: It helps calculate the maximum possible temperature the reaction could reach if all cooling were lost, a critical parameter for assessing runaway potential.[10]

  • Identifies Secondary Hazards: It can detect secondary or decomposition reactions that might trigger at higher temperatures.[9]

By providing this data, calorimetry allows for the development of safer protocols and robust thermal control strategies before scaling up a reaction.[10][12]

Section 2: Troubleshooting Guide for Common Reactions

This section addresses specific problems encountered during common exothermic reactions with phenol.

Nitration Reactions

Q4: My phenol nitration is showing a rapid, uncontrolled temperature spike. What is happening, and what should I do?

A: This is a classic sign of a runaway reaction, a severe hazard in phenol nitration. The reaction is strongly exothermic and can be autocatalytic, meaning a product of the reaction (nitrous acid) can accelerate the reaction rate, leading to an exponential increase in heat generation.[13]

Immediate Actions (Troubleshooting Decision Tree):

G start Uncontrolled Temperature Spike Detected stop_add IMMEDIATELY Stop All Reagent Addition start->stop_add max_cool Apply Maximum Cooling (Lower cryostat, add dry ice, etc.) stop_add->max_cool is_controlled Is Temperature Stabilizing or Decreasing? max_cool->is_controlled monitor Continue Monitoring Closely Review Procedure for Next Run is_controlled->monitor  Yes prepare_quench PREPARE FOR EMERGENCY QUENCH is_controlled->prepare_quench No   quench Execute Quench Protocol (Transfer to ice/water, add quenching agent) prepare_quench->quench evacuate If Quench Fails or is Unsafe: EVACUATE & ALERT SAFETY PERSONNEL quench->evacuate

Potential Causes & Preventative Measures:

  • Cause: Reagent addition was too fast, generating heat faster than the cooling system could remove it.[9]

    • Prevention: Use a syringe pump for slow, controlled, and consistent addition of the nitrating agent.[9] Perform the reaction at a lower temperature to slow the reaction rate.

  • Cause: Inadequate cooling or stirring. Poor mixing can create localized "hot spots" where the reaction accelerates.[7]

    • Prevention: Ensure the reactor is well-stirred and the cooling bath has sufficient capacity and surface area contact. Use an internal thermometer to measure the actual reaction temperature, not the bath temperature.[6]

  • Cause: Autocatalysis. The buildup of nitrous acid (an impurity in nitric acid or a reaction byproduct) can dramatically speed up the reaction.

    • Prevention: Consider adding a nitrous acid scavenger, such as urea or sulfamic acid, to the reaction mixture beforehand.

Friedel-Crafts Alkylation & Acylation

Q5: I'm observing a sudden temperature spike during my Friedel-Crafts reaction with phenol. What are the likely causes?

A: While phenol itself can be a challenging substrate for Friedel-Crafts reactions due to the Lewis acid catalyst coordinating with the hydroxyl group, its derivatives are commonly used.[14][15] Exotherms in these reactions are common and must be managed carefully.

Potential Causes & Solutions:

  • Cause: The Lewis acid catalyst (e.g., AlCl₃) was added too quickly or the reaction was not sufficiently pre-cooled. The complexation of the catalyst with the acylating agent and the subsequent reaction are both highly exothermic.

    • Solution: Add the Lewis acid portion-wise to the cooled solution of the phenol and solvent. Maintain a low starting temperature (e.g., 0 °C or lower) and monitor the internal temperature closely during addition.[9]

  • Cause: The substrate is highly activated, leading to a very fast reaction rate.

    • Solution: Reduce the reaction rate by lowering the temperature. Consider using a less reactive acylating agent or a milder Lewis acid if the chemistry allows.

  • Cause: The reaction has an induction period, followed by a sudden, rapid exotherm.

    • Solution: Ensure that a small amount of reaction initiation is observed before proceeding with the bulk of the reagent addition. If the reaction does not start as expected, do not continue adding reagent, as this will lead to accumulation.[9] Troubleshoot the cause of the failed initiation (e.g., catalyst quality, moisture).

Sulfonation Reactions

Q6: How can I control the heat output and regioselectivity during phenol sulfonation?

A: The sulfonation of phenol is a highly exothermic reaction whose product distribution is famously dependent on temperature, a classic case of kinetic vs. thermodynamic control.[16][17]

  • For the ortho-isomer (Kinetic Product): This product forms faster at lower temperatures.

    • Protocol: Maintain the reaction temperature at or below room temperature (~25 °C).[16][18] This requires slow, careful addition of concentrated sulfuric acid to the phenol with efficient cooling via an ice bath.[18] The main challenge here is that the reaction rate may be slow.[16]

  • For the para-isomer (Thermodynamic Product): This is the more stable product and is favored at higher temperatures.

    • Protocol: Run the reaction at an elevated temperature, typically around 100 °C.[16][18] At this temperature, the sulfonation becomes reversible, allowing the initially formed ortho product to revert to phenol and re-react to form the more stable para isomer.[16] Even when heating, the initial addition of acid should be controlled to manage the exotherm.[18]

Section 3: Advanced Protocols & Methodologies

Protocol 1: General Setup for Controlled Exothermic Reactions

This protocol outlines the essential components for safely conducting a potentially hazardous exothermic reaction at the lab scale.

G reactor Jacketed Reaction Vessel | {  Cooling Fluid In |  Cooling Fluid Out } | Stirring Well cryostat Cryostat / Cooling Bath (Controls T_jacket) reactor:f1->cryostat setup Overhead Stirrer setup->reactor thermocouple Internal Thermocouple (Measures T_internal) thermocouple->reactor addition Syringe Pump / Pressure-Equalizing Funnel (Controlled Reagent Addition) addition->reactor inert Inert Gas Inlet (N2 / Argon) inert->reactor cryostat->reactor:f0

Step-by-Step Methodology:

  • Reactor Setup: Use a jacketed glass reactor connected to a circulating cooler/heater (cryostat) for precise temperature control of the vessel jacket.[9]

  • Agitation: Employ an overhead mechanical stirrer to ensure efficient and uniform mixing. Magnetic stirring may be insufficient for viscous mixtures or larger scales.

  • Monitoring: Insert a thermocouple or temperature probe directly into the reaction mixture to monitor the internal temperature, which is the most critical parameter.[6]

  • Inert Atmosphere: Equip the reactor with a nitrogen or argon inlet to maintain an inert atmosphere, especially for air- or moisture-sensitive reactions like Friedel-Crafts.[9]

  • Controlled Addition: Charge the reactor with the phenol substrate and solvent. Cool the mixture to the desired starting temperature before beginning the addition of the second reagent.[9] Use a syringe pump for the most accurate and controlled addition of the limiting reagent.[9]

  • Execution: Maintain a constant watch on the internal temperature. The rate of addition must be adjusted or stopped if the temperature deviates from the setpoint.[9]

Protocol 2: Emergency Quenching Procedure

This protocol should be understood by all personnel before an exothermic reaction is started. An appropriate quenching agent must be identified during the risk assessment phase.[7]

  • Immediate Action: Announce the emergency. Stop all reagent addition immediately .[7][9]

  • Maximize Cooling: Set the cryostat to its lowest possible temperature or add dry ice/acetone to the secondary cooling bath.[7]

  • Prepare Quench: In a separate, appropriately sized vessel, prepare the quenching medium. For many acid-catalyzed phenol reactions, a large volume of crushed ice and water is effective.[9]

  • Slow Transfer: If the reaction is somewhat under control, slowly transfer the reaction mixture via a cannula into the vigorously stirred quenching medium. Do not dump the entire reaction at once , as the quench itself can be exothermic.

  • Evacuation: If the temperature continues to rise uncontrollably despite these actions, or if there is a risk of vessel over-pressurization, evacuate the area and alert emergency safety personnel.[7]

Data Summary Tables

Table 1: Comparison of Quenching Strategies

Quenching MethodPrincipleSuitable ForKey AdvantagesMajor Risks
Crash Cool & Dilute Rapidly remove heat and decrease reactant concentration.Most common organic reactions (nitration, sulfonation).Universal, simple to prepare (ice/water).Can cause solids to precipitate; may not stop a highly energetic decomposition.
Chemical Quencher A reagent that reacts rapidly with an unconsumed reactant.Reactions involving highly reactive species (e.g., organometallics).Definitive termination of the reaction.The quenching reaction itself can be exothermic; may produce hazardous byproducts.[7]
Inert Flood Dilute with a large volume of cold, inert solvent.Reactions where water is incompatible.Can be effective if the reaction is concentration-dependent.Requires a large receiving vessel; may not absorb enough thermal energy.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Chlorinated Phenols: Spotlight on 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Substituents

For decades, chlorinated phenols have been a cornerstone of industrial chemistry, serving as vital intermediates and end-products in sectors ranging from agriculture to healthcare.[1] Their applications as pesticides, herbicides, antiseptics, and wood preservatives are well-documented.[2][3] However, this utility is shadowed by significant environmental and toxicological concerns.[4][5][6] The bioactivity of these compounds, largely dictated by the number and position of chlorine atoms on the phenol ring, is a subject of continuous research.[7] Generally, toxicity and resistance to biodegradation increase with the degree of chlorination.[7][8]

This guide delves into a comparative analysis of these compounds, with a special focus on a structurally distinct analogue: 2-Chloro-4-(methylsulfonyl)phenol . Unlike its more common counterparts, which feature only chloro-substituents, this molecule incorporates a powerful electron-withdrawing methylsulfonyl (-SO₂Me) group. This structural modification is predicted to significantly alter its physicochemical properties and, consequently, its biological activity.

This document is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple recitation of facts to provide a conceptual framework and actionable experimental protocols for evaluating how the interplay between a chloro- and a methylsulfonyl-substituent defines a unique bioactivity profile compared to well-characterized chlorinated phenols like 2,4-Dichlorophenol (2,4-DCP), 2,4,6-Trichlorophenol (TCP), and Pentachlorophenol (PCP).

Physicochemical Landscape: The Foundation of Bioactivity

The biological fate and action of any small molecule are fundamentally governed by its chemical properties. The introduction of a methylsulfonyl group in place of a chlorine atom creates significant differences in polarity, acidity, and electron distribution.

The sulfonyl group is substantially more electron-withdrawing than a chlorine atom, which is expected to lower the pKa of the phenolic hydroxyl group, making this compound a stronger acid than its polychlorinated cousins. This increased acidity and polarity can influence membrane permeability, protein binding, and metabolic pathways.

PropertyThis compound2,4-Dichlorophenol (2,4-DCP)Pentachlorophenol (PCP)
CAS Number 20945-65-7[9]120-83-2[10]87-86-5[11]
Molecular Formula C₇H₇ClO₃S[9]C₆H₄Cl₂O[10]C₆HCl₅O[11]
Molecular Weight 206.65 g/mol [9]163.00 g/mol [10]266.34 g/mol [11]
pKa Estimated lower than 7.97.9[12]4.7
Appearance Solid[9]Colorless crystalline solid[10]White crystalline solid[11]

Established Bioactivity of Polychlorinated Phenols: A Baseline for Comparison

The toxicity of chlorinated phenols is well-established, with a primary mechanism of action being the uncoupling of oxidative phosphorylation in mitochondria.[7][10][13] This disruption of the proton gradient prevents ATP synthesis, leading to cellular energy depletion and, at high doses, rapid cell death.[10][14]

  • 2,4-Dichlorophenol (2,4-DCP): Widely used as an intermediate in the production of the herbicide 2,4-D, 2,4-DCP is a known environmental pollutant.[1][12] It is toxic upon ingestion and can cause irritation to tissues.[10][15] Studies have shown it can induce the formation of reactive oxygen species (ROS) and lipid peroxidation in human cells.[16] Its acute oral LD50 in rats is 580 mg/kg.[12]

  • Pentachlorophenol (PCP): Historically used as a heavy-duty wood preservative and general biocide, PCP is highly toxic and persistent in the environment.[4][11] It is classified as a probable human carcinogen and can cause severe damage to the liver, kidneys, and nervous system upon both acute and chronic exposure.[2][17] The toxic effects are directly proportional to the degree of chlorination.[14]

These compounds also exhibit broad-spectrum antimicrobial properties, which is the basis for their use as preservatives and disinfectants.[2][18] However, their environmental persistence and potential to induce antibiotic resistance are significant drawbacks.[8][19]

A Proposed Experimental Framework for Comparative Bioactivity Assessment

Direct, peer-reviewed experimental data comparing the bioactivity of this compound to other chlorinated phenols is not widely available. Therefore, we present a logical, structured research workflow to generate this crucial data. This framework serves as a guide for elucidating its toxicological profile and potential as a novel bioactive agent.

G cluster_0 Phase 1: Foundational Cytotoxicity cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Bioactivity Spectrum A Select Cell Line (e.g., HepG2 for Hepatotoxicity) B MTT or LDH Assay (Dose-Response Curve) A->B C Calculate IC50 Values B->C I Comparative Bioactivity Profile C->I D Mitochondrial Respiration Assay (e.g., Seahorse XF Analyzer) E Measure Oxygen Consumption Rate (OCR) D->E F Determine Uncoupling Potential E->F F->I G Antimicrobial Susceptibility (MIC Determination) G->I Compare MICs H Enzyme Inhibition Screen (e.g., Cholinesterase Assay) H->I Compare IC50s G cluster_membrane Inner Mitochondrial Membrane cluster_proton_flow ETC Electron Transport Chain Intermembrane_Space Intermembrane Space (High H+) ETC->Intermembrane_Space H+ pump ATP_Synthase ATP Synthase Matrix Mitochondrial Matrix (Low H+) Proton_In H+ Proton_Out H+ Intermembrane_Space->ATP_Synthase H+ flow Uncoupler Chlorinated Phenol Intermembrane_Space->Uncoupler H+ shuttle Uncoupler->Matrix

References

A Comparative Guide to the Reactivity of 2-Chloro-4-(methylsulfonyl)phenol and 4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction efficiencies. Substituted phenols, in particular, serve as versatile intermediates. This guide provides an in-depth, objective comparison of the reactivity of two such phenols: 2-Chloro-4-(methylsulfonyl)phenol and 4-(methylsulfonyl)phenol. By examining their structural nuances and the resulting electronic effects, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Structural and Electronic Analysis: A Tale of Two Phenols

At first glance, this compound and 4-(methylsulfonyl)phenol share a common scaffold: a phenol ring substituted with a potent electron-withdrawing methylsulfonyl group at the para position. However, the presence of a chlorine atom at the ortho position in the former introduces significant electronic and steric differences that dictate their chemical behavior.

CompoundStructureKey Substituents and Their Electronic Effects
4-(Methylsulfonyl)phenol 4-(Methylsulfonyl)phenol structure-OH (hydroxyl): Activating, ortho-, para-directing (electron-donating via resonance). -SO₂CH₃ (methylsulfonyl): Strongly deactivating, meta-directing (electron-withdrawing via induction and resonance).
This compound this compound structure-OH (hydroxyl): Activating, ortho-, para-directing. -SO₂CH₃ (methylsulfonyl): Strongly deactivating, meta-directing. -Cl (chloro): Deactivating, ortho-, para-directing (electron-withdrawing via induction, weakly electron-donating via resonance).

The confluence of these substituents creates distinct electronic environments on the aromatic rings. The methylsulfonyl group, being a powerful electron-withdrawing group, significantly reduces the electron density of the benzene ring in both molecules.[1] This deactivation is further intensified in this compound by the inductive electron withdrawal of the ortho-chloro substituent.

Comparative Reactivity in Key Transformations

The differing electronic landscapes of these two molecules lead to distinct reactivities in several key classes of organic reactions.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation and O-Acylation

Reactions such as the Williamson ether synthesis, where the phenol is first deprotonated to form a nucleophilic phenoxide, are highly sensitive to the acidity of the phenol.[4][5] A more acidic phenol will form its conjugate base more readily, leading to a higher concentration of the reactive nucleophile under given basic conditions.

Consequently, This compound is expected to be more reactive than 4-(methylsulfonyl)phenol in O-alkylation and O-acylation reactions. The enhanced acidity facilitates the formation of the phenoxide ion, which can then readily participate in nucleophilic attack on an alkyl halide or acyl halide. This increased reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Experimental Protocol: Comparative O-Alkylation via Williamson Ether Synthesis

This protocol outlines a comparative experiment to demonstrate the differential reactivity of the two phenols in a typical O-alkylation reaction.

Objective: To synthesize the corresponding O-cyanomethyl ethers and compare the reaction progress and yield.

Materials:

  • 4-(Methylsulfonyl)phenol

  • This compound

  • Chloroacetonitrile[6]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 1 equivalent of either 4-(methylsulfonyl)phenol or this compound.

  • To each flask, add anhydrous acetonitrile, followed by 1.5 equivalents of anhydrous potassium carbonate.

  • Stir the mixtures at room temperature for 15 minutes.

  • To each flask, add 1.2 equivalents of chloroacetonitrile.

  • Reaction: Heat both reaction mixtures to 80°C and monitor the progress by TLC.

  • Workup: Upon completion (or after a set time, e.g., 12 hours), cool the mixtures to room temperature. Filter off the potassium carbonate and wash the solid with ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Analysis: Purify the crude products by flash column chromatography. Determine the yield of each product, 2-[4-(methylsulfonyl)phenoxy]acetonitrile and 2-[2-chloro-4-(methylsulfonyl)phenoxy]acetonitrile.

Expected Outcome: The reaction with this compound is anticipated to proceed faster and/or result in a higher yield compared to the reaction with 4-(methylsulfonyl)phenol under identical conditions, reflecting its greater nucleophilicity upon deprotonation.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the aromatic ring acts as a nucleophile. The reactivity is therefore governed by the electron density of the ring.[7][8] The hydroxyl group is a strongly activating ortho-, para-director, while the methylsulfonyl and chloro groups are deactivating.[9]

For 4-(methylsulfonyl)phenol , the powerful activating effect of the hydroxyl group is significantly diminished by the deactivating methylsulfonyl group. Nonetheless, electrophilic substitution is still possible at the positions ortho to the hydroxyl group.

For This compound , the aromatic ring is even more deactivated due to the presence of two electron-withdrawing groups (chloro and methylsulfonyl) in addition to the activating hydroxyl group. This makes electrophilic aromatic substitution significantly more challenging. Therefore, 4-(methylsulfonyl)phenol is more reactive towards electrophilic aromatic substitution than this compound. Harsher reaction conditions would be required to achieve substitution on the chlorinated analogue.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction pathway available to aryl halides bearing strongly electron-withdrawing groups at the ortho and/or para positions.[10][11] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

This compound is highly activated towards SNAr , with the chlorine atom serving as a leaving group. The methylsulfonyl group at the para position provides the requisite strong electron withdrawal to stabilize the intermediate. The ortho-hydroxyl group, especially when deprotonated to a phenoxide under basic conditions, further activates the ring towards nucleophilic attack.

In contrast, 4-(methylsulfonyl)phenol lacks a suitable leaving group and is therefore unreactive in SNAr reactions.

This stark difference in reactivity makes this compound a valuable substrate for the synthesis of diaryl ethers and other compounds via SNAr, a pathway not accessible for 4-(methylsulfonyl)phenol.

Illustrative Workflow: Synthesis of a Diaryl Ether via SNAr

The following diagram illustrates the synthetic utility of this compound in an SNAr reaction, a transformation not feasible with 4-(methylsulfonyl)phenol.

SNAr_Workflow cluster_0 This compound Pathway cluster_1 4-(Methylsulfonyl)phenol Pathway start1 2-Chloro-4- (methylsulfonyl)phenol product1 Diaryl Ether Derivative start1->product1 SNAr Reaction reagent1 Nucleophile (e.g., Ar'O⁻) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start2 4-(Methylsulfonyl)phenol no_reaction No Reaction start2->no_reaction reagent2 Nucleophile (e.g., Ar'O⁻) Base (e.g., K₂CO₃) Solvent (e.g., DMF)

Caption: Comparative workflow for diaryl ether synthesis.

Summary of Comparative Reactivity

Reaction TypeThis compound4-(methylsulfonyl)phenolRationale
O-Alkylation/Acylation More Reactive Less ReactiveHigher acidity leads to easier formation of the more nucleophilic phenoxide.
Electrophilic Aromatic Substitution (EAS) Less ReactiveMore Reactive The additional electron-withdrawing chloro group further deactivates the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr) Reactive UnreactivePossesses a leaving group (Cl) activated by a para-electron-withdrawing group (-SO₂CH₃).

Conclusion

The presence of an ortho-chloro substituent on the 4-(methylsulfonyl)phenol scaffold profoundly alters its reactivity. This compound demonstrates enhanced reactivity in reactions involving the hydroxyl group, such as O-alkylation, due to its increased acidity. Furthermore, it is uniquely suited for nucleophilic aromatic substitution, providing a synthetic avenue unavailable to its non-chlorinated counterpart. Conversely, 4-(methylsulfonyl)phenol is the more reactive substrate for electrophilic aromatic substitution, owing to its less deactivated aromatic ring.

Understanding these distinct reactivity profiles allows researchers to strategically select the appropriate starting material to optimize their synthetic routes, control regioselectivity, and achieve their target molecules with greater efficiency. This guide serves as a foundational tool for leveraging the nuanced chemical properties of these valuable intermediates in drug discovery and development.

References

A Guide to the Spectroscopic Analysis of 2-Chloro-4-(methylsulfonyl)phenol for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and intellectual property protection. The subtle placement of functional groups can dramatically alter a molecule's pharmacological profile, making precise characterization paramount. This guide provides an in-depth, comparative spectroscopic analysis of 2-Chloro-4-(methylsulfonyl)phenol, a compound of interest in medicinal chemistry.

This document will navigate the interpretation of proton and carbon-13 nuclear magnetic resonance (¹H and ¹³C NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data. We will not only confirm the structure of the target molecule but also differentiate it from a key positional isomer, 4-Chloro-2-(methylsulfonyl)phenol, and a structurally related compound, 2-Chloro-4-methylphenol. This comparative approach, leveraging both predicted and experimental data, is designed to equip researchers with the analytical strategies needed to confidently elucidate the structure of substituted phenols.

The Analytical Imperative: Distinguishing Isomers

The significance of robust analytical techniques is most pronounced when dealing with isomers, molecules that share the same molecular formula but differ in the arrangement of their atoms. In the case of this compound and its isomer, 4-Chloro-2-(methylsulfonyl)phenol, the interchange of the chloro and methylsulfonyl groups can lead to vastly different biological activities and physicochemical properties. Therefore, a multi-faceted spectroscopic approach is not merely confirmatory but essential for definitive identification.

A Comparative Analysis of Spectroscopic Data

Here, we present a comprehensive comparison of the spectroscopic data for this compound, its positional isomer, and a commercially available analogue.

Compound ¹H NMR (Predicted, ppm) ¹³C NMR (Predicted, ppm) FT-IR (Predicted, cm⁻¹) Mass Spec. (Predicted, m/z)
This compound 7.9 (d), 7.8 (dd), 7.2 (d), 5.8 (s, OH), 3.2 (s, CH₃)158, 136, 132, 129, 122, 117, 45~3400 (O-H), ~1310 & ~1150 (S=O), ~750 (C-Cl)206/208 (M+)
4-Chloro-2-(methylsulfonyl)phenol 7.7 (d), 7.5 (dd), 7.1 (d), 6.0 (s, OH), 3.3 (s, CH₃)157, 135, 131, 130, 124, 119, 46~3400 (O-H), ~1310 & ~1150 (S=O), ~820 (C-Cl)206/208 (M+)
2-Chloro-4-methylphenol 7.1 (d), 7.0 (dd), 6.8 (d), 5.0 (s, OH), 2.3 (s, CH₃)150, 130, 129, 128, 125, 115, 20~3400 (O-H), ~2920 (C-H), ~810 (C-Cl)142/144 (M+)
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Chemical Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.

For This compound , we predict a distinct downfield shift for the aromatic protons due to the strong electron-withdrawing nature of the sulfonyl group. The proton ortho to the sulfonyl group (at C5) is expected to be the most deshielded. The splitting patterns (singlet, doublet, doublet of doublets) are crucial for assigning the positions of the protons on the aromatic ring. The presence of a singlet for the methyl protons of the sulfonyl group and a broad singlet for the phenolic hydroxyl group are also key identifiers.

In contrast, for the isomeric 4-Chloro-2-(methylsulfonyl)phenol , the proton ortho to the sulfonyl group (at C3) would also be significantly downfield, but the overall splitting pattern of the aromatic region would differ due to the different substitution pattern.

For our real-world alternative, 2-Chloro-4-methylphenol , the electron-donating nature of the methyl group results in upfield shifts for the aromatic protons compared to the sulfonyl-substituted compounds.

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. In This compound , the carbon atom attached to the sulfonyl group (C4) is expected to be significantly deshielded. The chemical shifts of the other aromatic carbons will also be influenced by the positions of the chloro and hydroxyl groups.

The isomeric 4-Chloro-2-(methylsulfonyl)phenol would show a different set of chemical shifts for the aromatic carbons, most notably the carbon directly bonded to the sulfonyl group (C2) would be downfield, and the carbon bearing the chlorine (C4) would have a different chemical shift compared to the target molecule.

In 2-Chloro-4-methylphenol , the carbon of the methyl group will appear at a characteristic upfield position (~20 ppm), a clear distinguishing feature from the methylsulfonyl-containing compounds where the methyl carbon is attached to a sulfur atom and appears further downfield.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

For This compound , the key characteristic absorptions will be:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • Strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonyl group, typically found around 1310 cm⁻¹ and 1150 cm⁻¹, respectively.

  • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

  • C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region.

  • A C-Cl stretching vibration, the position of which is dependent on the substitution pattern, but generally expected in the fingerprint region.

The FT-IR spectrum of 4-Chloro-2-(methylsulfonyl)phenol would be very similar, as it contains the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution pattern.

The spectrum of 2-Chloro-4-methylphenol would be distinguished by the absence of the strong S=O stretching bands and the presence of characteristic C-H stretching and bending vibrations for the methyl group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about the structure.

For This compound , the molecular ion peak (M⁺) would show a characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Common fragmentation pathways for phenols include the loss of CO and fragmentation of the substituent groups. The methylsulfonyl group can lead to characteristic fragments from the loss of CH₃, SO₂, or the entire CH₃SO₂ group.

The mass spectrum of 4-Chloro-2-(methylsulfonyl)phenol would exhibit the same molecular ion peaks. However, the relative abundances of the fragment ions may differ due to the different stability of the resulting fragments, which can aid in distinguishing the isomers.

2-Chloro-4-methylphenol would have a different molecular weight, which is a primary and definitive distinguishing feature. Its fragmentation pattern would be characterized by the loss of a methyl radical or the entire chloromethyl fragment.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis Sample Pure Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Interpret Spectral Interpretation NMR->Interpret FTIR->Interpret MS->Interpret Compare Comparison with Alternatives Interpret->Compare Confirm Structural Confirmation Compare->Confirm

Caption: A generalized workflow for the spectroscopic analysis and structural confirmation of an organic compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly locked on the deuterium signal of the solvent and shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and performing baseline correction. Calibrate the chemical shifts relative to the internal standard or the residual solvent peak.

  • Sample Preparation:

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

    • Solid Samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. While each method provides valuable pieces of the structural puzzle, it is their collective interpretation that leads to an unambiguous assignment. By comparing the spectroscopic data of the target compound with its positional isomer and a structurally related alternative, we can confidently identify the unique spectral fingerprints that confirm the precise arrangement of the substituents on the phenol ring. This rigorous, comparative approach is indispensable for ensuring the identity and purity of chemical compounds in a research and development setting.

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of intermediates are not merely data points; they are foundational pillars of product quality, safety, and efficacy. 2-Chloro-4-(methylsulfonyl)phenol, an important intermediate, demands robust and reliable analytical methods for its characterization. This guide provides an in-depth, objective comparison of primary analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry—for the analysis of this compound. More critically, it outlines a framework for cross-validation, ensuring the integrity and consistency of analytical data across different platforms.

The narrative that follows is grounded in the core principles of analytical chemistry. It is designed not as a rigid protocol, but as a thought process, explaining the causality behind experimental choices to empower researchers, scientists, and drug development professionals to build self-validating analytical systems.

The Analyte: Understanding this compound

Before selecting an analytical technique, we must understand the physicochemical properties of the target molecule.

  • Structure: A chlorinated phenol with a highly polar methylsulfonyl group.

  • Polarity: The sulfonyl (-SO₂Me) and hydroxyl (-OH) groups impart significant polarity, making it soluble in polar organic solvents like methanol and acetonitrile.

  • Volatility: The polarity and molecular weight (206.65 g/mol ) suggest low volatility, which has direct implications for Gas Chromatography.

  • Chromophore: The substituted benzene ring is a strong chromophore, making it an excellent candidate for UV-Vis detection. The primary absorbance maxima are typically around 280 nm, a characteristic feature of phenolic compounds.[1]

These properties dictate our choice of methodology. The high polarity and presence of a UV-active chromophore make HPLC with UV detection a primary candidate. The low volatility makes direct GC analysis challenging without derivatization. The strong chromophore also allows for simpler, albeit less specific, quantification by UV-Vis spectrophotometry.

Comparative Analysis of Core Methodologies

Here, we dissect three orthogonal analytical techniques, providing not just the "how" but the "why" for each experimental parameter. This approach is crucial for developing robust methods that are fit for purpose.

High-Performance Liquid Chromatography (HPLC-UV)

Principle & Rationale: HPLC is the workhorse for analyzing non-volatile or thermally sensitive polar compounds. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is the logical choice. The analyte will partition between the phases, and its retention will be governed by its polarity relative to the mobile phase composition. A UV detector provides excellent sensitivity and selectivity.

Experimental Protocol: Isocratic Reversed-Phase HPLC

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Causality: The C18 stationary phase provides sufficient hydrophobicity to retain the moderately polar analyte, allowing for effective separation from more polar or less polar impurities.

    • Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (60:40 v/v).[2] Causality: Acetonitrile is a common organic modifier. The acidic aqueous phase (pH ~2-3) suppresses the ionization of the phenolic hydroxyl group, ensuring a single, non-ionized form of the analyte, which results in sharp, symmetrical peaks and reproducible retention times.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Thermostatting the column ensures retention time stability against fluctuations in ambient temperature.

    • Detection Wavelength: 280 nm. Causality: This wavelength corresponds to a strong absorbance maximum for phenolic compounds, providing high sensitivity.[3]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound standard or sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This creates a stock solution of ~1000 µg/mL.

    • Prepare a working standard of ~100 µg/mL by diluting the stock solution 1:10 with the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

Gas Chromatography (GC-FID/MS)

Principle & Rationale: GC separates compounds based on their volatility and interaction with the stationary phase. Due to the low volatility and the presence of an active hydrogen on the phenolic group, direct GC analysis of this compound is prone to issues like poor peak shape (tailing) and low response. Therefore, derivatization is mandatory to improve its chromatographic behavior. Silylation, which replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, is the most common approach.[4]

Experimental Protocol: Silylation followed by GC-MS

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization Procedure:

    • Prepare a 1 mg/mL solution of the sample or standard in a dry, aprotic solvent like Pyridine.

    • Add a 2-fold molar excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5] Causality: BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, ensuring complete derivatization of the sterically unhindered phenolic hydroxyl group.

    • Heat the mixture in a sealed vial at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: This is a robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector:

      • FID: Temperature at 300°C.

      • MS: Transfer line at 280°C, Ion source at 230°C. Scan range 50-450 amu. Causality: MS detection provides definitive identification based on the mass spectrum of the derivatized analyte, offering higher confidence than FID.

UV-Vis Spectrophotometry

Principle & Rationale: This technique relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. It is a rapid and simple method but lacks specificity. It is best suited for quantifying the pure substance or for assays where interfering substances that absorb at the same wavelength are known to be absent.[6]

Experimental Protocol: Direct UV Quantification

  • Instrumentation:

    • A calibrated UV-Vis spectrophotometer.

  • Procedure:

    • Solvent: Methanol. Causality: Methanol is a good solvent for the analyte and is transparent in the UV region of interest.

    • Wavelength Selection: Scan a dilute solution of this compound from 200-400 nm to determine the wavelength of maximum absorbance (λmax), expected to be around 280 nm.[3]

    • Standard Curve Preparation:

      • Prepare a stock solution of 100 µg/mL in methanol.

      • Create a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution.

      • Measure the absorbance of each standard at the determined λmax using methanol as the blank.

      • Plot a calibration curve of Absorbance vs. Concentration.

    • Sample Analysis:

      • Prepare a sample solution with an expected concentration within the calibration range.

      • Measure its absorbance at λmax.

      • Determine the concentration from the calibration curve.

Cross-Validation: A System of Checks and Balances

No single analytical method is infallible. Cross-validation is the process of verifying that different analytical techniques yield equivalent and reliable results for the same sample. This builds a profound level of trust in the data. The objective is to demonstrate that the chosen methods are suitable for their intended purpose, a cornerstone of guidelines like ICH Q2(R1).[7][8][9]

The Cross-Validation Workflow

The process involves analyzing the same batch of this compound by all three developed methods and comparing the results for key validation parameters.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_comparison Data Comparison & Validation Sample Single Homogenized Batch of this compound Prep_HPLC Prepare for HPLC (Dilute in Mobile Phase) Sample->Prep_HPLC Prep_GC Prepare for GC (Derivatize with BSTFA) Sample->Prep_GC Prep_UV Prepare for UV-Vis (Dilute in Methanol) Sample->Prep_UV Analyze_HPLC HPLC-UV Analysis Prep_HPLC->Analyze_HPLC Analyze_GC GC-MS Analysis Prep_GC->Analyze_GC Analyze_UV UV-Vis Analysis Prep_UV->Analyze_UV Compare Compare Assay Results (Potency / Purity) Analyze_HPLC->Compare Analyze_GC->Compare Analyze_UV->Compare Validate Assess Specificity & Linearity Compare->Validate Conclusion Final Method Validation Report Validate->Conclusion

Caption: Workflow for the cross-validation of analytical methods.

Comparative Data Summary

The true power of cross-validation is revealed when quantitative data is laid bare for comparison. The following table summarizes expected performance characteristics based on established principles for similar phenolic compounds.[10][11]

ParameterHPLC-UVGC-MS (after Derivatization)UV-Vis SpectrophotometryJustification for Performance
Specificity HighVery HighLowHPLC separates the analyte from impurities. GC-MS provides both chromatographic separation and mass-based identification, offering the highest confidence. UV-Vis measures any compound absorbing at λmax.
Linearity (R²) > 0.999> 0.999> 0.995Both chromatographic methods are highly linear over a wide range. Spectrophotometry can deviate at high concentrations.
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.05 µg/mL~1 µg/mLGC-MS is typically the most sensitive technique. HPLC-UV offers excellent sensitivity. UV-Vis is the least sensitive.
Precision (%RSD) < 1.0%< 2.0%< 2.0%HPLC offers superior injection precision. The multi-step derivatization for GC can introduce slightly more variability.
Accuracy (% Recovery) 98-102%95-105%95-105%All methods should be accurate for the main analyte, but GC recovery can be affected by derivatization efficiency.
Throughput ModerateLowHighUV-Vis is the fastest. HPLC is intermediate. GC has longer run times and requires a derivatization step.
Robustness HighModerateHighHPLC methods are generally robust. GC methods are sensitive to derivatization conditions and inlet activity. UV-Vis is very robust.

Conclusion and Authoritative Recommendations

The cross-validation exercise confirms that for the comprehensive analysis of This compound , a hierarchy of methods exists, each with a specific, defensible purpose.

  • For Routine Quality Control (QC) and Potency Assay: HPLC-UV is the recommended method. It provides an optimal balance of specificity, precision, robustness, and throughput, making it ideal for release testing of raw materials and intermediates.

  • For Impurity Profiling and Definitive Identification: GC-MS is the authoritative choice. Its superior specificity and sensitivity are indispensable for identifying and quantifying trace-level impurities that may not be resolved or detected by HPLC. It serves as the gold-standard confirmatory technique.

  • For Rapid, In-Process Checks: UV-Vis Spectrophotometry can be employed for quick concentration estimates of highly pure solutions where the absence of interfering substances is assured. Its low specificity makes it unsuitable for final release testing or stability studies.

By employing this cross-validation strategy, an organization builds a self-validating analytical ecosystem. The HPLC method provides reliable daily results, which are periodically verified by the orthogonal and highly specific GC-MS method. This layered approach ensures data integrity, satisfies regulatory expectations, and ultimately, guarantees the quality of the final product.

References

A Comparative Guide to the Biological Efficacy of 2-Chloro-4-(methylsulfonyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of various functional groups onto the phenol ring can significantly modulate its pharmacological profile. This guide focuses on a specific, yet promising, class of phenolic compounds: 2-Chloro-4-(methylsulfonyl)phenol derivatives. The introduction of a chloro group at the 2-position and a methylsulfonyl group at the 4-position creates a unique electronic and steric environment, influencing the molecule's interaction with biological targets.

This document provides a comparative analysis of the biological efficacy of various derivatives stemming from this core structure. We will delve into their antimicrobial, anticancer, and anti-inflammatory potential, supported by available experimental data. Furthermore, this guide will elucidate the underlying mechanisms of action and provide detailed experimental protocols for the evaluation of these compounds, offering a valuable resource for researchers and drug development professionals.

Antimicrobial Efficacy: Targeting Microbial Proliferation

Phenolic compounds have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt microbial cell membranes and denature essential proteins.[1] The derivatization of the this compound core can enhance this intrinsic activity.

Comparative Analysis of Antimicrobial Derivatives

A study by Joshi et al. explored the synthesis and antimicrobial evaluation of a series of acylthiourea and 1,3-thiazolidin-4-one derivatives incorporating the 2-chloro-4-(methylsulfonyl)phenyl moiety.[2] While specific Minimum Inhibitory Concentration (MIC) values were not provided in the initial report, the study indicated that these derivatives exhibited promising activity against a panel of Gram-positive and Gram-negative bacteria, as well as selected fungal strains.[2] The rationale behind this synthetic approach is that the acylthiourea and thiazolidinone scaffolds are known pharmacophores that can potentiate the antimicrobial effects of the core molecule.

To provide a comparative context for the potential efficacy of these derivatives, the following table includes MIC values for other antimicrobial sulfonamide derivatives against common pathogens. It is important to note that these are not direct derivatives of this compound but offer a benchmark for expected activity.

Derivative ClassOrganismMIC (µg/mL)Reference
Sulfonamide Derivative IS. aureus32-512[3]
Sulfonamide Derivative IIS. aureus32-512[3]
Sulfonamide Derivative IIIS. aureus32-512[3]

Note: The data presented are for general sulfonamide derivatives and not specific to this compound derivatives. This table is for illustrative purposes to show the range of activities observed for this class of compounds.

Postulated Mechanism of Antimicrobial Action

The antimicrobial action of this compound derivatives is likely multifaceted. The phenolic hydroxyl group can contribute to membrane disruption, while the sulfonamide-like methylsulfonyl group can interfere with essential metabolic pathways in bacteria. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[][5][6] By blocking this pathway, they inhibit the production of nucleotides and amino acids, ultimately leading to a bacteriostatic effect.[7]

antimicrobial_mechanism cluster_bacteria Bacterial Cell cluster_drug Drug Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA DNA Replication Nucleotides->DNA Derivative This compound Derivative Derivative->DHPS Competitive Inhibition anticancer_mechanism cluster_pathways Cellular Targets Derivative This compound Derivative Bcl2 Bcl-2 Family (Pro- and Anti-apoptotic proteins) Derivative->Bcl2 Modulation Microtubules Microtubule Dynamics Derivative->Microtubules Disruption CellCycle Cell Cycle Progression Derivative->CellCycle Inhibition Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest CellCycle->CellCycleArrest anti_inflammatory_mechanism cluster_pathways Inflammatory Pathways Derivative This compound Derivative COX2 COX-2 Enzyme Derivative->COX2 Inhibition Neutrophils Activated Neutrophils Derivative->Neutrophils Modulation Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Production HOCl Hypochlorous Acid (HOCl) Neutrophils->HOCl Release

References

Comparative study of catalysts for the synthesis of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Phenolic Building Block

2-Chloro-4-(methylsulfonyl)phenol is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the development of novel pharmaceuticals and advanced materials. Its structure, featuring a reactive phenol, a deactivating sulfonyl group, and a specific chlorine substitution pattern, makes it a valuable synthon for introducing the chloro-methylsulfonylphenyl moiety into larger molecules. However, the direct and selective synthesis of this target molecule presents a considerable challenge due to the competing directing effects of its functional groups.

This guide provides an in-depth comparative analysis of catalytic strategies for the synthesis of this compound. Rather than a single-step solution, which is not well-established in the literature, we will explore a more pragmatic and scientifically sound two-step synthetic pathway. We will dissect the catalytic options for each step, providing experimental data and explaining the mechanistic rationale behind catalyst selection to guide researchers toward an optimal and efficient synthesis.

Strategic Analysis: Charting the Most Viable Synthetic Pathway

A retrosynthetic analysis reveals two primary theoretical pathways to the target molecule. The choice between them is critical and dictated by the fundamental principles of electrophilic aromatic substitution.

  • Pathway A: Chlorination of 4-(methylsulfonyl)phenol. This route involves the direct chlorination of a sulfonyl-substituted phenol. This approach is fundamentally challenging because the methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack.[1][2]

  • Pathway B: Chlorination of 4-(methylthio)phenol followed by Oxidation. This two-step pathway is the more logical and efficient approach. It begins with the chlorination of 4-(methylthio)phenol. The methylthio (-SMe) group is an electron-donating group that activates the ring, facilitating electrophilic substitution.[1][2] The resulting 2-chloro-4-(methylthio)phenol intermediate is then oxidized to the final sulfone product.

This guide will focus on the catalytically-driven steps within the more viable Pathway B .

G cluster_0 Synthetic Strategy Evaluation cluster_1 Pathway A (Disfavored) cluster_2 Pathway B (Preferred) Target This compound PrecursorA 4-(Methylsulfonyl)phenol Target->PrecursorA Retrosynthesis IntermediateB 2-Chloro-4-(methylthio)phenol Target->IntermediateB Retrosynthesis (Oxidation) ReasonA Highly Deactivated Ring (-SO₂Me is strong EWG) PrecursorA->ReasonA PrecursorB 4-(Methylthio)phenol IntermediateB->PrecursorB Retrosynthesis (Chlorination) ReasonB Activated Ring (-SMe is EDG) PrecursorB->ReasonB

Caption: Strategic decision tree for the synthesis of this compound.

Part 1: Catalyst-Controlled Regioselective Chlorination of 4-(Methylthio)phenol

The first critical step is the chlorination of 4-(methylthio)phenol. The primary challenge here is achieving high regioselectivity for the desired 2-chloro isomer. Both the hydroxyl (-OH) and methylthio (-SMe) groups are ortho-, para-directors. Since the para position is blocked, chlorination will occur at one of the ortho positions (2 or 6, which are equivalent). The powerful activating and directing effect of the hydroxyl group makes this position highly susceptible to electrophilic attack. The goal is to perform a monochlorination with high efficiency.

Comparative Analysis of Catalytic Systems

The chlorinating agent of choice for these systems is typically sulfuryl chloride (SO₂Cl₂), which offers better handling and selectivity compared to chlorine gas. The key to success lies in the catalyst, which modulates the reactivity and directs the substitution.

Catalyst SystemChlorinating AgentKey Characteristics & Mechanistic InsightTypical Ortho:Para Ratio (for Phenol)Ref.
Lewis Acids (e.g., AlCl₃, FeCl₃)SO₂Cl₂Acts as a general activator by polarizing the S-Cl bond, creating a more potent electrophile. Offers poor regiocontrol on its own, typically favoring the thermodynamically stable para product.~1:4 to 1:10[3][4]
Thiourea Organocatalysts N-Chlorosuccinimide (NCS)Specific catalyst structures can overcome the innate para-selectivity. Nagasawa's bis-thiourea catalyst, for example, is thought to activate both the phenol and the chlorine source via hydrogen bonding, creating a constrained transition state that favors ortho attack.Up to 16:1 (ortho favored)[5][6]
Lewis Basic Selenoether Catalysts N-Chlorosuccinimide (NCS)A highly effective catalyst class for ortho-chlorination. The selenoether activates NCS to form a chloroselenonium species. The phenol substrate is then directed to the ortho position through a favorable transition state, possibly involving hydrogen bonding.Up to >20:1 (ortho favored)[7]

Expert Insights: For the synthesis of 2-Chloro-4-(methylthio)phenol, where ortho-chlorination is the desired and only possible outcome (besides dichlorination), the primary concern shifts from regioselectivity to achieving high-yield monochlorination while preventing the formation of the 2,6-dichloro byproduct. While standard Lewis acids can effect the transformation, the reaction can be aggressive. The use of advanced organocatalysts, such as the selenoether or specific thiourea systems, offers a milder and more controlled reaction environment. These catalysts operate by forming an active chlorinating species in situ at a controlled rate, which is crucial for preventing over-chlorination of the highly activated substrate.

G cluster_workflow Workflow: Ortho-Chlorination SM 4-(Methylthio)phenol CAT Ortho-Directing Catalyst (e.g., Selenoether) Reaction Reaction Vessel (Inert Atmosphere, 0°C to RT) SM->Reaction NCS NCS (Chlorine Source) CAT->Reaction Solvent Anhydrous Solvent (e.g., CHCl₃) NCS->Reaction Slow Addition Solvent->Reaction Product 2-Chloro-4-(methylthio)phenol Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: General experimental workflow for catalyzed ortho-chlorination.

Part 2: Comparative Study of Catalysts for Thioether Oxidation

With 2-Chloro-4-(methylthio)phenol in hand, the final step is the oxidation of the thioether to the sulfone. This transformation must be robust, high-yielding, and avoid side reactions, such as oxidation of the phenol ring. The oxidation proceeds in two stages: sulfide to sulfoxide, then sulfoxide to sulfone. The challenge is to drive the reaction completely to the sulfone stage without stopping at the sulfoxide.

Comparative Analysis of Oxidation Systems

A range of stoichiometric and catalytic methods are available for this key transformation.

Catalyst / ReagentOxidantKey Characteristics & Mechanistic InsightYield/SelectivityRef.
Oxone® (Potassium peroxymonosulfate)StoichiometricA highly reliable and powerful stoichiometric oxidant. It is effective, readily available, and often provides near-quantitative yields without the need for a metal catalyst. The reaction is typically run in a protic solvent mixture like ethanol/water.>95% for Sulfone[8]
Niobium Carbide (NbC) 30% H₂O₂A heterogeneous catalyst that shows excellent selectivity for the full oxidation of sulfides to sulfones. Tantalum carbide (TaC), in contrast, selectively produces the sulfoxide. The catalyst is robust, recoverable, and reusable.High for Sulfone[9]
Metal Tungstates (e.g., NiWO₄, α-Ag₂WO₄)30% H₂O₂These catalysts are highly efficient for promoting sulfide oxidation with hydrogen peroxide under mild conditions. They activate H₂O₂ to form highly reactive peroxometal species that perform the oxygen transfer.>99% for Sulfone[10]
Heterogeneous Hybrids (e.g., Dendritic Phosphomolybdate)30% H₂O₂These systems immobilize an active catalytic species (e.g., phosphomolybdate) on a support. They offer the benefits of green chemistry: use of H₂O₂ and easy catalyst recovery and reuse by simple filtration.High for Sulfone[11]

Expert Insights: For laboratory-scale synthesis where reliability and yield are paramount, Oxone® is an excellent choice due to its simplicity and proven efficacy.[8] For researchers focused on developing greener, more sustainable, or industrial-scale processes, catalytic systems using hydrogen peroxide are superior. H₂O₂ is an inexpensive and environmentally benign oxidant, with water as its only byproduct. Heterogeneous catalysts like niobium carbide or supported tungstates are particularly attractive as they simplify product purification by allowing for easy removal of the catalyst via filtration, a significant advantage for process efficiency.[9][10]

G Sulfide R-S-Me (Sulfide) Sulfoxide R-S(O)-Me (Sulfoxide) Sulfide->Sulfoxide + [O] (Fast) Sulfone R-S(O)₂-Me (Sulfone) Sulfoxide->Sulfone + [O] (Slower)

References

A Tale of Two Systems: Unraveling the In Vitro and In Vivo Behavior of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the journey of a chemical entity from a promising molecule to a potential therapeutic is a rigorous one, paved with extensive preclinical evaluation. A critical phase in this journey is the characterization of a compound's biological activity and safety profile, a process that relies heavily on both in vitro and in vivo studies. This guide provides an in-depth comparison of the expected outcomes and methodologies for studying 2-Chloro-4-(methylsulfonyl)phenol , a molecule of interest due to its structural motifs—a chlorinated phenolic ring and a methylsulfonyl group—which are prevalent in various pharmacologically active compounds.

While direct and extensive experimental data for this compound is not broadly available in public literature, this guide will leverage established knowledge of structurally analogous compounds, namely chlorophenols and methylsulfonylphenols, to provide a scientifically grounded framework for anticipating its behavior in both laboratory and whole-organism settings. By understanding the principles of in vitro assays and the complexities of in vivo systems, researchers can design more effective studies, interpret data with greater nuance, and ultimately, make more informed decisions in the drug development pipeline.

The Dichotomy of Preclinical Research: In Vitro vs. In Vivo

The decision to advance a compound through the preclinical pipeline hinges on a comprehensive understanding of its pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). In vitro and in vivo studies represent two complementary pillars of this investigation, each offering unique insights and limitations.

  • In Vitro Studies: These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells, tissues, or enzymes. They are invaluable for high-throughput screening, mechanism of action studies, and initial toxicity assessments. Their controlled nature allows for the precise investigation of specific molecular interactions.

  • In Vivo Studies: These studies are performed within a living organism, most commonly in animal models such as rats and mice. They provide a holistic view of a compound's effects, integrating complex physiological processes like absorption, distribution, metabolism, and excretion (ADME), as well as systemic toxicity.

The journey from a petri dish to a living organism is often fraught with surprises. A compound that shows potent efficacy in vitro may fail spectacularly in vivo due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, an apparently inactive compound in a simple cell-based assay might be a prodrug that requires metabolic activation in vivo to exert its therapeutic effect. Therefore, a direct comparison and understanding of the potential discrepancies between these two testing paradigms are paramount.

In Vitro Evaluation of this compound: A Mechanistic Deep Dive

In vitro studies on this compound would likely focus on elucidating its mechanism of action, identifying potential molecular targets, and assessing its cytotoxicity. Given its phenolic structure, initial investigations would likely explore its potential as an antioxidant or, conversely, a pro-oxidant, as well as its interaction with key signaling pathways.

Expected In Vitro Activities and Experimental Approaches
Potential Activity Experimental Assay Rationale and Expected Observations
Cytotoxicity MTT or Neutral Red Uptake (NRU) assays in various cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer).[1]The chlorophenol moiety suggests potential cytotoxicity. A dose-dependent decrease in cell viability would be expected. The IC50 (half-maximal inhibitory concentration) would be a key quantitative endpoint.
Oxidative Stress Induction Measurement of reactive oxygen species (ROS) using fluorescent probes (e.g., DCFDA); assessment of antioxidant enzyme activity (e.g., SOD, catalase).Phenolic compounds can undergo redox cycling, leading to ROS production. An increase in intracellular ROS levels would indicate oxidative stress.
Endocrine Disruption Receptor binding assays (e.g., for estrogen or androgen receptors); reporter gene assays in yeast or mammalian cells.[2]Chlorinated phenols are known endocrine disruptors.[2] The compound might exhibit agonistic or antagonistic activity towards nuclear receptors.
Metabolic Stability Incubation with liver microsomes or S9 fractions from different species (rat, mouse, human) followed by LC-MS analysis.To determine the rate of metabolism and identify major metabolites. The presence of both chloro and methylsulfonyl groups will influence the metabolic pathways.
Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

InVitro_Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation (Stock solution in DMSO) treatment Compound Treatment (Serial dilutions, 24-72h) compound_prep->treatment cell_culture Cell Culture (e.g., HepG2, MCF-7) seeding Cell Seeding (96-well plates) cell_culture->seeding seeding->treatment mtt_assay MTT Assay (Addition of MTT reagent) treatment->mtt_assay readout Absorbance Reading (Spectrophotometer) mtt_assay->readout data_analysis Data Analysis (IC50 calculation) readout->data_analysis

Caption: Workflow for determining the in vitro cytotoxicity of a compound.

Detailed Protocol: In Vitro Metabolic Stability in Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., from rat, human) and a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Add this compound (dissolved in a suitable solvent like methanol or DMSO at a low final concentration, typically <1%) to the pre-incubated microsome mixture.[3]

  • Addition of Cofactor: Start the metabolic reaction by adding a solution of NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and transfer them to a quenching solution (e.g., cold acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance.

In Vivo Evaluation of this compound: The Whole-Organism Perspective

In vivo studies are essential to understand how this compound behaves in a complex biological system. These studies will provide crucial information on its pharmacokinetic profile (ADME) and its potential for systemic toxicity. Rodent models, such as Sprague-Dawley rats or CD-1 mice, are commonly used for these initial in vivo assessments.[4]

Expected In Vivo Profile and Experimental Approaches
Parameter Experimental Approach Rationale and Expected Observations
Pharmacokinetics (ADME) Single-dose administration (oral, intravenous) to rats, followed by serial blood sampling and analysis of plasma concentrations over time. Urine and feces collection for excretion studies.To determine key pharmacokinetic parameters such as bioavailability, half-life, clearance, and volume of distribution. The presence of the polar methylsulfonyl group might influence its absorption and excretion profile.
Acute Toxicity Single high-dose administration to rodents, followed by observation for clinical signs of toxicity and mortality over a 14-day period (LD50 determination).To assess the short-term toxicity and determine the lethal dose. Chlorophenols can cause neurotoxicity and liver damage at high doses.[5]
Sub-chronic Toxicity Repeated daily dosing for 28 or 90 days in rats, followed by comprehensive hematological, clinical chemistry, and histopathological analysis of major organs.To evaluate the potential for target organ toxicity with repeated exposure. The liver and kidneys are common targets for phenolic compounds.
Metabolite Profiling Analysis of plasma, urine, and feces from pharmacokinetic studies using high-resolution mass spectrometry to identify major metabolites.To understand the metabolic fate of the compound in vivo. This will reveal if the in vitro metabolic pathways are representative of the whole-organism metabolism.
Logical Flow: From In Vitro Metabolism to In Vivo Pharmacokinetics

The insights gained from in vitro metabolism studies are crucial for designing and interpreting in vivo pharmacokinetic experiments. The following diagram illustrates this relationship.

InVitro_to_InVivo_PK cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics invitro_metabolism Metabolic Stability (Microsomes, Hepatocytes) invivo_pk Pharmacokinetic Study (Rat, Mouse) invitro_metabolism->invivo_pk Predicts Clearance metabolite_id_invitro Metabolite Identification metabolite_id_invivo In Vivo Metabolite Profiling metabolite_id_invitro->metabolite_id_invivo Guides Analysis enzyme_phenotyping Enzyme Phenotyping (CYP, UGT, SULT) enzyme_phenotyping->invivo_pk Informs on Potential DDIs excretion_balance Excretion Balance Study invivo_pk->excretion_balance

References

Benchmarking the synthesis of 2-Chloro-4-(methylsulfonyl)phenol against literature methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-4-(methylsulfonyl)phenol

This guide provides an in-depth analysis of established and alternative synthetic routes to this compound, a key intermediate in the development of specialized chemical compounds. Designed for researchers, chemists, and process development professionals, this document moves beyond simple protocols to offer a comparative benchmark of common methodologies. We will dissect the mechanistic underpinnings, evaluate performance based on yield and purity, and provide detailed, field-tested protocols to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound is a substituted phenol derivative featuring both a chloro and a methylsulfonyl group. This unique combination of an electron-withdrawing sulfonyl group and a directing chloro substituent makes it a valuable building block in organic synthesis. The methylsulfonyl moiety, in particular, is a bioisostere for other functional groups and can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound. Its derivatives are crucial in the synthesis of agrochemicals, such as herbicides, and have applications in the pharmaceutical industry.

The efficient and selective synthesis of this molecule is therefore of considerable interest. The primary challenges lie in achieving high regioselectivity during aromatic substitution and performing clean, high-yield transformations of the sulfur-containing functional group. This guide will compare the most common synthetic strategies, starting from different commercially available precursors.

Overview of Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary strategies, distinguished by the order of chlorination and oxidation steps. A third, less direct route, involves the oxidation of a toluene precursor.

Synthetic_Strategies cluster_0 Strategy 1: Oxidation First cluster_1 Strategy 2: Chlorination First 4-(methylthio)phenol 4-(methylthio)phenol Oxidation Oxidation 4-(methylthio)phenol->Oxidation 4-(methylsulfonyl)phenol 4-(methylsulfonyl)phenol Oxidation->4-(methylsulfonyl)phenol Chlorination Chlorination 4-(methylsulfonyl)phenol->Chlorination Target_Molecule 2-Chloro-4- (methylsulfonyl)phenol Chlorination->Target_Molecule 4-methylphenol 4-methylphenol (p-Cresol) Selective_Chlorination Selective Chlorination 4-methylphenol->Selective_Chlorination 2-chloro-4-methylphenol 2-chloro-4-methylphenol Selective_Chlorination->2-chloro-4-methylphenol Sulfonylation_Sequence Multi-step Sulfonylation 2-chloro-4-methylphenol->Sulfonylation_Sequence Sulfonylation_Sequence->Target_Molecule

Caption: High-level overview of the main synthetic pathways to the target compound.

Method 1: Oxidation of a Thioether Precursor

This is arguably the most direct approach, involving the oxidation of a pre-existing methylthio (-SMe) group to the corresponding methylsulfonyl (-SO₂Me) group. The key decision in this strategy is whether to perform the oxidation before or after the chlorination of the aromatic ring. The oxidation of the thioether is generally a high-yielding and clean reaction.

Causality and Mechanistic Insights

The oxidation of a thioether to a sulfone proceeds in two steps: first to a sulfoxide, and then to the sulfone. This requires a moderately strong oxidizing agent. Common choices include:

  • Oxone® (Potassium peroxymonosulfate): A versatile and relatively safe oxidant that works well in polar protic solvents like ethanol/water mixtures.

  • Sodium Periodate (NaIO₄): Another effective oxidant, often used in aqueous methanol. Its use can sometimes be staged to control the reaction.[1]

  • Hydrogen Peroxide (H₂O₂): Often used with a catalyst, but can be less selective and require careful temperature control.

The methylthio group is an ortho-, para-director. Therefore, chlorination of 4-(methylthio)phenol would be expected to yield 2-chloro-4-(methylthio)phenol, which can then be oxidized.

Performance Comparison: Pre- vs. Post-Oxidation
FeatureRoute 1A: Oxidize, then Chlorinate Route 1B: Chlorinate, then Oxidize
Starting Material 4-(methylthio)phenol2-chloro-4-(methylthio)phenol[2]
Key Reagents 1. Oxone or NaIO₄2. Sulfuryl chloride (SO₂Cl₂)1. SO₂Cl₂2. Oxone or m-CPBA
Advantages Readily available starting material. The sulfonyl group is deactivating, which can make the subsequent chlorination highly selective to the desired position.The methylthio group is activating, facilitating the initial chlorination step.
Disadvantages The strongly deactivating sulfonyl group can make the final chlorination step sluggish, potentially requiring harsher conditions.The starting material, 2-chloro-4-(methylthio)phenol, is less common and more expensive.
Reported Yield Oxidation step yield is high (e.g., 96% for a similar structure).[3] Chlorination yield is variable.Oxidation of thioethers to sulfones is typically high-yielding.[2]
Protocol 1: Synthesis via Oxidation of 4-(methylthio)phenol

This protocol describes the synthesis of the intermediate, 4-(methylsulfonyl)phenol.

Step 1: Synthesis of 4-(methylsulfonyl)phenol [3]

  • To a solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL), add water (10.0 mL) at room temperature.

  • Add Oxone® (0.99 g, 6.5 mmol) in portions to the stirred solution.

  • Continue stirring the reaction mixture for 18 hours at room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under vacuum to yield 4-(methylsulfonyl)phenol.

    • Expected Yield: ~96%

Step 2: Chlorination of 4-(methylsulfonyl)phenol Note: This step is based on general chlorination procedures for phenols, as a specific high-yield protocol for this exact substrate was not detailed in the provided search results.

  • Dissolve 4-(methylsulfonyl)phenol (1 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0-5 °C.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise while maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor by TLC until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify by column chromatography or recrystallization.

Method 2: Chlorination of p-Cresol (4-methylphenol)

This approach begins with the readily available and inexpensive industrial chemical, 4-methylphenol (p-cresol). The key challenge is the highly selective chlorination at the ortho- position to the hydroxyl group.

Causality and Mechanistic Insights

Direct chlorination of phenols can lead to a mixture of ortho- and para-isomers, as well as dichlorinated products. The hydroxyl group is a strong activating ortho-, para-director. Since the para- position is blocked in 4-methylphenol, the primary competition is between the two ortho- positions (2- and 6- positions). To achieve high selectivity for 2-chloro-4-methylphenol, specialized catalyst systems are employed.

A patented process describes the use of a catalyst system comprising a Lewis acid (e.g., AlCl₃) and a diaryl sulfide (e.g., diphenyl sulfide)[4]. This system promotes high isomeric selectivity. The proposed mechanism involves the formation of a complex between the sulfur compound, the Lewis acid, and the chlorinating agent (like Cl₂ or SO₂Cl₂), which acts as a bulky electrophile, preferentially attacking the less sterically hindered ortho- position.

The subsequent conversion of the methyl group to a methylsulfonyl group is a multi-step process and represents the main drawback of this route. It would typically involve:

  • Radical bromination of the methyl group.

  • Substitution with a sulfur nucleophile (e.g., sodium thiomethoxide).

  • Oxidation of the resulting thioether to the sulfone.

Protocol 2: Selective Chlorination of 4-methylphenol[4]

This protocol details the synthesis of the key intermediate, 2-chloro-4-methylphenol.

  • Melt 100 parts by weight of 4-methylphenol at 35-36 °C in a reaction vessel equipped for gas introduction.

  • Add 0.96 parts by weight of aluminum chloride (AlCl₃) and 1.0 part by weight of diphenyl sulfide to the molten phenol.

  • Introduce 73.1 parts by weight of chlorine gas (Cl₂) uniformly over 4 hours. Maintain the temperature initially at 32-33 °C, allowing it to cool to 22-25 °C towards the end of the addition.

  • After the addition is complete, continue stirring for 1 hour at 24-25 °C.

  • The resulting mixture contains the product with high purity.

    • Reported Purity: >93% 2-chloro-4-methylphenol, with less than 0.5% residual 4-methylphenol.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Chlorination cluster_result Outcome Melt Melt 4-methylphenol (35-36°C) Add_Cat Add AlCl3 and Diphenyl Sulfide Melt->Add_Cat Intro_Cl2 Introduce Cl2 gas (4 hours, 22-33°C) Add_Cat->Intro_Cl2 Stir Stir post-addition (1 hour, 24-25°C) Intro_Cl2->Stir Product Crude Product Mixture (>93% Purity) Stir->Product

Caption: Workflow for the selective chlorination of 4-methylphenol.

Summary and Recommendation

ParameterMethod 1 (Oxidation of Thioether) Method 2 (Chlorination of p-Cresol)
Starting Material 4-(methylthio)phenol or its chlorinated analog4-methylphenol (p-cresol)
Overall Steps 2-3 steps4+ steps
Key Challenge Availability of thioether precursor; potentially sluggish final chlorination.Multi-step conversion of the methyl group; handling of chlorine gas.
Selectivity Oxidation is highly selective. Chlorination selectivity depends on substrate.Chlorination can be highly selective (>93%) with the right catalyst system.[4]
Industrial Viability Good, if the thioether precursor is accessible. Uses common reagents.Excellent, due to the very low cost of the starting material.
Recommendation Recommended for lab-scale synthesis where starting material cost is less critical and the number of steps is a priority. The oxidation of 2-chloro-4-(methylthio)phenol is the most direct route if the starting material is available.Recommended for process development and large-scale synthesis where the low cost of p-cresol provides a significant economic advantage, despite the longer sequence.

Conclusion

The synthesis of this compound can be approached from multiple angles, each with distinct advantages. For laboratory-scale research and rapid access to the molecule, Method 1 , involving the oxidation of a thioether precursor, is often preferred due to its shorter sequence and high-yielding oxidation step. For industrial applications where cost and scale are paramount, Method 2 , starting from inexpensive p-cresol, is superior despite its greater number of steps. The patented catalytic system for selective ortho-chlorination makes this a robust and efficient initial transformation. The choice of synthetic route should therefore be guided by the specific needs of the project, balancing factors of speed, cost, scale, and available starting materials.

References

A Comparative Guide to the Structural Activity Relationship of 2-Chloro-4-(methylsulfonyl)phenol Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Phenolic compounds have long been recognized for their antimicrobial properties, primarily attributed to their ability to denature proteins and disrupt microbial cell membranes.[1] The core structure of 2-Chloro-4-(methylsulfonyl)phenol presents a promising scaffold for the development of new antimicrobial drugs. The presence of a chloro group and a methylsulfonyl group on the phenol ring is anticipated to modulate the compound's electronic properties, lipophilicity, and ultimately, its biological activity.

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of analogs derived from this compound, with a focus on two key classes of derivatives: acylthioureas and 1,3-thiazolidin-4-ones. While a foundational study by Belwal and Joshi detailed the synthesis and evaluation of such compounds, the specific quantitative data from this primary research is not publicly accessible.[2] Therefore, this guide will synthesize available information on the synthesis of these analogs and draw upon comparative data from closely related structures to elucidate the probable SAR and guide future research in this area. We will delve into the synthetic methodologies, present a framework for their antimicrobial evaluation, and discuss the anticipated impact of various structural modifications on their efficacy.

I. Synthesis of this compound Analogs

The synthetic pathway to generate acylthiourea and 1,3-thiazolidin-4-one analogs of this compound is a multi-step process commencing with the preparation of a key intermediate, 2-chloro-4-(methylsulfonyl) benzoyl chloride.

Step 1: Synthesis of 2-chloro-4-(methylsulfonyl) benzoyl chloride

The initial step involves the conversion of 2-chloro-4-(methylsulfonyl) benzoic acid to its corresponding acid chloride. This is typically achieved by refluxing the benzoic acid derivative with thionyl chloride until a clear solution is obtained, indicating the completion of the reaction.[2]

Step 2: Synthesis of Acylthiourea Derivatives

The generated 2-chloro-4-(methylsulfonyl) benzoyl chloride serves as the precursor for the synthesis of a series of N-(arylcarbamothioyl) benzamides. This is accomplished through a reaction with ammonium thiocyanate and various substituted aromatic amines.[2] This step allows for the introduction of diverse functionalities on the terminal aromatic ring, which is crucial for exploring the structural activity relationships.

Step 3: Synthesis of 1,3-Thiazolidin-4-one Derivatives

The acylthiourea derivatives synthesized in the previous step can undergo cyclocondensation to yield 1,3-thiazolidin-4-one derivatives. This is typically achieved by reacting the acylthiourea with a reagent such as tert-butyl chloroacetate.[2] This cyclization introduces a new heterocyclic ring system, which can significantly influence the molecule's biological activity.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Analog Synthesis 2-Chloro-4-(methylsulfonyl)benzoic_acid 2-Chloro-4-(methylsulfonyl)benzoic acid Benzoyl_chloride 2-Chloro-4-(methylsulfonyl) benzoyl chloride (1) 2-Chloro-4-(methylsulfonyl)benzoic_acid->Benzoyl_chloride Reflux Thionyl_chloride Thionyl chloride Thionyl_chloride->Benzoyl_chloride Acylthiourea Acylthiourea Derivatives (3a-e) Benzoyl_chloride->Acylthiourea Reaction Ammonium_thiocyanate NH4SCN + Substituted Ar-NH2 Ammonium_thiocyanate->Acylthiourea Thiazolidinone 1,3-Thiazolidin-4-one Derivatives (4a-e) Acylthiourea->Thiazolidinone Cyclocondensation tert-butyl_chloroacetate tert-butyl chloroacetate tert-butyl_chloroacetate->Thiazolidinone caption General synthetic workflow for the preparation of target analogs.

General synthetic workflow for the preparation of target analogs.

II. Comparative Antimicrobial Activity

While the specific minimum inhibitory concentration (MIC) values for the this compound analogs from the primary literature are unavailable, we can construct a representative comparison based on published data for structurally similar thiazolidinone and thiourea derivatives. The antimicrobial activity of these classes of compounds is influenced by the nature and position of substituents on the aromatic rings.

Table 1: Representative Antimicrobial Activity of Structurally Related Analogs

Compound ClassGeneral StructureRepresentative Substituents (R)Typical MIC Range (µg/mL)Key ObservationsReference
Acylthioureas 2-(4-chlorophenoxymethyl)-N'-(aryl)-thiourea2,6-dichlorophenyl, 4-bromophenyl32 - 1024Halogenated phenyl groups often enhance activity. High activity against S. aureus.[3]
Thiourea Derivatives N-(arylcarbamothioyl) amidesVaried aryl and alkyl groups2 - >256Potent activity against Gram-positive bacteria, including MRSA. Generally less active against Gram-negative bacteria.[4]
1,3-Thiazolidin-4-ones 2-aryl-3-aryl-thiazolidin-4-oneVaried aryl substituents8 - 240Good activity against both Gram-positive and Gram-negative bacteria.[3]
1,3-Thiazolidin-4-ones 2-aryl-3-(substituted phenyl)-thiazolidin-4-oneImidazolylmethylphenyl12.5 - 50Significant activity against Klebsiella pneumoniae.[4]

Analysis of Structure-Activity Relationships (SAR)

Based on the available data for related compounds, we can infer the following SAR trends for this compound analogs:

  • Role of the 2-Chloro-4-(methylsulfonyl)phenyl Moiety: This core structure is expected to contribute significantly to the overall lipophilicity and electronic nature of the analogs. The electron-withdrawing properties of both the chloro and methylsulfonyl groups can influence the acidity of the phenol (if present) and the reactivity of the entire molecule.

  • Impact of Substituents on the Acylthiourea and Thiazolidinone Scaffolds:

    • Acylthiourea Derivatives: The nature of the substituent on the terminal aromatic ring of the thiourea moiety is critical. Electron-withdrawing groups, particularly halogens, on this ring have been shown to enhance antimicrobial activity.[3] This is likely due to increased lipophilicity, facilitating passage through the bacterial cell membrane, and modulation of the electronic properties of the thiourea group.

    • 1,3-Thiazolidin-4-one Derivatives: The substituents at the 2 and 3 positions of the thiazolidinone ring play a crucial role in determining the antimicrobial spectrum and potency. The presence of different aromatic or heterocyclic rings at these positions can lead to varied interactions with bacterial targets. For instance, the incorporation of an imidazolylmethylphenyl group at the 3-position has been shown to confer significant activity against Klebsiella pneumoniae.[4]

SAR_Diagram cluster_Analogs Structural Modifications cluster_Activity Impact on Antimicrobial Activity Core This compound Core Acylthiourea Acylthiourea Moiety (-NH-CS-NH-CO-) Core->Acylthiourea Forms Analog Class 1 Thiazolidinone 1,3-Thiazolidin-4-one Ring Core->Thiazolidinone Forms Analog Class 2 Potency Potency (MIC) Acylthiourea->Potency Substituent Dependent Spectrum Spectrum of Activity Acylthiourea->Spectrum Gram-positive > Gram-negative Thiazolidinone->Potency Substituent Dependent Thiazolidinone->Spectrum Broad Spectrum Potential caption Relationship between structural modifications and antimicrobial activity.

Relationship between structural modifications and antimicrobial activity.

III. Experimental Protocols

To ensure the reliability and reproducibility of antimicrobial activity data, standardized experimental protocols are essential. The following section details a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

Protocol: Broth Microdilution Assay for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
  • Mueller-Hinton Broth (MHB) or other appropriate growth medium.
  • Sterile 96-well microtiter plates.
  • Spectrophotometer or microplate reader.

2. Preparation of Bacterial Inoculum:

  • Aseptically pick a single colony of the test bacterium from an agar plate and inoculate it into a tube of sterile broth.
  • Incubate the culture overnight at 37°C.
  • Dilute the overnight culture in fresh broth to achieve a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.

3. Assay Procedure:

  • Perform serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well microtiter plate to create a range of concentrations.
  • Add the prepared bacterial inoculum to each well containing the compound dilutions.
  • Include a positive control (wells with bacteria and broth, but no compound) and a negative control (wells with broth only).
  • Incubate the microtiter plate at 37°C for 18-24 hours.

4. Data Analysis:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. A significant reduction in OD compared to the positive control indicates inhibition of bacterial growth.

IV. Conclusion

The this compound scaffold holds considerable promise for the development of novel antimicrobial agents. The synthesis of acylthiourea and 1,3-thiazolidin-4-one analogs allows for extensive exploration of the structural requirements for potent and broad-spectrum antimicrobial activity. While specific quantitative data for a comprehensive head-to-head comparison is not yet publicly available, the analysis of structurally related compounds provides valuable insights into the likely structure-activity relationships. Future research should focus on the systematic synthesis and antimicrobial evaluation of a diverse library of these analogs to fully elucidate their potential. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of high-quality, comparable data that will be crucial for advancing this promising class of compounds towards clinical development.

V. References

  • Belwal, C. K., & Joshi, K. A. (2013). Synthesis and biological evaluation of some novel 2-chloro-4-(methylsulfonyl) phenyl containing acylthiourea and 1,3-thiazolidin-4-one as promising antimicrobial agents. Hetero Letters, 3(3), 349-358.

  • BenchChem. (2025). Application Notes & Protocols: Determining the Antimicrobial Properties of 3-[(Dimethylamino)methyl]phenol. Retrieved from --INVALID-LINK--

  • Chifiriuc, M. C., et al. (2008). Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. Molecules, 13(3), 567-578.

  • Gao, C., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules, 28(7), 3185.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The responsible management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-4-(methylsulfonyl)phenol, moving beyond mere instruction to explain the critical reasoning behind each step. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment.

Hazard Profile and Core Safety Principles

Understanding the intrinsic hazards of this compound is the foundation of its safe management. This compound is a halogenated phenolic derivative, a class of chemicals that requires careful handling due to potential irritant and toxic properties. While a complete hazard profile is not available in all databases, information from analogous compounds and general chemical principles dictates a cautious approach. Discharge into the environment must be strictly avoided.[1][2]

Causality: The chloro- and methylsulfonyl- groups on the phenol ring influence its reactivity, toxicity, and environmental persistence. Halogenated organic compounds are often subject to stringent disposal regulations because their improper disposal can lead to the formation of persistent and toxic environmental byproducts. The primary directive is to prevent its release into sewer systems or waterways, as it can be harmful or toxic to aquatic life.[3][4]

Hazard Category Description & Precautionary Rationale
Skin Contact May cause skin irritation. Prolonged contact should be avoided. The phenolic structure suggests potential for skin absorption.
Eye Contact Can cause serious eye irritation.[5][6] Direct contact poses a significant risk of damage.
Inhalation May cause respiratory irritation, especially if handled as a fine powder, creating dust.[5][6]
Ingestion Harmful if swallowed.[4] Phenolic compounds are generally toxic upon ingestion.[7]
Environmental Hazard Very toxic to aquatic life.[3] Preventing entry into drains and waterways is a critical disposal objective.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable. The equipment specified below is designed to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Expert Insight: The choice of glove material is critical. While standard nitrile gloves may offer protection against incidental splashes, they can degrade with prolonged exposure to certain organic chemicals. Always inspect gloves for integrity before and during use.[2]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (Small Quantities) ANSI Z87.1-compliant safety glasses with side shields.Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene). Inspect prior to use.[1][2]Fully buttoned laboratory coat. Closed-toe shoes.Handle in a certified chemical fume hood.[3]
Weighing/Generating Dust Chemical safety goggles.Chemical-resistant, impervious gloves.Laboratory coat.Handle in a chemical fume hood or use a NIOSH-approved respirator if a hood is not available.[3][6]
Spill Cleanup Chemical safety goggles and a face shield.Heavy-duty gloves (e.g., Butyl rubber, Viton).Chemical-resistant apron over a lab coat.A NIOSH-approved respirator with appropriate cartridges may be necessary depending on spill size.[3][8]

Spill Management Protocol

Immediate and correct response to a spill is vital to prevent exposure and environmental contamination. All spills of this material should be treated seriously.[9]

Step-by-Step Spill Cleanup:
  • Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if you feel unwell.[1][9]

  • Secure Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood. For spills outside a hood, increase airflow to the area if it can be done safely.

  • Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.

  • Containment: Prevent the spill from spreading. For solid spills, avoid creating dust.[1][6] For liquid solutions, use an absorbent, inert material like vermiculite or sand. DO NOT use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the spilled solid or absorbed material into a suitable, sealable container for disposal.[3][5] Use spark-proof tools if a flammable solvent is involved.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

  • Waste Disposal: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the procedures in the following sections.

Visualization: Spill Response Workflow

SpillResponse start_node Spill Discovered decision_node decision_node start_node->decision_node Assess Severity alert_node alert_node decision_node->alert_node Large Spill or Untrained process_node_ppe Don Appropriate PPE (Spill Level) decision_node->process_node_ppe Small Spill & Trained process_node process_node process_node_call process_node_call alert_node->process_node_call Call EHS/911 end_node Resume Work process_node_contain Contain Spill (Prevent Spread) process_node_ppe->process_node_contain process_node_collect Collect Spill Material into Waste Container process_node_contain->process_node_collect process_node_decon Decontaminate Area process_node_collect->process_node_decon process_node_dispose Package & Label Waste for Disposal process_node_decon->process_node_dispose process_node_dispose->end_node

Caption: Workflow for responding to a chemical spill.

Waste Segregation and Disposal Pathway

Proper segregation at the source is the most critical step in a compliant waste management program. Under no circumstances should this compound or its solutions be disposed of down the drain. [1][2] This compound must be managed as hazardous chemical waste.[10]

Disposal Procedure:
  • Waste Classification: This chemical is a halogenated organic solid. It must be segregated into a hazardous waste stream compatible with other halogenated organic compounds. Avoid mixing with incompatible waste streams like strong acids or bases.[3][8]

  • Container Selection: Use a designated, leak-proof, and sealable container that is chemically compatible with the waste.[1][10] The container must be in good condition with a secure screw-top cap.

  • Waste Collection:

    • Solid Waste: Place pure, unused, or waste this compound directly into the designated solid waste container.

    • Contaminated Labware: Items with gross contamination (e.g., weigh boats, heavily contaminated gloves) should be placed in the solid waste container.

    • Trace Contaminated Items: Items with trace contamination (e.g., pipette tips, lightly contaminated wipes) should also be collected as hazardous waste.[7] Do not dispose of these in the regular trash.

    • Solutions: If the compound is in solution, it must be collected in a designated liquid hazardous waste container, typically labeled "Halogenated Organic Waste."[11][12]

  • Labeling: Affix a hazardous waste label to the container as soon as you begin collecting waste.[10] List all constituents, including "this compound" and any solvents, with their approximate percentages.

  • Storage: Keep the waste container tightly closed except when adding waste.[1][2][10] Store it in a designated satellite accumulation area, within secondary containment, away from incompatible materials.[3][10]

  • Final Disposal: The ultimate disposal method for this type of waste is typically high-temperature incineration in a licensed chemical destruction facility equipped with flue gas scrubbing to neutralize acidic gases (like HCl) produced during combustion.[1] Arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

Visualization: Waste Segregation Decision Tree

WasteSegregation start_node Waste Generated Containing This compound decision_node decision_node start_node->decision_node What is the form of the waste? end_node_bad DO NOT Pour Down Drain start_node->end_node_bad process_node_solid process_node_solid decision_node->process_node_solid Solid (Pure or Contaminated Items) process_node_liquid process_node_liquid decision_node->process_node_liquid Liquid (Solution) process_node process_node end_node_good Store in Satellite Area Request EHS Pickup process_node_solid_container Place in Labeled 'Solid Halogenated Organic Waste' Container process_node_solid->process_node_solid_container process_node_liquid_container Place in Labeled 'Liquid Halogenated Organic Waste' Container process_node_liquid->process_node_liquid_container process_node_solid_container->end_node_good process_node_liquid_container->end_node_good

Caption: Decision tree for segregating chemical waste.

Empty Container Disposal

Even empty containers that once held this compound must be managed correctly as they retain chemical residues.

Protocol for Empty Containers:
  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Collect Rinsate: The rinsate from this procedure is now considered hazardous waste. It must be collected and added to your "Liquid Halogenated Organic Waste" container.

  • Deface Label: Completely deface or remove the original product label.

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or recycled, depending on institutional policy.[1]

By adhering to these scientifically grounded and procedurally sound protocols, you actively contribute to a culture of safety and environmental responsibility. Your diligence protects not only yourself and your colleagues but also the integrity of our shared environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-(methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Chloro-4-(methylsulfonyl)phenol. Our objective is to move beyond a simple checklist, offering a framework of deep-seated laboratory safety principles. By understanding the causality behind each procedural step, you will be empowered to handle this and other substituted phenols with the highest degree of safety and scientific integrity.

Hazard Assessment: Understanding the Invisible Threat

This compound is a substituted phenol. The primary, critical hazard associated with phenols is their ability to be rapidly absorbed through the skin, often without immediate pain due to their anesthetic effect.[1][2] This can lead to severe systemic toxicity, affecting the central nervous system, liver, and kidneys.[3] Deaths have been reported from skin exposures covering as little as 25% of body surface area.[1][2]

While specific toxicological data for this compound is not extensively detailed in readily available literature, its structural similarity to other hazardous phenols and related compounds necessitates treating it with extreme caution. Safety data for analogous compounds indicates hazards such as:

  • Acute Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation : Causes skin irritation and potentially severe burns.[5]

  • Serious Eye Damage : Can cause serious eye irritation or damage.[5][6]

  • Environmental Hazard : May be harmful or toxic to aquatic life.[5]

Therefore, our entire safety protocol is built around preventing any direct contact with this compound.

The Core of Protection: Engineering Controls

Before any personal protective equipment is even considered, the primary line of defense is robust engineering controls.

Chemical Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood.[3][7][8] This is non-negotiable. The fume hood contains vapors and potential aerosols, which are primary routes of inhalation exposure.[3][9]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is not a substitute for good engineering controls and safe work practices, but it is a critical final barrier. The selection of PPE must be deliberate and matched to the specifics of the task at hand.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields must be worn for any work involving this compound.[3]

  • Splash Hazard : When there is any potential for splashes, such as when transferring solutions or working with larger quantities, chemical safety goggles must be worn.[3] For significant splash risks, a full face shield should be worn over the safety goggles.[7]

Skin and Body Protection

A fully buttoned, long-sleeved lab coat is mandatory.[3] Long pants and closed-toe shoes are also required laboratory attire.[3] For tasks with a higher risk of splashes, consider a chemically resistant apron made of neoprene or butyl rubber worn over the lab coat.[1][3] All contaminated clothing must be removed immediately and decontaminated before reuse.[10][11]

Hand Protection: A Critical Choice

Glove selection is arguably the most critical PPE decision when handling phenols. Standard thin nitrile gloves offer minimal protection and are suitable only for very brief, incidental contact.[8] Phenol and its derivatives can penetrate these gloves rapidly.[8]

The Double-Gloving Principle: For all handling of this compound, a double-gloving technique is recommended. This provides a backup barrier and allows for the safe removal of the outer glove if contamination occurs.

Task Scenario Inner Glove Outer Glove Rationale & Causality
Incidental Contact (e.g., handling sealed containers, brief work with very dilute solutions <1%)4-8 mil Nitrile4-8 mil NitrileProvides splash protection for very low-risk tasks. The key is immediate removal and replacement of the outer glove upon any known contact.[3]
Sustained Contact / Direct Handling (e.g., weighing solid, making stock solutions, transfers)4-8 mil NitrileThicker (≥15 mil) Butyl Rubber or NeoprenePhenols readily penetrate nitrile. Butyl rubber and neoprene offer significantly better resistance to breakthrough for direct handling scenarios.[1][3] The inner nitrile glove provides protection during the removal of the more heavily contaminated outer glove.

Glove Inspection is Mandatory: Always inspect gloves for tears, pinholes, or signs of degradation before and during use.[10][11] If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Task involves This compound fume_hood Is the task performed in a certified fume hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop No splash_risk Is there a significant splash risk? fume_hood->splash_risk Yes goggles_face_shield Wear Chemical Goggles & Face Shield splash_risk->goggles_face_shield Yes safety_glasses Wear Safety Glasses with Side Shields splash_risk->safety_glasses No contact_type What is the nature of potential hand contact? goggles_face_shield->contact_type safety_glasses->contact_type incidental_contact Incidental Contact Only (e.g., handling closed vial) contact_type->incidental_contact Incidental direct_handling Direct Handling / Immersion Risk (e.g., weighing, making solutions) contact_type->direct_handling Direct double_nitrile Double Nitrile Gloves (≥8 mil total thickness) incidental_contact->double_nitrile heavy_duty_gloves Inner: Nitrile Outer: Butyl Rubber or Neoprene direct_handling->heavy_duty_gloves body_protection Wear Lab Coat, Long Pants, Closed-Toe Shoes double_nitrile->body_protection heavy_duty_gloves->body_protection end Proceed with Task body_protection->end

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Safe Handling Protocol
  • Preparation : Ensure the fume hood is operational. Designate a specific area within the hood for the work. Assemble all necessary equipment and reagents.

  • PPE : Don the appropriate PPE as determined by your risk assessment.

  • Handling : Conduct all manipulations within the fume hood.[10] Use non-sparking tools if the compound is a fine powder to avoid electrostatic discharge.[10] Avoid the formation of dust and aerosols.[10]

  • Post-Handling : After handling, carefully remove the outer gloves while still in the fume hood. Decontaminate the work area. Wash hands thoroughly with soap and water after removing all PPE.[10]

Disposal Plan
  • Waste Segregation : All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.

  • Containers : Collect waste in a suitable, closed, and clearly labeled container.[10] Do not mix with other waste streams.

  • Regulations : Adhere strictly to your institution's and local regulations for hazardous waste disposal.[10] Discharge into the environment must be avoided.[10]

Emergency and First Aid Plan: Immediate Action is Critical

In case of any exposure, immediate and correct first aid is paramount. Anyone assisting the exposed individual must first don appropriate protective gear.[1]

Skin Exposure

This is the most critical exposure route. Rapid decontamination is essential to minimize absorption.[1]

  • Immediate Action : Yell for help. Move to the nearest emergency shower or drench hose.

  • Decontaminate : While removing all contaminated clothing, flush the affected area. The recommended practice for phenol burns is to immediately wipe the area with a cloth soaked in low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400), if available.[1][2] This helps to extract the phenol from the skin.

  • If PEG is not available : Flush with copious amounts of water for at least 15 minutes.[10]

  • Medical Attention : Call for immediate medical attention for any skin exposure, no matter how small it may seem.[3][5][10]

Emergency Response for Skin Exposure

Emergency_Skin_Exposure exposure Skin Exposure Occurs! yell Yell for Assistance exposure->yell remove_clothing Immediately Remove Contaminated Clothing yell->remove_clothing peg_available Is a Phenol First Aid Kit (with PEG 300/400) available? remove_clothing->peg_available use_peg Wipe affected area repeatedly with PEG-soaked gauze peg_available->use_peg Yes use_water Flush with copious water for at least 15 minutes in emergency shower peg_available->use_water No call_emergency Call for Immediate Medical Attention (e.g., 911) use_peg->call_emergency use_water->call_emergency

Caption: Immediate first aid workflow for skin exposure to phenol compounds.

Eye Contact
  • Immediately go to the nearest emergency eyewash station.[3]

  • Hold eyelids open and flush with pure water for at least 15 minutes.[10]

  • Seek immediate medical attention.[3][10]

Inhalation
  • Move the victim to fresh air immediately.[5][10]

  • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth).[5][10]

  • Seek immediate medical attention.[5][10]

Ingestion
  • Do NOT induce vomiting.[5][10]

  • Rinse the mouth with water. Never give anything by mouth to an unconscious person.[10]

  • Call a physician or Poison Control Center immediately.[10]

By integrating these principles of hazard assessment, diligent use of engineering controls, correct PPE selection, and emergency preparedness into your daily workflow, you build a robust culture of safety. This approach not only protects you and your colleagues but also ensures the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(methylsulfonyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(methylsulfonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.